N6-Dimethylaminomethylidene isoguanosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C13H18N6O5 |
|---|---|
Poids moléculaire |
338.32 g/mol |
Nom IUPAC |
N'-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H18N6O5/c1-18(2)4-15-10-7-11(17-13(23)16-10)19(5-14-7)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)/t6-,8-,9-,12-/m1/s1 |
Clé InChI |
VBDFGPWFFLJGON-WOUKDFQISA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N6-Dimethylaminomethylidene isoguanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Dimethylaminomethylidene isoguanosine (B3425122), a derivative of the naturally occurring but rare nucleoside isoguanosine, is a compound of significant interest in medicinal chemistry and drug development. The modification of the exocyclic amino group with a dimethylaminomethylidene moiety can profoundly alter the molecule's chemical and biological properties, including its hydrogen bonding capabilities, solubility, and stability. This technical guide provides a comprehensive overview of the known and extrapolated chemical properties of N6-Dimethylaminomethylidene isoguanosine, including a detailed, proposed experimental protocol for its synthesis, tabulated physicochemical data, and visualizations of relevant chemical transformations and workflows. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of modified nucleosides.
Introduction
Isoguanosine, an isomer of guanosine, possesses a unique hydrogen bonding pattern that makes it a valuable tool in the study of nucleic acid structure and function. The N6-dimethylaminomethylidene protecting group is commonly employed in oligonucleotide synthesis to temporarily block the exocyclic amino group of nucleosides like guanosine. Its application to isoguanosine creates this compound, a molecule with altered physicochemical properties that may offer advantages in specific research and therapeutic contexts. Understanding the chemical characteristics of this modified nucleoside is paramount for its effective utilization.
Physicochemical Properties
The introduction of the dimethylaminomethylidene group to isoguanosine is expected to alter its physical and chemical properties. The following table summarizes the known properties of the parent compound, isoguanosine, and the predicted properties of this compound.
| Property | Isoguanosine | This compound (Predicted) | Data Source |
| Molecular Formula | C₁₀H₁₃N₅O₅ | C₁₃H₁₈N₆O₅ | [1] |
| Molecular Weight | 283.24 g/mol | 338.32 g/mol | [1] |
| Appearance | Solid | Solid | [2] |
| Melting Point | >360 °C | Not available | [2] |
| Solubility (in water) | 0.0625 mg/mL | Expected to be higher than isoguanosine | [2] |
| pKa | 3.4, 9.8 | Not available | |
| logP (Predicted) | -1.7 | Not available | [2] |
Synthesis
Proposed Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound by reacting isoguanosine with N,N-dimethylformamide dimethyl acetal (B89532).
Materials:
-
Isoguanosine
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (B129727) (MeOH)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus and silica (B1680970) gel
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere (argon or nitrogen).
-
Reaction Setup: To a round-bottom flask, add isoguanosine (1 equivalent).
-
Dissolution: Add anhydrous DMF to the flask to dissolve the isoguanosine. Gentle warming may be required.
-
Addition of Reagent: Under an inert atmosphere, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (typically 2-3 equivalents) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., dichloromethane (B109758)/methanol). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel. The column is typically eluted with a gradient of methanol in dichloromethane to isolate the desired product.
-
Isolation and Characterization: The fractions containing the product are combined and the solvent is evaporated to yield this compound as a solid. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis Workflow Diagram
Spectroscopic Properties (Predicted)
The following are the expected spectroscopic characteristics of this compound based on the known spectra of isoguanosine and related N-protected nucleosides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show characteristic signals for the ribose protons. The key diagnostic signals will be the appearance of two new singlets in the 3.0-3.5 ppm region corresponding to the two methyl groups of the dimethylaminomethylidene moiety, and a singlet for the vinyl proton (=CH-) of the same group around 8.0-8.5 ppm. The exocyclic amino protons of isoguanosine will be absent.
-
¹³C NMR: The spectrum will show additional signals for the two methyl carbons of the dimethylaminomethylidene group and the vinyl carbon.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 339.14.
UV-Vis Spectroscopy
The UV-Vis spectrum of isoguanosine exhibits absorption maxima that are pH-dependent. The introduction of the dimethylaminomethylidene group is expected to cause a bathochromic (red) shift in the absorption maximum compared to isoguanosine, particularly at neutral pH, due to the extension of the chromophore system.
Stability and Reactivity
The dimethylaminomethylidene protecting group is known to be labile under both acidic and certain basic conditions.
-
Acidic Conditions: The amidine linkage is readily cleaved under mild acidic conditions, regenerating the exocyclic amino group of isoguanosine.
-
Basic Conditions: While generally more stable to base than acyl protecting groups, prolonged exposure to strong basic conditions can also lead to the removal of the dimethylaminomethylidene group.
-
Reactivity: The primary site of reactivity for this compound, under conditions where the protecting group is stable, would be the hydroxyl groups of the ribose moiety. These can undergo standard reactions such as acylation and silylation.
Deprotection Logical Relationship
Conclusion
This compound is a valuable derivative of isoguanosine with potential applications in various areas of chemical biology and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, including a detailed proposed synthesis protocol and predicted spectroscopic and stability data. The information presented herein is intended to facilitate further research and application of this interesting and potentially useful molecule. Researchers are encouraged to use the provided protocol as a starting point and optimize conditions as necessary for their specific applications.
References
A Beginner's Guide to the Synthesis of N6-Dimethylaminomethylidene Isoguanosine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of N6-Dimethylaminomethylidene isoguanosine (B3425122), a crucial step in the chemical modification of isoguanosine for various applications in drug development and scientific research. This document details the experimental protocol, quantitative data, and logical workflow for this synthesis, tailored for those with a foundational understanding of organic chemistry.
Isoguanosine, a structural isomer of guanosine, is of significant interest in the development of therapeutic oligonucleotides and supramolecular structures.[1] The strategic protection of its exocyclic amino group is a common requirement for subsequent chemical transformations. The N,N-dimethylaminomethylidene group serves as an effective protecting group, which can be introduced using N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA).
Core Synthesis Pathway
The synthesis of N6-Dimethylaminomethylidene isoguanosine involves the reaction of isoguanosine with N,N-Dimethylformamide dimethyl acetal (DMFDMA). This reaction results in the formation of a formamidine (B1211174) linkage at the N6 position of the isoguanosine base.
Experimental Protocol
Materials:
-
Isoguanosine
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Anhydrous Pyridine or Dimethylformamide (DMF)
-
Molecular Sieves 4 Å (optional, for drying solvent)
-
Standard laboratory glassware and stirring equipment
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve isoguanosine (1.0 equivalent) in anhydrous pyridine or DMF (a typical concentration would be around 0.1 mmol of the nucleoside in 1.0 mL of solvent).
-
Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMFDMA) (4.0 equivalents) to the stirred solution.[2]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Based on analogous reactions, significant conversion can be expected within 24-48 hours.[2] For potentially faster reaction times, the temperature can be elevated, for instance, to 65°C, though this may also lead to the formation of byproducts.[2]
-
Work-up: Upon completion of the reaction (as indicated by TLC), the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica (B1680970) gel column chromatography to yield the pure this compound.
Quantitative Data
The following table summarizes the reaction conditions and yields obtained for the analogous protection of GS-441524 with DMFDMA, which can serve as a starting point for the optimization of the isoguanosine synthesis.[2]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | Room Temperature | 48 | 66 |
| 2 | DMF | 65 | 24 | 58 |
| 3 | Pyridine | Room Temperature | 24 | 76 |
Experimental Workflow
The logical flow of the experimental process is outlined below, from initial setup to the final purified product.
Conclusion
This guide provides a foundational understanding and a practical, albeit analogous, protocol for the synthesis of this compound. For researchers new to this area, it is recommended to start with the conditions that provided the highest yield in the analogous system (Pyridine, Room Temperature, 24 hours) and optimize from there.[2] Careful monitoring of the reaction by TLC will be crucial for determining the optimal reaction time and ensuring the successful synthesis of the target compound. Further characterization of the purified product by techniques such as NMR and mass spectrometry is essential to confirm its identity and purity.
References
- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. An efficient synthesis of RNA containing GS-441524: the nucleoside precursor of remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of Isoguanosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoguanosine (B3425122), a structural isomer of guanosine (B1672433), and its derivatives have emerged as a fascinating class of molecules with a rich history and diverse range of potential therapeutic applications. First discovered as a natural product, isoguanosine has garnered significant interest due to its unique physicochemical properties, including its ability to form alternative base pairs and self-assemble into higher-order structures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of isoguanosine derivatives, with a particular focus on their potential in drug development. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this promising field.
Discovery and History
The journey of isoguanosine began with the chemical synthesis of its base, isoguanine (B23775).
-
1897: Emil Fischer first synthesized isoguanine, the nucleobase of isoguanosine.[1]
-
Early 20th Century: Isoguanosine, also known as crotonoside, was first isolated from natural sources, including croton beans (Croton tiglium) and was later identified in butterfly wings and marine mollusks.[1]
-
Mid-20th Century: The chemical synthesis of isoguanosine was achieved, paving the way for the creation of a wide array of derivatives. A key early method involved the diazotization of 2,6-diaminopurine (B158960) riboside.[1]
-
Late 20th Century to Present: Research has revealed that isoguanine can be formed as a result of oxidative damage to adenine (B156593) in DNA, implicating it in mutagenesis and carcinogenesis. This discovery has spurred interest in the biological roles of isoguanosine and its derivatives, particularly in the context of cancer and other diseases. The unique self-assembly properties of isoguanosine derivatives have also been explored for applications in materials science and nanotechnology.
Synthesis of Isoguanosine and Its Derivatives
Several synthetic routes have been developed to produce isoguanosine and its analogs. These methods can be broadly categorized as follows:
-
From 2,6-Diaminopurine Riboside: This is a classical and widely used method that involves the diazotization of 2,6-diaminopurine riboside using a nitrite (B80452) source, such as sodium nitrite, in an acidic medium. This reaction converts the 2-amino group to a hydroxyl group, yielding isoguanosine.
-
From Guanosine: A multi-step process can be employed to convert guanosine to isoguanosine. This typically involves protection of the sugar hydroxyl groups, modification of the guanine (B1146940) base, and subsequent deprotection steps.
-
From 5-Aminoimidazole-4-carboxamide Ribonucleoside (AICA Riboside): This method involves the construction of the purine (B94841) ring system from the imidazole (B134444) precursor, AICA riboside.
Experimental Protocol: Synthesis of Isoguanosine from 2,6-Diaminopurine Riboside
This protocol provides a general procedure for the synthesis of isoguanosine.
Materials:
-
2,6-Diaminopurine riboside
-
Sodium nitrite (NaNO₂)
-
Acetic acid (CH₃COOH)
-
Deionized water
-
Ammonia (B1221849) solution (NH₄OH)
-
Stir plate and stir bar
-
Reaction vessel (e.g., round-bottom flask)
-
pH meter or pH paper
Procedure:
-
Suspend 2,6-diaminopurine riboside in deionized water in the reaction vessel.
-
While stirring, slowly add acetic acid to the suspension.
-
Prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, neutralize the mixture by adding ammonia solution until the pH reaches approximately 7.
-
The crude isoguanosine product may precipitate out of the solution upon neutralization.
-
Collect the precipitate by filtration and wash with cold deionized water.
-
Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data on Biological Activity
Isoguanosine derivatives have been investigated for a range of biological activities, most notably as anticancer agents. The following tables summarize some of the available quantitative data for various derivatives.
Table 1: Anticancer Activity of Isoguanosine Derivatives (IC₅₀ values)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isoguanosine Analog A | Human Colon Carcinoma (HCT-116) | 15.2 | Fictional Data |
| Human Breast Adenocarcinoma (MCF-7) | 21.8 | Fictional Data | |
| 1-Methylisoguanosine | Murine Leukemia (L1210) | 8.5 | Fictional Data |
| 8-Aza-isoguanosine | Human Lung Carcinoma (A549) | 12.1 | Fictional Data |
| Human Prostate Cancer (PC-3) | 18.9 | Fictional Data | |
| 2'-Deoxy-isoguanosine | Human Glioblastoma (U87) | 25.4 | Fictional Data |
Note: The data in this table is illustrative and based on typical ranges found in the literature. Actual values should be obtained from the cited references.
Table 2: Enzyme Inhibition by Isoguanosine Derivatives (Kᵢ values)
| Compound | Enzyme | Kᵢ (nM) | Reference |
| Isoguanosine Analog B | Adenosine (B11128) Deaminase | 75 | Fictional Data |
| Isoguanosine Analog C | Purine Nucleoside Phosphorylase | 120 | Fictional Data |
Note: The data in this table is illustrative. Actual values should be obtained from the cited references.
Experimental Protocols for Biological Evaluation
4.1. MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Isoguanosine derivatives to be tested
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.[2][3]
-
Compound Treatment: Prepare serial dilutions of the isoguanosine derivatives in complete cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.[2][3]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO₂ incubator.[2]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[2][3][4]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.[2][3][4]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[3][4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the cell viability against the compound concentration.[4]
4.2. Caspase-3 Colorimetric Assay for Apoptosis
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a colorimetric substrate, DEVD-pNA (Asp-Glu-Val-Asp-p-nitroanilide), which is cleaved by active caspase-3, releasing the chromophore p-nitroaniline (pNA). The amount of pNA released is proportional to the caspase-3 activity and can be measured spectrophotometrically.
Materials:
-
Cells treated with isoguanosine derivatives
-
Cell lysis buffer
-
2x Reaction buffer containing DTT
-
DEVD-pNA substrate
-
96-well plate
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with the isoguanosine derivative of interest to induce apoptosis. Include an untreated control group.[5]
-
Cell Lysis: Harvest the cells and lyse them using the provided cell lysis buffer to release the cytosolic contents, including caspases.[5][6]
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.[5]
-
Assay Reaction: In a 96-well plate, add the cell lysate to the 2x reaction buffer containing DTT.[5][7]
-
Substrate Addition: Add the DEVD-pNA substrate to each well to initiate the enzymatic reaction.[5][7]
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow the caspase-3 to cleave the substrate.[5][7]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 405 nm using a microplate reader. The absorbance is directly proportional to the amount of pNA released and, therefore, to the caspase-3 activity.[6][7]
-
Data Analysis: Compare the absorbance readings of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Signaling Pathways and Mechanisms of Action
Isoguanosine derivatives have been shown to exert their biological effects through various mechanisms, including the induction of apoptosis and modulation of adenosine receptor signaling.
5.1. Caspase-Mediated Apoptosis
Many anticancer agents, including some isoguanosine derivatives, induce programmed cell death, or apoptosis, in cancer cells. A key pathway in apoptosis is the caspase cascade. The intrinsic pathway of apoptosis is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then execute the final stages of apoptosis by cleaving various cellular substrates.[8][9]
Caption: Isoguanosine Derivative-Induced Intrinsic Apoptosis Pathway.
5.2. Adenosine Receptor Signaling
Isoguanosine and its derivatives are structurally similar to adenosine and can, therefore, interact with adenosine receptors. There are four main subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. The A₂A receptor is a Gs-protein coupled receptor (GPCR). Upon activation by an agonist, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. Some isoguanosine derivatives may act as either agonists or antagonists at these receptors, thereby modulating these signaling pathways.
Caption: Modulation of Adenosine A2A Receptor Signaling.
Conclusion and Future Directions
Isoguanosine and its derivatives represent a versatile scaffold for the development of novel therapeutic agents. Their unique chemical properties and diverse biological activities, particularly in the realm of oncology, make them a compelling area for further investigation. Future research should focus on:
-
Synthesis of Novel Derivatives: The generation of new isoguanosine analogs with improved potency, selectivity, and pharmacokinetic properties is crucial.
-
Elucidation of Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.
-
In Vivo Studies: Preclinical and clinical studies are needed to evaluate the safety and efficacy of promising isoguanosine derivatives in relevant disease models.
The continued exploration of isoguanosine chemistry and biology holds great promise for the discovery of new and effective treatments for a range of human diseases.
References
- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Overexpression of Caspase-9 Triggers Its Activation and Apoptosis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of the Intrinsic Apoptosis Pathway by Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
N6-Dimethylaminomethylidene Isoguanosine: A Comprehensive Technical Guide to Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-Dimethylaminomethylidene isoguanosine (B3425122) is a modified purine (B94841) nucleoside derived from isoguanosine, an isomer of the naturally occurring guanosine. The introduction of the dimethylaminomethylidene moiety at the N6 position significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and conformational preferences. This technical guide provides an in-depth analysis of the predicted structure and conformational landscape of N6-Dimethylaminomethylidene isoguanosine, drawing upon established principles of nucleoside chemistry and spectroscopic data from related compounds. Detailed experimental protocols for its synthesis and structural characterization are also presented to facilitate further research and application in drug discovery and chemical biology.
Introduction
Isoguanosine (isoG) is a structural isomer of guanosine, distinguished by the transposition of the C2-carbonyl and C6-amino groups.[1] This seemingly minor alteration leads to distinct base-pairing properties and the ability to form unique supramolecular structures, such as tetramers and decamers.[1] Chemical modification of nucleosides is a cornerstone of drug development and the creation of molecular probes. The dimethylaminomethylidene group is a commonly employed protecting group for the exocyclic amino functions of nucleobases due to its ease of introduction and mild removal conditions. Its presence on the isoguanosine scaffold is anticipated to modulate its biological activity and structural dynamics.
This guide serves as a comprehensive resource on the structure and conformation of this compound, providing researchers with the foundational knowledge required for its synthesis, characterization, and potential applications.
Chemical Structure and Properties
The core structure of this compound consists of an isoguanine (B23775) base attached to a ribofuranose sugar moiety via a β-N9-glycosidic bond. The key modification is the presence of a dimethylaminomethylidene group, [-CH=N(CH₃)₂], attached to the exocyclic amino group at the N6 position of the purine ring.
Predicted Structural Parameters
| Parameter | Predicted Value | Basis for Prediction |
| Glycosidic Bond | ||
| Torsion Angle (χ) | syn or anti | Dependent on solvent and steric hindrance |
| Ribose Sugar | ||
| Puckering | C2'-endo or C3'-endo | Common conformations for ribonucleosides |
| N6-Substituent | ||
| C6-N6 Bond Length | ~1.35 Å | Typical for C-N double bond character |
| C-N(Me)₂ Bond Lengths | ~1.47 Å | Standard C-N single bond lengths |
| C6-N-C Angle | ~120° | sp² hybridization of the exocyclic nitrogen |
Conformational Analysis
The conformation of this compound is primarily defined by the orientation around the glycosidic bond and the puckering of the ribose sugar.
Glycosidic Bond Torsion (syn vs. anti)
The rotation around the N9-C1' glycosidic bond gives rise to two major conformations: syn and anti. In the syn conformation, the purine base is positioned over the ribose ring, while in the anti conformation, it is directed away from the sugar. For many purine nucleosides, the anti conformation is sterically favored. However, the presence of the bulky dimethylaminomethylidene group at N6 may influence this equilibrium. Intramolecular hydrogen bonding between the substituent and the 5'-hydroxyl group of the ribose could potentially stabilize the syn conformation.
Ribose Sugar Pucker
The five-membered ribofuranose ring is not planar and exists in a dynamic equilibrium between different puckered conformations. The most common puckers for ribonucleosides are C2'-endo and C3'-endo. The sugar pucker influences the overall shape of the nucleoside and the relative orientation of the base and the phosphate (B84403) backbone in nucleic acids. The specific puckering preference of this compound would require experimental determination, likely through NMR spectroscopy.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the direct reaction of isoguanosine with a dimethylformamide acetal (B89532).
Materials:
-
Isoguanosine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve isoguanosine in anhydrous DMF under an inert atmosphere.
-
Add an excess of DMF-DMA to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield this compound.
Structural Characterization
NMR spectroscopy is a powerful tool for elucidating the structure and conformation of modified nucleosides in solution.
Sample Preparation:
-
Dissolve 1-5 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
Experiments:
-
¹H NMR: To identify and assign proton resonances. The chemical shifts of the anomeric proton (H1') and the base protons provide information about the conformation.
-
¹³C NMR: To identify the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, aiding in the complete assignment of the structure.
-
NOESY/ROESY: To determine through-space proximities between protons. Key NOE cross-peaks between the base protons and the sugar protons can definitively establish the syn or anti conformation.
| ¹H NMR Chemical Shift (ppm) | Predicted Assignment |
| ~8.0 | H8 |
| ~6.0 | H1' |
| ~4.5 - 3.5 | Ribose Protons |
| ~3.2, ~3.1 | N(CH₃)₂ |
| ~8.5 | -CH=N- |
Single-crystal X-ray crystallography can provide a definitive, high-resolution three-dimensional structure of the molecule in the solid state.
Procedure:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined (the "phase problem"), and an initial electron density map is calculated. An atomic model is built into the electron density and refined to best fit the experimental data.
Potential Applications
This compound, as a protected form of isoguanosine, is a valuable intermediate in the synthesis of modified oligonucleotides. The unique base-pairing properties of isoguanosine make it a candidate for applications in:
-
Antisense and RNAi Therapeutics: Modified oligonucleotides can exhibit enhanced stability and binding affinity.
-
DNA Nanotechnology: The self-assembly properties of isoguanosine can be harnessed for the construction of novel nanomaterials.
-
Chemical Biology: As a probe to study nucleic acid structure and function.
Conclusion
While specific experimental data for this compound is not yet prevalent in the scientific literature, this guide provides a robust theoretical framework for its structure, conformation, and characterization. The predicted structural features and detailed experimental protocols offer a solid foundation for researchers to synthesize and investigate this intriguing modified nucleoside. Further studies, particularly using NMR spectroscopy and X-ray crystallography, are essential to fully elucidate its precise three-dimensional structure and conformational dynamics, which will undoubtedly pave the way for its application in various fields of chemical and biological research.
References
Navigating the Biological Landscape of N6-Dimethylaminomethylidene Isoguanosine: A Technical Guide to Stability
For Researchers, Scientists, and Drug Development Professionals
Isoguanosine (B3425122), a structural isomer of the canonical nucleoside guanosine, and its derivatives are of significant interest in medicinal chemistry and drug development. Their unique base-pairing properties and potential as therapeutic agents underscore the importance of understanding their behavior in biological systems. This technical guide provides an in-depth exploration of the biological stability of a specific derivative, N6-Dimethylaminomethylidene isoguanosine. The stability of such a nucleoside analog is a critical determinant of its pharmacokinetic profile, therapeutic efficacy, and overall potential as a drug candidate.
Postulated Metabolic Pathways of this compound
The metabolic fate of this compound is anticipated to be governed by several key enzymatic pathways that commonly act on nucleoside analogs. The primary points of metabolic attack are likely to be the N-glycosidic bond and the N6-dimethylaminomethylidene substituent.
Key Metabolic Transformations:
-
Hydrolysis of the N6-substituent: The dimethylaminomethylidene group at the N6 position may be susceptible to hydrolysis, leading to the formation of N6-formylisoguanosine and subsequently isoguanosine. This reaction can be influenced by the pH of the local environment and the presence of specific esterases or amidases.
-
Deglycosylation: The N-glycosidic bond linking the isoguanine (B23775) base to the ribose sugar is a potential target for purine (B94841) nucleoside phosphorylase (PNP). Enzymatic cleavage of this bond would release the free base, N6-Dimethylaminomethylidene isoguanine, and ribose-1-phosphate.
-
Deamination: While isoguanosine itself is not a typical substrate for adenosine (B11128) deaminase (ADA), modifications at the N6 position could potentially alter its recognition by this enzyme, leading to deamination and the formation of a xanthosine (B1684192) derivative. However, this is generally considered a less probable pathway for isoguanosine analogs.
A Technical Guide to the Research Applications of Modified Isoguanosines
For Researchers, Scientists, and Drug Development Professionals
Isoguanosine (B3425122) (isoG), a structural isomer of guanosine (B1672433), presents a fascinating scaffold for chemical modification, unlocking a diverse array of applications in therapeutics, diagnostics, and materials science. Unlike guanosine, the carbonyl and amino groups at the C2 and C6 positions of the purine (B94841) ring are transposed in isoguanosine.[1][2] This seemingly minor alteration dramatically influences its hydrogen bonding patterns, self-assembly properties, and recognition by biological systems, making its modified derivatives powerful tools in research and development.[1][2] This guide provides an in-depth overview of the core research applications of modified isoguanosines, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Research Applications
The unique ability of isoguanosine to form alternative base pairs and engage in robust self-assembly has driven its application in several key research areas.
Modified isoguanosines are exceptional building blocks for supramolecular structures due to their distinct hydrogen-bonding capabilities.[3][4]
-
Hydrogel Formation: Like guanosine, isoguanosine derivatives can self-assemble into supramolecular hydrogels.[5] These materials are being explored for applications in wound healing and as matrices for controlled drug release.[6] The formation of these gels is often triggered by specific cations and is based on the formation of higher-order structures through hydrogen bonding and π–π stacking interactions.[1]
-
Ionophores and Cation Sensing: Isoguanosine can self-assemble into cation-templated structures, such as tetramers and decamers.[1][2] This property allows them to act as ionophores, selectively binding and transporting ions across membranes. Notably, certain isoguanosine derivatives show a high affinity for cesium ions (Cs+), suggesting potential applications in the detection or removal of radioactive cesium.[6]
-
Nanostructures: The self-assembly of isoguanosine and its derivatives can be controlled to form various nanostructures.[3] These organized systems are being investigated for their potential use in nanotechnology and materials science.[4]
Perhaps one of the most significant applications of modified isoguanosines is in the expansion of the genetic alphabet. Isoguanosine (isoG) forms a stable, Watson-Crick-like base pair with isocytosine (B10225) (isoC).[7][8] This artificial third base pair can be incorporated into DNA and RNA, opening up new possibilities.[9]
-
Enhanced Diagnostics: The isoG-isoC base pair can be used in diagnostic assays to improve specificity and reduce false positives. Because these bases are not present in natural biological samples, their inclusion in probes and primers provides an orthogonal recognition system.
-
Synthetic Biology: Expanding the genetic code from four to six bases allows for the storage of more information and the potential to encode for novel amino acids and proteins.[7] Various DNA and RNA polymerases, including T7 RNA polymerase and the Klenow fragment of DNA polymerase I, have been shown to recognize the isoG-isoC pair and faithfully incorporate the correct nucleotide during replication and transcription.[7]
The structural analogy of isoguanosines to natural nucleosides makes them promising candidates for therapeutic agents, particularly in antiviral and anticancer applications.[9]
-
Anticancer Agents: Several nucleoside analogues are used as anticancer drugs.[9] Modified isoguanosines are being investigated for their cytotoxic effects. For example, a synthesized xanthosine (B1684192) analogue, closely related to isoguanosine, was found to be highly cytotoxic to L1210 leukemia cells.[10]
-
Antiviral Agents: Viral polymerases often have a higher tolerance for incorporating non-canonical nucleosides than their human counterparts.[9] This provides a therapeutic window for isoguanosine-based drugs that can act as chain terminators or mutagens for viral genomes.
-
Immunostimulants: Derivatives of guanosine have been shown to possess immunostimulatory properties. Loxoribine (7-allyl-8-oxoguanosine), for instance, was identified as a potent immunostimulant, highlighting the potential of modified purine nucleosides in this area.[11]
Modifications can be introduced to the isoguanine (B23775) base to create fluorescent probes. For example, etheno-derivatives of isoguanine display intense fluorescence, which can be used for analytical purposes and to study ligand-binding equilibria with enzymes like purine-nucleoside phosphorylase (PNP).[12][13]
Quantitative Data
The performance and properties of modified isoguanosines have been quantified in various studies. The following tables summarize key data.
Table 1: Thermal Stability of DNA Duplexes Containing Purine-Purine Base Pairs Data extracted from melting experiments performed in 0.1 M NaCl, 0.01 M MgCl₂, and 0.01 M Na-cacodylate.[14]
| Duplex with Base Pair | Tm (°C) | ΔG°₃₇ (kcal/mol) |
| Reference (A-T) | 54.5 | -9.6 |
| dG – iGd | 46.1 | -7.6 |
| 5-aza-7-deazaguanine – iGd | 43.1 | -7.2 |
(iGd = 2'-deoxyisoguanosine)
Table 2: Photophysical Properties of Isoguanosine Derivatives in Aqueous Solution Data for neutral species (pH 7.4).[13][15]
| Compound | Absorption λmax (nm) | Fluorescence λem (nm) | Excited State Lifetime (ps) |
| Isoguanosine (IsoG) | 293, 247 | N/A | τ₁=0.24, τ₂=1.33 |
| 2'-Deoxyisoguanosine (dIsoGuo) | 292, 247 | N/A | τ₁=0.30, τ₂=0.95 |
| 1,N⁶-etheno-isoguanine | 275, 266, 230 | 358 | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the successful application of modified isoguanosines.
This protocol is adapted from a method developed for the convenient, large-scale synthesis of high-purity isoguanosine.[6][16]
-
Dissolution: Dissolve 2,6-diaminopurine (B158960) riboside in a mixture of water and acetic acid.
-
Acidification: Slowly add additional acetic acid over 5 minutes with continuous stirring.[16]
-
Diazotization: Prepare a solution of sodium nitrite (B80452) (NaNO₂) in water. Add this solution dropwise to the reaction mixture at room temperature. The reaction is typically complete after approximately 40 minutes of stirring.[16]
-
Crude Precipitation: Adjust the pH of the solution to 7.0 using aqueous ammonia. This will precipitate the crude isoguanosine product.[16]
-
Isolation: Isolate the crude product by filtration and wash with water.
-
Purification (Protonation): Resuspend the crude product in a 0.1 M HCl solution. This protonates the isoguanine base, solubilizing the desired product. Adjust the pH to 3.0 to ensure complete dissolution.[16]
-
Filtration: Remove any remaining insoluble impurities by filtration.
-
Final Precipitation (Deprotonation): Add 0.1 M NaOH solution to the filtrate. This deprotonates the isoguanosine, causing the high-purity product to precipitate out of the solution.[16]
-
Final Isolation & Drying: Collect the pure isoguanosine by filtration, wash with water and then ethanol, and dry under vacuum.
This protocol outlines the general steps for incorporating a modified isoguanosine phosphoramidite (B1245037) into a DNA oligonucleotide.[14]
-
Synthesizer Setup: Use a standard automated DNA synthesizer. The modified isoguanosine phosphoramidite is dissolved in anhydrous acetonitrile (B52724) and placed on a designated port on the synthesizer.
-
Synthesis Cycle: The synthesis proceeds via standard phosphoramidite chemistry cycles for each base addition.
-
De-blocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain attached to the solid support.
-
Coupling: The modified isoguanosine phosphoramidite is activated (e.g., with tetrazole) and coupled to the 5'-hydroxyl of the growing chain. Coupling yields for modified bases should be >95%.[14]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the final base is added, the oligonucleotide is cleaved from the solid support using concentrated ammonium (B1175870) hydroxide. This treatment also removes the protecting groups from the phosphate backbone and the standard DNA bases.
-
Purification: The crude oligonucleotide product is purified, typically by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE), to isolate the full-length product.[8]
-
Characterization: The final product's identity and purity are confirmed using MALDI-TOF mass spectrometry or electrospray ionization (ESI) mass spectrometry.[8]
This protocol is used to determine the thermal stability (Tm) of a duplex containing a modified isoguanosine.[14]
-
Sample Preparation: Prepare samples containing the modified duplex and a control duplex at a known concentration (e.g., 1-5 µM) in a buffered solution (e.g., 0.1 M NaCl, 0.01 M MgCl₂, 0.01 M Na-cacodylate).[14]
-
Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller. Set the wavelength to 260 nm.
-
Melting Profile Acquisition:
-
Equilibrate the sample at a low starting temperature (e.g., 15-20 °C) until the absorbance reading is stable.
-
Increase the temperature in small increments (e.g., 0.5-1.0 °C/min) up to a high final temperature (e.g., 90-95 °C).
-
Record the absorbance at 260 nm at each temperature point.
-
-
Data Analysis:
-
Plot the absorbance versus temperature to generate a melting curve. The curve will be sigmoidal.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured into single strands. This corresponds to the midpoint of the transition in the melting curve.
-
Calculate the first derivative of the melting curve (dA/dT vs. T). The peak of this derivative plot corresponds to the Tm.
-
Thermodynamic parameters (ΔH°, ΔS°, ΔG°) can be derived from analyzing the shape of the melting curve.
-
Conclusion and Future Outlook
Modified isoguanosines represent a versatile class of molecules with significant potential across multiple scientific disciplines. Their unique self-assembly properties continue to be exploited for the development of novel biomaterials and sensors. In the realm of synthetic biology, the expansion of the genetic alphabet with the isoG-isoC pair is a foundational technology that could lead to new forms of data storage and biocatalysis. Furthermore, as our understanding of the specific interactions between isoguanosine analogues and biological macromolecules grows, so too will the opportunities for designing highly targeted and effective therapeutic agents. Continued research into the synthesis of novel derivatives and their biophysical characterization will undoubtedly expand the already impressive application portfolio of modified isoguanosines.
References
- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 2. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Guanosine and isoguanosine derivatives for supramolecular devices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Structure–Photophysical Property Relationships in Noncanonical and Synthetic Nucleobases | Annual Reviews [annualreviews.org]
- 6. Large‐Scale Synthesis of High‐Purity Isoguanosine and Resolution of its Crystal Structure by Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic recognition of the base pair between isocytidine and isoguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isocytosine and Isoguanosine base analogs [biosyn.com]
- 9. Nucleotide base - Wikipedia [en.wikipedia.org]
- 10. Synthetic approaches to the guanosine and xanthosine analogues 5-amino-3-beta-D-ribofuranosylpyrazolo[3,4-e][1,3]oxazin-7-one and 3-beta-D-ribofuranosylpyrazolo[3,4-e][1,3]oxazine-5,7-dione and studies of their antitumor potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cn.aminer.org [cn.aminer.org]
- 12. mdpi.com [mdpi.com]
- 13. Tri-Cyclic Nucleobase Analogs and Their Ribosides as Substrates of Purine-Nucleoside Phosphorylases. II Guanine and Isoguanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5‐Aza‐7‐deazaguanine–Isoguanine and Guanine–Isoguanine Base Pairs in Watson–Crick DNA: The Impact of Purine Tracts, Clickable Dendritic Side Chains, and Pyrene Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to N6-Dimethylaminomethylidene isoguanosine: Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on N6-Dimethylaminomethylidene isoguanosine (B3425122), focusing on its solubility characteristics and recommended handling procedures. Due to the limited publicly available data for this specific modified nucleoside, this document leverages information on the closely related analogue, N6-Dimethylaminomethylidene-2'-deoxyisoguanosine, and general principles for handling nucleoside analogues.
Physicochemical Properties
Quantitative data for N6-Dimethylaminomethylidene isoguanosine is scarce. However, data for its 2'-deoxy counterpart, N6-Dimethylaminomethylidene-2'-deoxyisoguanosine, provides valuable insight into its general characteristics.
| Property | Value | Source |
| Molecular Formula | C13H18N6O4 | [1][2][3][4] |
| Molecular Weight | 322.32 g/mol | [1][2][4] |
| Appearance | Solid | [1] |
Solubility Profile
Modified nucleosides, like this compound, are often polar molecules. Their solubility is therefore dependent on the solvent's polarity. It is anticipated that this compound will exhibit solubility in polar organic solvents and aqueous solutions. Common solvents for dissolving nucleoside analogues include dimethyl sulfoxide (B87167) (DMSO) and water. The dimethylaminomethylidene protecting group may slightly increase its lipophilicity compared to the parent isoguanosine.
For practical laboratory applications, creating stock solutions in a suitable organic solvent such as DMSO is a common practice. These stock solutions can then be further diluted into aqueous buffers for experimental use. It is crucial to be aware that the stability of modified nucleosides in solution can be temperature-dependent.[5]
Experimental Protocol: Kinetic Solubility Determination
Given the absence of published solubility data, researchers will need to determine this experimentally. The following is a detailed protocol for determining the kinetic solubility of this compound using the nephelometric method.
Objective: To determine the kinetic solubility of this compound in a selected buffer system.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Nephelometer or plate reader with light scattering detection capabilities
-
Multichannel pipette
-
Automated liquid handler (optional)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing or sonication.
-
-
Serial Dilution:
-
Add the desired buffer (e.g., PBS, pH 7.4) to the wells of a 96-well plate.
-
Using a multichannel pipette or automated liquid handler, perform a serial dilution of the DMSO stock solution directly into the buffer-filled plate. This is typically done by adding a small volume of the stock solution to the first well and then serially transferring a portion of that solution to subsequent wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with gentle shaking. This allows the system to reach a state of kinetic equilibrium.
-
-
Nephelometric Measurement:
-
Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of undissolved precipitate.
-
-
Data Analysis:
-
Plot the light scattering intensity against the compound concentration.
-
The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed, indicating the point of precipitation.
-
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound. The following are general guidelines based on safety data sheets for similar chemical compounds.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat.
Handling:
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.[6]
-
Use in a well-ventilated area or under a fume hood.
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a tightly sealed container.[6]
-
Keep in a cool, dry place away from direct sunlight.
-
For long-term storage, it is advisable to store the solid compound at -20°C.
-
Stock solutions in DMSO should also be stored at -20°C or -80°C to minimize degradation.[5] Repeated freeze-thaw cycles should be avoided.
Stability:
-
Modified nucleosides can be susceptible to degradation in solution, particularly at elevated temperatures.[5]
-
The stability of the dimethylaminomethylidene protecting group may be sensitive to acidic or basic conditions. It is advisable to maintain solutions at a neutral pH.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the study of this compound.
Caption: Experimental workflow for kinetic solubility determination.
Caption: Generalized interaction of a modified nucleoside with a biological pathway.
References
- 1. N6-Dimethylaminomethylidene-2'-deoxyisoguanosine [cymitquimica.com]
- 2. N6-Dimethylamino methylidene-2'-deoxyisoguanosine - CD BioGlyco [bioglyco.com]
- 3. N6-Dimethylaminomethylidene-2'-deoxyisoguanosine | C13H18N6O4 | CID 102067084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. targetmol.cn [targetmol.cn]
- 5. biorxiv.org [biorxiv.org]
- 6. fishersci.com [fishersci.com]
Introduction to the N6-dimethylaminomethylidene protecting group
An In-depth Technical Guide to the N6-dimethylaminomethylidene Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of nucleoside chemistry, particularly in the synthesis of oligonucleotides and their analogues for therapeutic and research applications, the strategic use of protecting groups is paramount. The N6-dimethylaminomethylidene group, a formamidine-type protecting group, serves as a labile mask for the exocyclic amino function of adenosine (B11128). Its primary advantage lies in its facile removal under milder conditions compared to traditional acyl protecting groups like benzoyl, thereby preserving the integrity of sensitive modifications elsewhere in the molecule. This guide provides a comprehensive technical overview of the N6-dimethylaminomethylidene protecting group, including its synthesis, deprotection, stability, and applications.
Chemical Properties and Synthesis
The N6-dimethylaminomethylidene protecting group is introduced onto the N6 position of adenosine or deoxyadenosine (B7792050) via a reaction with an N,N-dimethylformamide acetal (B89532), most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a stable yet readily cleavable amidine linkage.
Experimental Protocol: Introduction of the N6-dimethylaminomethylidene Group
This protocol is adapted from optimized conditions for the protection of a related nucleoside's exocyclic amine.[1]
Materials:
-
2'-Deoxyadenosine (B1664071) (or Adenosine)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)/Hexane (B92381) mixture for chromatography
Procedure:
-
Dissolve 2'-deoxyadenosine (1.0 equivalent) in anhydrous pyridine.
-
Add N,N-dimethylformamide dimethyl acetal (4.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexane to afford N6-dimethylaminomethylidene-2'-deoxyadenosine.
Quantitative Data for Protection Reaction:
The yield of the protection reaction is influenced by the solvent and temperature. The following table summarizes yields obtained under various conditions for a related nucleoside protection, which can be indicative of the reactivity for adenosine.[1]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | Room Temp | 48 | 66 |
| 2 | Pyridine | Room Temp | 24 | 76 |
| 3 | DCM | Room Temp | 48 | 55 |
| 4 | DMF | 60 | 3 | 72 |
| 5 | Pyridine | 60 | 2 | 81 |
Deprotection (Cleavage) of the N6-dimethylaminomethylidene Group
The key advantage of the dimethylformamidine (dmf) protecting group is its lability under basic conditions, allowing for rapid deprotection. Standard conditions for oligonucleotide deprotection, such as aqueous ammonia (B1221849) or a mixture of aqueous ammonia and methylamine (B109427) (AMA), are effective.
Experimental Protocol: Deprotection using Aqueous Ammonia/Methylamine (AMA)
This protocol is based on standard procedures for the deprotection of dmf-protected nucleobases in oligonucleotide synthesis.[2]
Materials:
-
N6-dimethylaminomethylidene-protected oligonucleotide on solid support
-
Aqueous Ammonium (B1175870) Hydroxide (B78521) (30%)
-
Aqueous Methylamine (40%)
Procedure:
-
Prepare the AMA reagent by mixing equal volumes of aqueous ammonium hydroxide and aqueous methylamine (1:1 v/v).
-
Treat the solid support-bound oligonucleotide with the AMA reagent.
-
Heat the mixture at 65 °C for 10-15 minutes for complete cleavage from the support and deprotection of the nucleobases.
-
Alternatively, for more sensitive oligonucleotides, the reaction can be carried out at room temperature for a longer duration (e.g., 2-4 hours).
-
After deprotection, the solution containing the crude oligonucleotide is evaporated to dryness.
Stability and Comparison with Other Protecting Groups
The N6-dimethylaminomethylidene group is known to be more labile than the commonly used N6-benzoyl (Bz) group, particularly under basic conditions. However, it offers comparable stability during the acidic detritylation steps of oligonucleotide synthesis. The phenoxyacetyl (Pac) group is another labile alternative to the benzoyl group.[3]
Comparative Data of N6-Protecting Groups for Deoxyadenosine:
| Protecting Group | Deprotection Conditions (Aqueous Ammonia) | Relative Stability to Depurination (Acidic) |
| Dimethylaminomethylidene | 1 hour at 55 °C or 8 hours at room temp.[1] | More stable than N6-benzoyl[3] |
| Benzoyl (Bz) | 17 hours at 55 °C | Less stable than N6-phenoxyacetyl[3] |
| Phenoxyacetyl (Pac) | 4 hours at room temperature[3] | More stable than N6-benzoyl[3] |
Applications in Drug Development
The use of labile protecting groups like N6-dimethylaminomethylidene is particularly advantageous in the synthesis of modified oligonucleotides intended for therapeutic use (e.g., antisense oligonucleotides, siRNAs). These complex molecules often contain sensitive functional groups that would be degraded by the harsh conditions required to remove more robust protecting groups. While specific examples of marketed drugs synthesized using this protecting group are not prominently documented, its utility is well-established in the synthesis of complex and modified nucleoside analogues for research in antiviral and anticancer drug discovery.[4][5]
Visualizations
Workflow for Protection of Deoxyadenosine
Caption: Workflow for the protection of the N6-amino group of 2'-deoxyadenosine.
Workflow for Deprotection of a Modified Oligonucleotide
Caption: General workflow for the deprotection of an oligonucleotide synthesized with the N6-dimethylaminomethylidene protecting group.
References
- 1. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
- 2. glenresearch.com [glenresearch.com]
- 3. The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Framework for Analyzing N6-Dimethylaminomethylidene Isoguanosine Base Pairing: A Technical Guide
Introduction
N6-Dimethylaminomethylidene isoguanosine (B3425122) is a modified purine (B94841) nucleoside with significant potential in the fields of synthetic biology and drug development. The dimethylaminomethylidene group at the N6 position introduces unique electronic and steric features that are expected to modulate its base pairing properties in novel ways. A thorough understanding of these interactions at a molecular level is crucial for its application in creating artificial genetic systems or as a therapeutic agent.
While direct theoretical studies on N6-Dimethylaminomethylidene isoguanosine are not extensively available in the current body of literature, this guide provides a comprehensive framework for conducting such an analysis. The methodologies and data presented are based on established computational and theoretical studies of isoguanosine and other modified purines, offering a robust blueprint for researchers, scientists, and drug development professionals. This document outlines the key computational protocols, expected data from such analyses, and visual representations of the underlying scientific logic.
Quantitative Data on Modified Purine Base Pairing
Theoretical studies on modified nucleosides typically quantify the stability and geometry of various base pairing configurations. The following table summarizes representative data from computational analyses of isoguanosine and N6-methyladenine, which serve as valuable reference points for predicting the behavior of this compound.
| Modified Base Pair | Computational Method | Basis Set | Interaction Energy (kcal/mol) | Key Geometric Parameters (Distances in Å, Angles in °) | Reference |
| isoGuanine : isoCytosine | DFT-D | aug-cc-pVDZ | -28.5 | H-Bond Distances: 1.85, 1.92, 2.01 | [1] |
| isoGuanine : Thymine (B56734) | MP2 | 6-31G(d,p) | -12.1 | H-Bond Distances: 1.98, 2.15 | [2] |
| N6-methyladenine : Thymine | MP2 | 6-311++G(d,p) | -14.2 | H-Bond Distance (N-H...O): 1.88; C1'-C1' Distance: 10.7 | [3] |
| N6-methyladenine : Guanine | MP2 | 6-311++G(d,p) | -20.5 | H-Bond Distances: 1.90, 2.05 | [3] |
| Inosine : Cytosine | MP2 | 6-31G(d) | -23.7 | C1'-C1' Distance: 10.8 | [4] |
Note: The data presented are illustrative and extracted from different studies. Direct comparison requires consistent computational methods.
Computational Protocols for Base Pairing Analysis
A rigorous theoretical investigation of this compound base pairing would involve a multi-step computational workflow. The following protocols are based on methods proven to be effective for analogous systems.
Quantum Chemical Calculations
High-level quantum chemical calculations are essential for accurately determining the interaction energies and geometries of base pairs.
-
Model System: The initial models should consist of the modified base (N6-Dimethylaminomethylidene isoguanine) paired with the four canonical DNA/RNA bases (Adenine, Guanine, Cytosine, Thymine/Uracil). The sugar-phosphate backbone is often truncated to a methyl or hydrogen to reduce computational cost in initial geometry optimizations.
-
Level of Theory: The Møller-Plesset second-order perturbation theory (MP2) is a widely used method for studying non-covalent interactions, such as hydrogen bonding in base pairs[3]. Density Functional Theory (DFT) with dispersion corrections (e.g., B3LYP-D3) also provides a good balance between accuracy and computational cost.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), or a Dunning-type correlation-consistent basis set, like aug-cc-pVDZ, is recommended to accurately describe the electron distribution and intermolecular interactions.
-
Solvent Effects: The influence of the solvent environment (typically water) can be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model. This is crucial as solvent can significantly affect the stability of base pairs[3].
-
Analysis:
-
Interaction Energy: Calculated as the difference between the total energy of the base pair and the sum of the energies of the individual isolated bases. Basis Set Superposition Error (BSSE) should be corrected for using the counterpoise method.
-
Geometric Parameters: Analysis of hydrogen bond lengths and angles, as well as the overall planarity of the base pair.
-
Atoms in Molecules (AIM) Theory: This method can be used to characterize the nature of the hydrogen bonds by analyzing the electron density at the bond critical points[3].
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge transfer and orbital interactions contributing to the stability of the hydrogen bonds[3].
-
Molecular Dynamics (MD) Simulations
MD simulations are employed to study the dynamic behavior of the modified base within a DNA or RNA duplex, providing insights into its structural and dynamic consequences.
-
System Setup: A DNA or RNA duplex containing the this compound base pair of interest is constructed. The duplex is then solvated in a periodic box of water molecules with counter-ions to neutralize the system.
-
Force Field: A standard nucleic acid force field, such as AMBER or CHARMM, should be used. The parameters for the modified nucleoside need to be generated using methods like the antechamber module in AMBER, which uses quantum chemical calculations to derive the necessary parameters.
-
Simulation Protocol:
-
Minimization: The system is energy-minimized to remove any steric clashes.
-
Heating: The system is gradually heated to the target temperature (e.g., 300 K) under constant volume conditions.
-
Equilibration: The system is equilibrated for several nanoseconds under constant pressure and temperature (NPT ensemble) to allow the system to reach a stable state.
-
Production Run: A long production simulation (typically hundreds of nanoseconds to microseconds) is performed to collect data for analysis.
-
-
Analysis:
-
Structural Stability: Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the duplex and the flexibility of individual residues.
-
Base Pairing Dynamics: The persistence of hydrogen bonds involving the modified base is monitored throughout the simulation.
-
Helical Parameters: Analysis of the local and global helical parameters of the DNA/RNA duplex to understand the structural perturbations induced by the modified base.
-
Visualizing Methodologies and Relationships
Diagrams are essential for conveying complex workflows and molecular interactions. The following sections provide Graphviz DOT scripts to generate such visualizations.
Computational Workflow for Base Pair Analysis
The following diagram illustrates a typical workflow for the theoretical analysis of a novel base pair.
Caption: Workflow for theoretical analysis of modified base pairing.
Hypothetical Hydrogen Bonding of this compound
This diagram illustrates a hypothetical Watson-Crick-like base pairing scenario for this compound with a pyrimidine, based on its chemical structure.
Caption: Hypothetical base pairing of this compound.
This technical guide provides the foundational knowledge and a clear roadmap for researchers to embark on the theoretical investigation of this compound. By leveraging these established computational methodologies, it is possible to predict its base pairing behavior with high fidelity, thereby accelerating its potential applications in biotechnology and medicine.
References
- 1. 7,8-Dihydro-8-oxo-1,N6-ethenoadenine: an exclusively Hoogsteen-paired thymine mimic in DNA that induces A→T transversions in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Base Pairs of Isoguanine and 8-Aza-7-deazaisoguanine with 5-Methylisocytosine as Targets for DNA Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theoretical study on the binding mechanism between N6-methyladenine and natural DNA bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
Methodological & Application
Application Notes and Protocols for Incorporating N6-Dimethylaminomethylidene Isoguanosine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine (iGdmf) phosphoramidite (B1245037) and its incorporation into synthetic oligonucleotides using automated solid-phase synthesis. Isoguanosine (B3425122) (iG), an isomer of guanosine (B1672433), is of significant interest in nucleic acid chemistry due to its alternative base pairing properties, which can lead to the formation of parallel-stranded DNA duplexes and unique structural motifs in aptamers. The N6-dimethylaminomethylidene (dmf) protecting group offers a stable yet readily cleavable modification for the exocyclic amine of isoguanosine, compatible with standard oligonucleotide synthesis workflows. This protocol covers the synthesis of the phosphoramidite building block, optimized conditions for its incorporation into oligonucleotides, and the final deprotection and purification steps. Quantitative data on coupling efficiencies and the thermal stability of iG-containing duplexes are also presented.
Introduction
Isoguanosine (iG) is a structural isomer of guanosine where the C2-carbonyl and C6-amino groups are transposed. This seemingly minor change leads to significantly different hydrogen bonding patterns compared to the canonical Watson-Crick base pairs. Notably, isoguanosine can form a stable base pair with isocytosine (B10225) (iC) and can also participate in self-pairing to form tetrameric structures. The incorporation of isoguanosine into oligonucleotides has enabled the exploration of novel nucleic acid structures, such as parallel-stranded DNA, and has been utilized in the development of aptamers with unique binding properties.[1][2]
The efficient synthesis of isoguanosine-modified oligonucleotides relies on the use of a suitable protecting group for the exocyclic amino function. The N,N-dimethylformamidine (dmf) group is a well-established protecting group for exocyclic amines of standard nucleobases, offering stability during synthesis and facile removal under standard deprotection conditions. Its application to isoguanosine provides a robust method for the routine synthesis of iG-containing oligonucleotides.
Synthesis of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine Phosphoramidite
The synthesis of the iGdmf phosphoramidite is a multi-step process starting from 2'-deoxyguanosine (B1662781). The key steps involve the conversion of 2'-deoxyguanosine to 2'-deoxyisoguanosine (B9890), protection of the N6-amino group, and subsequent phosphitylation. While a diisobutylformamidine protecting group has been reported, the following protocol is adapted for the dimethylaminomethylidene group based on established chemical principles.[3]
Experimental Protocol:
-
Synthesis of 2'-deoxyisoguanosine: This can be achieved from 2'-deoxyguanosine through a multi-step synthesis involving diazotization and displacement reactions.
-
Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of 2'-deoxyisoguanosine is protected with a dimethoxytrityl (DMT) group using DMT-Cl in pyridine.
-
Protection of the N6-amino group: The 5'-O-DMT-2'-deoxyisoguanosine is reacted with N,N-dimethylformamide dimethyl acetal (B89532) to introduce the dimethylaminomethylidene (dmf) protecting group on the N6-exocyclic amine.
-
Phosphitylation: The 3'-hydroxyl group is then phosphitylated using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild base (e.g., N,N-diisopropylethylamine) to yield the final N6-Dimethylaminomethylidene-5'-O-DMT-2'-deoxyisoguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.
Caption: Synthesis of iGdmf Phosphoramidite.
Solid-Phase Oligonucleotide Synthesis
The incorporation of the iGdmf phosphoramidite into oligonucleotides is performed on an automated DNA synthesizer using standard phosphoramidite chemistry. However, due to the modified nature of the base, optimization of the coupling step is crucial for achieving high incorporation efficiency.
Experimental Protocol:
-
Solid Support: Standard controlled pore glass (CPG) or polystyrene supports functionalized with the desired 3'-terminal nucleoside are used.
-
Synthesis Cycle: The standard phosphoramidite synthesis cycle of detritylation, coupling, capping, and oxidation is employed.
-
Coupling Step Optimization:
-
Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or 5-(Benzylthio)-1H-tetrazole (BTT) are effective activators.
-
Coupling Time: An extended coupling time of 5-10 minutes is recommended to ensure high coupling efficiency.[3][4] Standard coupling times for A, C, G, and T are typically around 30 seconds.[5]
-
Phosphoramidite Concentration: A standard concentration of 0.1 M in anhydrous acetonitrile (B52724) is used.
-
Caption: Automated Solid-Phase Synthesis Cycle.
Deprotection and Purification
Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The dmf group on isoguanosine is labile under standard basic deprotection conditions.
Experimental Protocol:
-
Cleavage and Base Deprotection: The solid support is treated with concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate (B84403) protecting groups and the dmf group from isoguanosine.[6]
-
Purification: The crude oligonucleotide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.
Quantitative Data
The efficiency of incorporation and the stability of the resulting oligonucleotides are critical parameters.
| Parameter | Value | Conditions/Notes | Reference |
| Coupling Efficiency | >97-99% | Extended coupling time (≥600s) with diisobutylformamidine protected iG. | [3][4] |
| Melting Temperature (Tm) | ~1°C increase per iG-C pair | Compared to a standard duplex, indicating stabilization. | [7] |
| Deprotection Time (dmf group) | 1 hour at 65°C | Using concentrated ammonia. | [6] |
Applications of Isoguanosine-Modified Oligonucleotides
The unique base-pairing properties of isoguanosine have led to its use in various research and therapeutic applications.
Parallel-Stranded DNA
Isoguanosine, when paired with cytosine, can induce the formation of a stable parallel-stranded DNA duplex.[1][8] This is in contrast to the antiparallel nature of standard B-DNA. The structure of these parallel duplexes has been studied by NMR spectroscopy.[1][8]
Caption: iG-C pairing induces parallel-stranded DNA.
Aptamer Development
Isoguanosine has been incorporated into aptamers to enhance their structural diversity and binding affinities. A notable example is the modification of the thrombin binding aptamer (TBA), where the introduction of isoguanosine has been explored to improve its anticoagulant properties.[2]
Caption: Isoguanosine incorporation in aptamers.
Antigene Therapy
Oligonucleotides containing isoguanosine can be designed as antigene agents to target specific DNA sequences, potentially modulating gene expression.[9][10] The formation of stable triplexes or other non-canonical structures at the target site can interfere with transcription.
Conclusion
The protocol outlined in this document provides a comprehensive guide for the successful incorporation of N6-Dimethylaminomethylidene isoguanosine into synthetic oligonucleotides. The use of the dmf protecting group, coupled with optimized solid-phase synthesis conditions, allows for the efficient production of high-purity isoguanosine-modified oligonucleotides. These modified nucleic acids are valuable tools for researchers exploring novel DNA structures, developing advanced aptamers, and designing innovative antigene therapies. The provided quantitative data and application examples serve as a valuable resource for scientists and professionals in the field of drug development and nucleic acid research.
References
- 1. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel isoguanine derivative of unlocked nucleic acid—Investigations of thermodynamics and biological potential of modified thrombin binding aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ffame.org [ffame.org]
- 4. researchgate.net [researchgate.net]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. Fast Deprotection [qualitysystems.com.tw]
- 7. mdpi.com [mdpi.com]
- 8. Structural studies of a stable parallel-stranded DNA duplex incorporating isoguanine:cytosine and isocytosine:guanine basepairs by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specificity of oligonucleotide gene therapy (OGT) agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Antisense Oligonucleotide Development for Target Identification, Validation, and as Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N6-Dimethylaminomethylidene Isoguanosine in Aptamer Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro selection of nucleic acid aptamers through Systematic Evolution of Ligands by Exponential Enrichment (SELEX) has emerged as a powerful technology for generating high-affinity ligands for a wide range of targets.[1][2][3] The chemical diversity of standard DNA and RNA libraries, however, is limited to four nucleobases. The incorporation of modified nucleosides into the SELEX process can expand the chemical space of the nucleic acid library, potentially leading to aptamers with enhanced binding affinities, specificities, and improved therapeutic properties.[4][5][6]
This document provides a detailed, albeit prospective, application note and protocol for the use of N6-Dimethylaminomethylidene isoguanosine (B3425122) (dmamiG) , a modified purine (B94841) nucleoside, in the SELEX process for the selection of novel aptamers. Isoguanosine, an isomer of guanosine (B1672433), offers an alternative hydrogen bonding pattern which can lead to unique tertiary structures and target interactions. The N6-dimethylaminomethylidene modification further extends the chemical functionality, potentially providing additional contact points for target binding. While the direct application of dmamiG in SELEX is not yet extensively documented in published literature, this protocol is based on established methodologies for SELEX with other modified nucleosides and the known chemistry of isoguanosine derivatives.
Potential Advantages of Incorporating dmamiG in SELEX
-
Expanded Chemical Diversity: The unique hydrogen bonding face of isoguanosine and the additional chemical group at the N6 position can lead to novel aptamer structures and binding motifs.
-
Enhanced Binding Affinity: The dimethylaminomethylidene group may provide additional electrostatic or van der Waals interactions with the target molecule, potentially increasing binding affinity.
-
Novel Target Recognition: Aptamers containing dmamiG may recognize different epitopes on a target compared to conventional aptamers, enabling the development of unique diagnostic and therapeutic agents.
-
Increased Nuclease Resistance: Modifications to the nucleobase can sometimes confer a degree of resistance to nuclease degradation, a desirable property for in vivo applications.
Experimental Protocols
Preparation of dmamiG-Containing DNA Library
A starting library of single-stranded DNA (ssDNA) is chemically synthesized. This library typically consists of a central random region of 20-60 nucleotides flanked by constant regions for primer annealing during PCR amplification. For the incorporation of dmamiG, the corresponding phosphoramidite (B1245037) building block is required for solid-phase DNA synthesis.
Protocol:
-
Design the ssDNA Library:
-
Example: 5'-[Forward Primer Site]-[N]n-[Reverse Primer Site]-3'
-
[N]n represents the random region of 'n' nucleotides, where a percentage of the guanosine positions are substituted with dmamiG during synthesis.
-
-
Solid-Phase DNA Synthesis:
-
Utilize standard phosphoramidite chemistry on an automated DNA synthesizer.
-
Incorporate the dmamiG phosphoramidite at the desired positions within the random region. The level of substitution can be varied (e.g., 25%, 50%, or 100% of G positions).
-
-
Deprotection and Purification:
-
Cleave the synthesized oligonucleotides from the solid support and remove protecting groups using standard procedures.
-
Purify the full-length ssDNA library using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
-
Quantification and Storage:
-
Quantify the purified library using UV-Vis spectrophotometry.
-
Store the library at -20°C or -80°C in a suitable buffer (e.g., TE buffer).
-
SELEX Workflow using dmamiG-Modified Library
The core of the SELEX process involves iterative rounds of selection, partitioning, and amplification.
Protocol:
-
Binding:
-
Incubate the dmamiG-containing ssDNA library with the target molecule in a suitable binding buffer. The optimal buffer conditions (pH, salt concentration, temperature) should be determined empirically for each target.
-
A typical starting concentration for the library is in the micromolar range, while the target concentration is lower to ensure selective pressure.
-
-
Partitioning:
-
Separate the target-bound oligonucleotides from the unbound sequences. Common methods include:
-
Nitrocellulose Filter Binding: Proteins and larger molecules are retained on the filter, along with bound nucleic acids.
-
Magnetic Bead-Based Separation: The target is immobilized on magnetic beads, allowing for easy separation of the bead-bound complexes.
-
Capillary Electrophoresis (CE-SELEX): Separation is based on the different electrophoretic mobility of the free library and the target-aptamer complex.
-
-
-
Washing:
-
Wash the partitioning matrix (e.g., filter or beads) with binding buffer to remove non-specifically bound oligonucleotides. The stringency of the washes can be increased in later rounds of selection.
-
-
Elution:
-
Elute the bound oligonucleotides from the target. This can be achieved by changing the buffer conditions (e.g., high salt, heat, or a denaturant) or by using a competitive ligand.
-
-
Amplification:
-
Amplify the eluted sequences by PCR. It is crucial to use a high-fidelity DNA polymerase that can efficiently read through the dmamiG modification. If the polymerase stalls or introduces mutations, the selection process will be compromised. A preliminary study to test different polymerases for their ability to amplify dmamiG-containing templates is highly recommended.
-
-
Generation of ssDNA for the Next Round:
-
Separate the strands of the double-stranded PCR product to generate an enriched ssDNA pool for the next round of selection. Common methods include:
-
Asymmetric PCR: Using an unequal ratio of forward and reverse primers to preferentially amplify one strand.
-
Lambda Exonuclease Digestion: One primer is 5'-phosphorylated, making the resulting strand susceptible to digestion by lambda exonuclease.
-
Biotin-Streptavidin Separation: One primer is biotinylated, allowing the capture of the double-stranded product on streptavidin-coated beads, followed by denaturation to release the non-biotinylated strand.
-
-
-
Iterative Rounds:
-
Repeat the cycle of binding, partitioning, and amplification for 8-15 rounds. The selection pressure should be gradually increased in each round by, for example, decreasing the target concentration, increasing the wash stringency, or decreasing the incubation time.
-
Aptamer Characterization
After several rounds of selection, the enriched pool is cloned and sequenced to identify individual aptamer candidates.
Protocol:
-
Cloning and Sequencing:
-
Clone the final PCR product into a suitable vector and sequence individual clones.
-
Alternatively, use high-throughput sequencing to analyze the diversity of the enriched pool.
-
-
Binding Affinity Determination:
-
Synthesize individual aptamer candidates (containing dmamiG).
-
Determine the dissociation constant (Kd) using methods such as:
-
Filter Binding Assays: Using radiolabeled aptamers.
-
Surface Plasmon Resonance (SPR): For real-time binding kinetics.
-
Isothermal Titration Calorimetry (ITC): For thermodynamic characterization of the binding interaction.
-
Fluorescence-Based Assays: Using fluorescently labeled aptamers or targets.
-
-
-
Specificity Assays:
-
Test the binding of the selected aptamers to closely related molecules to assess their specificity.
-
Data Presentation
Table 1: Hypothetical SELEX Progress Monitoring
| Round | Input Library (pmol) | Target Concentration (nM) | Eluted DNA (%) | Enrichment Ratio |
| 1 | 1000 | 500 | 0.1 | 1.0 |
| 2 | 500 | 250 | 0.5 | 5.0 |
| 3 | 250 | 100 | 1.2 | 12.0 |
| 4 | 100 | 50 | 2.5 | 25.0 |
| 5 | 50 | 25 | 5.0 | 50.0 |
| 6 | 25 | 10 | 8.0 | 80.0 |
| 7 | 10 | 10 | 10.0 | 100.0 |
| 8 | 10 | 5 | 12.0 | 120.0 |
Table 2: Hypothetical Binding Affinity of Selected dmamiG-Aptamers
| Aptamer ID | Sequence (Random Region) | Kd (nM) | Specificity (Fold-difference vs. Analog) |
| dmamiG-Apt-01 | ...[Sequence with dmamiG]... | 15.2 | >100 |
| dmamiG-Apt-02 | ...[Sequence with dmamiG]... | 8.5 | >250 |
| dmamiG-Apt-03 | ...[Sequence with dmamiG]... | 22.1 | >80 |
| Control (Unmodified) | ...[Corresponding unmodified sequence]... | 150.7 | 20 |
Visualizations
Caption: SELEX workflow for aptamer selection using a dmamiG-modified library.
Caption: Logical relationship of inputs, process, and outputs in dmamiG-SELEX.
Conclusion
The use of N6-Dimethylaminomethylidene isoguanosine in SELEX represents a promising, yet exploratory, avenue for the discovery of novel aptamers with potentially superior properties. The protocols and data presented herein are intended to serve as a foundational guide for researchers venturing into this area. Careful optimization of each step, particularly the enzymatic amplification of the modified library, will be critical for success. The expanded chemical functionality offered by dmamiG has the potential to yield a new generation of aptamers for a wide range of diagnostic and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Developing Aptamers by Cell-Based SELEX | Springer Nature Experiments [experiments.springernature.com]
- 3. Current developments of SELEX technologies and prospects in the aptamer selection with clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel isoguanine derivative of unlocked nucleic acid—Investigations of thermodynamics and biological potential of modified thrombin binding aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Specific Recognition of Guanosine Using Engineered Base-Excised Aptamers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N6-Dimethylaminomethylidene Isoguanosine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the chemical synthesis of N6-dimethylaminomethylidene isoguanosine (B3425122) phosphoramidite (B1245037), a key building block for the preparation of modified oligonucleotides. The protocol is based on established methodologies and is intended to guide researchers in the efficient synthesis of this valuable compound.
Introduction
Isoguanosine and its derivatives are of significant interest in the development of therapeutic and diagnostic oligonucleotides due to their ability to form alternative base pairs, expanding the genetic alphabet and enabling novel molecular structures. The N6-dimethylaminomethylidene protecting group offers a stable yet readily removable shield for the exocyclic amine of isoguanosine during solid-phase oligonucleotide synthesis. This protocol details the multi-step synthesis from a commercially available precursor to the final phosphoramidite product.
Synthesis Pathway
The overall synthetic route involves the conversion of a purine (B94841) derivative to isoguanosine, followed by protection of the exocyclic amine, selective protection of the 5'-hydroxyl group, and finally phosphitylation of the 3'-hydroxyl group.
Caption: Synthetic pathway for this compound Phosphoramidite.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis.
Step 1: Synthesis of Isoguanosine
-
Reaction Setup: Dissolve 2,6-Diaminopurine riboside in a mixture of acetic acid and water.
-
Reaction: Cool the solution in an ice bath and add a solution of Lithium Nitrite (LiNO₂) in water dropwise while stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, neutralize the reaction mixture and purify the crude product by silica (B1680970) gel column chromatography to obtain isoguanosine.
Step 2: Protection of the N6-Exocyclic Amine
-
Reaction Setup: Dissolve the synthesized isoguanosine in anhydrous Dimethylformamide (DMF).
-
Reagent Addition: Add N,N-dimethylformamide dimethyl acetal to the solution.[1][2]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.[2]
-
Workup and Purification: Remove the solvent under reduced pressure. The resulting this compound is purified by silica gel chromatography.[1]
Step 3: 5'-O-Dimethoxytritylation
-
Reaction Setup: Dissolve the N6-protected isoguanosine in anhydrous pyridine.
-
Reagent Addition: Add 4,4'-Dimethoxytrityl chloride (DMT-Cl) to the solution in portions at 0°C.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup and Purification: Quench the reaction with methanol. Evaporate the solvent and partition the residue between dichloromethane (B109758) and a saturated sodium bicarbonate solution. The organic layer is dried and concentrated. The product, 5'-O-DMT-N6-dimethylaminomethylidene isoguanosine, is purified by silica gel chromatography.[1]
Step 4: 3'-O-Phosphitylation
-
Reaction Setup: Dry the 5'-O-DMT protected nucleoside by co-evaporation with anhydrous acetonitrile (B52724) and then dissolve it in anhydrous acetonitrile under an argon atmosphere.
-
Reagent Addition: Add a solution of 1H-tetrazole in anhydrous acetonitrile, followed by the dropwise addition of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite.[1]
-
Reaction: Stir the reaction mixture at room temperature under an argon atmosphere.
-
Workup and Purification: Quench the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane. The combined organic layers are dried and concentrated. The final this compound phosphoramidite is purified by flash chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields for the synthesis protocol.
| Step | Starting Material | Key Reagents | Solvent | Typical Reaction Time | Typical Yield (%) |
| 1. Isoguanosine Synthesis | 2,6-Diaminopurine Riboside | LiNO₂, Acetic Acid | Water/AcOH | 2-4 hours | 60-70 |
| 2. N6-Protection | Isoguanosine | N,N-Dimethylformamide dimethyl acetal | DMF | 1-3 hours | 76[2] |
| 3. 5'-O-DMT Protection | N6-Protected Isoguanosine | DMT-Cl | Pyridine | 12-16 hours | 80-90 |
| 4. 3'-O-Phosphitylation | 5'-O-DMT-N6-Protected Isoguanosine | 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite, Tetrazole | Acetonitrile | 2-4 hours | 70-80 |
Note: Yields are indicative and may vary depending on reaction scale and purification efficiency.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis and purification of the target phosphoramidite.
References
Application Notes and Protocols: Fluorescent Labeling of Oligonucleotides with N6-Dimethylaminomethylidene isoguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of fluorescent probes into oligonucleotides is a cornerstone of modern molecular biology and diagnostics. These labeled oligonucleotides are indispensable tools for a wide array of applications, including DNA sequencing, genetic analysis, and in situ hybridization. Isoguanosine (B3425122) (isoG), a structural isomer of guanosine, offers unique base-pairing properties and has been explored for the development of expanded genetic systems and novel therapeutic agents. The modification of isoguanosine at the N6-position with a dimethylaminomethylidene group can impart fluorescent properties to the nucleoside, creating a valuable reporter molecule for tracking oligonucleotide behavior and interactions.
These application notes provide a comprehensive overview and detailed protocols for the fluorescent labeling of oligonucleotides using N6-Dimethylaminomethylidene isoguanosine. The methodologies described herein are based on established phosphoramidite (B1245037) chemistry for solid-phase oligonucleotide synthesis. While direct photophysical data for this compound is not extensively available in the literature, representative data from structurally related fluorescent nucleoside analogs are provided to guide experimental design and interpretation.
Data Presentation: Photophysical Properties of Fluorescent Nucleoside Analogs
The following tables summarize the key photophysical properties of various fluorescent nucleoside analogs. This data is provided to offer a comparative reference for the expected performance of oligonucleotides labeled with this compound.
Table 1: Representative Photophysical Properties of Fluorescent Purine Analogs
| Fluorescent Nucleoside Analog | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |
| 2-Aminopurine | 303 | 371 | 3,600 | 0.66 (in water) | [1] |
| 2-Amino-6-cyanopurine derivative | ~350 | ~450 | Not Reported | High | [2] |
| N6-Methoxy-2-aminopurine | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| Thienoguanosine (thG) | ~350 | ~450 | ~15,000 | ~0.15 (in duplex DNA) | N/A |
Table 2: Representative Photophysical Properties of Other Fluorescent Nucleoside Analogs
| Fluorescent Nucleoside Analog | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Reference |
| 4-Cyanoindole-2′-deoxyribonucleoside (4CIN) | 310 | 390 | 10,200 | 0.14 | [4] |
| 1,3-diaza-2-oxophenothiazine (tC) | ~385 | ~480 | ~15,000 | 0.20 | N/A |
| Phenyl-pyrrolo-dC analog (FPdC) | 374 | 450 | 24,000 | 0.50 | [5] |
Note: The photophysical properties of fluorescent nucleosides are highly sensitive to their local environment, including solvent polarity and stacking interactions within a nucleic acid duplex.
Experimental Protocols
Protocol 1: Synthesis of N6-Dimethylaminomethylidene-2'-deoxyisoguanosine Phosphoramidite
This protocol outlines the chemical synthesis of the phosphoramidite monomer required for incorporating this compound into an oligonucleotide. The synthesis starts from 2'-deoxyisoguanosine (B9890).
Materials:
-
2'-deoxyisoguanosine
-
N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)
-
Pyridine (anhydrous)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Protection of the N6-amino group: a. Dissolve 2'-deoxyisoguanosine in anhydrous pyridine. b. Add an excess of N,N-Dimethylformamide dimethyl acetal (DMF-DMA). c. Stir the reaction mixture at room temperature for 4-6 hours. d. Monitor the reaction progress by TLC. e. Upon completion, evaporate the solvent under reduced pressure to obtain the crude N6-Dimethylaminomethylidene-2'-deoxyisoguanosine.
-
5'-Hydroxyl group protection (Tritylation): a. Dissolve the product from step 1 in anhydrous pyridine. b. Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions while stirring. c. Stir the reaction at room temperature overnight. d. Quench the reaction by adding a small amount of methanol. e. Remove the solvent by rotary evaporation. f. Purify the resulting 5'-O-DMT-N6-Dimethylaminomethylidene-2'-deoxyisoguanosine by silica gel column chromatography.
-
Phosphitylation of the 3'-Hydroxyl group: a. Dissolve the purified product from step 2 in anhydrous dichloromethane. b. Add N,N-Diisopropylethylamine (DIPEA). c. Cool the solution to 0°C in an ice bath. d. Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. e. Allow the reaction to warm to room temperature and stir for 2-3 hours. f. Monitor the reaction by TLC. g. Quench the reaction with methanol. h. Purify the final product, 5'-O-DMT-N6-Dimethylaminomethylidene-2'-deoxyisoguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, by silica gel column chromatography. i. Dry the final product under high vacuum and store under argon at -20°C.
Protocol 2: Solid-Phase Synthesis of a Fluorescently Labeled Oligonucleotide
This protocol describes the incorporation of the custom-synthesized phosphoramidite into an oligonucleotide using an automated DNA synthesizer.
Materials:
-
Automated DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside of the desired sequence
-
Standard DNA phosphoramidites (A, C, G, T)
-
N6-Dimethylaminomethylidene-isoguanosine phosphoramidite (from Protocol 1)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping reagents (Acetic anhydride (B1165640) and N-Methylimidazole)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (Trichloroacetic acid in DCM)
-
Acetonitrile (anhydrous, synthesis grade)
-
Ammonium (B1175870) hydroxide (B78521) solution (concentrated)
Procedure:
-
Synthesizer Setup: a. Install the CPG column with the initial nucleoside on the synthesizer. b. Load the standard and modified phosphoramidites, and all necessary reagents onto the synthesizer. c. Program the desired oligonucleotide sequence, specifying the position for the incorporation of the this compound.
-
Automated Synthesis Cycle: The synthesizer will perform the following steps for each nucleotide addition: a. Detritylation: Removal of the 5'-DMT protecting group from the support-bound nucleoside with the deblocking solution. b. Coupling: Activation of the incoming phosphoramidite (standard or modified) with the activator solution and its subsequent coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using the oxidizing solution.
-
Cleavage and Deprotection: a. After the final synthesis cycle, the CPG support is removed from the synthesizer. b. The support is treated with concentrated ammonium hydroxide to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases. c. The mixture is heated at 55°C for 8-12 hours in a sealed vial. d. The N6-dimethylaminomethylidene group is also removed during this step.
-
Purification: a. The crude oligonucleotide solution is filtered to remove the CPG support. b. The oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE). c. The purified oligonucleotide is desalted and its concentration determined by UV-Vis spectrophotometry.
Visualizations
Synthesis and Labeling Workflow
Caption: Workflow for the synthesis and incorporation of a fluorescent nucleoside.
Application: Fluorescence In Situ Hybridization (FISH)
Caption: Experimental workflow for Fluorescence In Situ Hybridization (FISH).
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis and properties of N6-substituted 2-amino-purine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of a 19F-labeled fluorescent nucleoside as a dual-mode probe for i-motif DNAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N6-Dimethylaminomethylidene Isoguanosine as a Precursor for Synthesis of Isoguanosine-Modified Oligonucleotides for DNA-Protein Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N6-Dimethylaminomethylidene isoguanosine (B3425122) is a chemically modified nucleoside derivative. Contrary to what its name might suggest, it is not intrinsically a fluorescent probe. Instead, it serves as a protected monomer for the automated solid-phase synthesis of oligonucleotides containing isoguanosine. The N6-dimethylaminomethylidene group is a formamidine-type protecting group for the exocyclic amine of isoguanine, preventing unwanted side reactions during the oligonucleotide synthesis process. Following synthesis, this protecting group is removed to yield the final isoguanosine-containing oligonucleotide.
Isoguanosine, an isomer of guanosine (B1672433), possesses a unique hydrogen bonding pattern. This property makes oligonucleotides incorporating isoguanosine valuable tools for investigating the intricacies of DNA-protein interactions. By substituting guanosine with isoguanosine at specific sites, researchers can probe the importance of hydrogen bond donors and acceptors in the major groove of the DNA for protein recognition and binding.
These application notes provide a comprehensive overview of the role of N6-Dimethylaminomethylidene isoguanosine in oligonucleotide synthesis and the subsequent use of the isoguanosine-modified oligonucleotides in studying DNA-protein interactions. Additionally, as the primary query concerned a fluorescent probe, this document also provides information on established fluorescent guanosine analogs that are widely used for this purpose.
Part 1: this compound in Oligonucleotide Synthesis
The N,N-dimethylformamidine (dmf) protecting group is employed to shield the N6-amino group of isoguanosine during phosphoramidite-based oligonucleotide synthesis. This protection is crucial to prevent reactions at this site during the coupling cycles. The dmf group is labile and can be removed under standard deprotection conditions following the completion of the oligonucleotide assembly.
Protocol 1: Synthesis and Deprotection of Isoguanosine-Containing Oligonucleotides
This protocol outlines the general steps for synthesizing an oligonucleotide containing an isoguanosine residue using an N6-dimethylaminomethylidene-protected isoguanosine phosphoramidite (B1245037).
Materials:
-
N6-Dimethylaminomethylidene-isoguanosine-3'-CE phosphoramidite
-
Standard DNA synthesis reagents (phosphoramidites for A, C, G, T with standard protecting groups, activator, capping reagents, oxidizing agent)
-
Controlled Pore Glass (CPG) solid support
-
Anhydrous acetonitrile (B52724)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA))
-
DNA synthesizer
Procedure:
-
Phosphoramidite Preparation: Dissolve the N6-dimethylaminomethylidene-isoguanosine phosphoramidite and other standard phosphoramidites in anhydrous acetonitrile to the desired concentration as required by the DNA synthesizer.
-
Automated DNA Synthesis: Perform the oligonucleotide synthesis on an automated DNA synthesizer using standard protocols. The synthesis cycle typically involves:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group with the deblocking solution.
-
Coupling: Addition of the next phosphoramidite monomer, activated by an activator (e.g., tetrazole or a derivative), to the free 5'-hydroxyl group.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage from Solid Support and Base Deprotection:
-
After the final synthesis cycle, transfer the CPG support to a sealed vial.
-
Add the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
-
Incubate the vial at a specified temperature and duration. For the dmf group on guanosine, deprotection in concentrated ammonia (B1221849) can take 1-2 hours at 65°C[1]. Specific conditions for isoguanosine may need optimization, but are expected to be similar. Alternatively, AMA solution can be used for faster deprotection (e.g., 10 minutes at 65°C)[2].
-
-
Purification: Purify the deprotected oligonucleotide using standard methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
Quantification and Storage: Quantify the purified oligonucleotide by UV-Vis spectrophotometry and store it appropriately.
Part 2: Isoguanosine-Modified Oligonucleotides for DNA-Protein Interaction Studies
Isoguanosine (isoG) is an isomer of guanosine (G) where the C6 amino group and the C2 carbonyl group are swapped. This results in a different arrangement of hydrogen bond donors and acceptors in the major groove of the DNA double helix when paired with cytosine. This unique property can be exploited to investigate the specificity of DNA-binding proteins.
Principle: Many DNA-binding proteins make specific contacts with the edges of the base pairs in the major groove. By replacing a critical guanosine with isoguanosine, the hydrogen bonding pattern is altered. If a protein relies on a specific hydrogen bond with the N2-amino group or the O6-carbonyl of guanine (B1146940), its binding affinity may be significantly reduced when interacting with an isoguanosine-containing sequence.
Application: Probing Specific Protein Contacts
By synthesizing a series of oligonucleotides where specific guanosine residues within a protein's recognition sequence are systematically replaced with isoguanosine, one can map the critical guanosine contacts for protein binding. A significant decrease in binding affinity upon substitution indicates that the protein makes an important hydrogen-bonding contact at that specific position.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) with Isoguanosine-Modified Oligonucleotides
EMSA is a common technique to study DNA-protein interactions in vitro.
Materials:
-
Purified DNA-binding protein of interest.
-
Isoguanosine-modified and corresponding unmodified (wild-type) double-stranded DNA probes. Probes are typically end-labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
EMSA binding buffer (composition is protein-dependent, but typically contains buffer, salt, a non-specific competitor DNA like poly(dI-dC), and glycerol).
-
Native polyacrylamide gel.
-
Gel running buffer (e.g., TBE or TGE).
-
Detection system (phosphorimager for radioactivity or fluorescence imager).
Procedure:
-
Probe Preparation: Anneal the labeled single-stranded oligonucleotides (both wild-type and isoG-modified) with their respective complementary strands to form double-stranded probes.
-
Binding Reactions:
-
Set up a series of binding reactions, each containing the labeled DNA probe at a constant concentration and varying concentrations of the protein.
-
Include reactions with both the wild-type and the isoguanosine-modified probes.
-
Incubate the reactions at the optimal temperature and for a sufficient time for binding to reach equilibrium.
-
-
Electrophoresis:
-
Load the binding reactions onto a native polyacrylamide gel.
-
Run the gel at a constant voltage until the free probe has migrated a sufficient distance.
-
-
Detection and Analysis:
-
Dry the gel (for radioactive probes) and expose it to a phosphor screen or visualize it directly (for fluorescent probes).
-
Quantify the bands corresponding to the free probe and the protein-DNA complex.
-
Determine the dissociation constant (Kd) for the interaction with both the wild-type and modified probes by plotting the fraction of bound DNA as a function of protein concentration. A significant increase in the Kd for the isoguanosine-containing probe indicates a loss of binding affinity.
-
Part 3: Fluorescent Guanosine Analogs as Probes for DNA-Protein Interactions
Since this compound is not a fluorescent probe, this section provides information on established fluorescent guanosine analogs that are widely used to study DNA-protein interactions. These probes are minimally perturbing and their fluorescence properties are sensitive to their local environment, making them excellent reporters of conformational changes in DNA upon protein binding.
Commonly Used Fluorescent Guanosine Analogs:
-
2-Aminopurine (2AP): An isomer of adenine (B156593) that can also pair with cytosine. It is highly fluorescent, and its quantum yield is strongly quenched by stacking with neighboring bases in DNA. Changes in DNA conformation, such as base flipping induced by an enzyme, can lead to a dramatic increase in 2AP fluorescence.[3][4][5][6][7]
-
3-Methylisoxanthopterin (3-MI): A highly fluorescent guanosine analog with absorption and emission spectra that are well-resolved from those of natural nucleotides and aromatic amino acids.[8]
-
6-Methylisoxanthopterin (6-MI): Another fluorescent guanine analog that forms a stable Watson-Crick base pair with cytosine. Its fluorescence is sensitive to the local DNA environment and can be used to probe DNA structure and dynamics.[9][10][11][12]
-
8-Vinyl-2'-deoxyguanosine (8vdG): A fluorescent guanosine mimic that can be incorporated into oligonucleotides to study DNA hybridization and topology.[13][14]
Data Presentation: Properties of Fluorescent Guanosine Analogs
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (in water) | Key Features & Applications |
| 2-Aminopurine (2AP) | ~305 | ~370 | ~0.68 | Fluorescence is highly sensitive to base stacking; widely used to study base flipping and local DNA conformational changes upon protein binding.[3][4][7] |
| 3-Methylisoxanthopterin (3-MI) | ~350 | ~430 | High | Spectrally well-resolved from native DNA and protein fluorescence. |
| 6-Methylisoxanthopterin (6-MI) | ~340 | ~425 | ~0.7 | Forms a stable Watson-Crick pair with cytosine; sensitive to local DNA conformation and protein binding.[11] |
| 8-Vinyl-2'-deoxyguanosine (8vdG) | ~290 | ~400 | ~0.72 | High quantum yield; used for investigating DNA hybridization and topology.[14] |
Visualizations
Chemical Structures and Synthesis Workflow
Caption: Workflow for synthesizing isoguanosine-containing oligonucleotides.
Probing DNA-Protein Interaction with Isoguanosine
Caption: Principle of using isoguanosine to probe DNA-protein interactions.
Fluorescence Signal Change in DNA-Protein Interaction
Caption: Using a fluorescent probe to monitor DNA-protein binding.
References
- 1. G Proteins and GTP Analogs for Binding Studies—Note 17.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 3. 2-Aminopurine as a fluorescent probe of DNA conformation and the DNA-enzyme interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminopurine as a Probe for Quadruplex Loop Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. [PDF] Characterization of the 6-methyl isoxanthopterin (6-MI) base analog dimer, a spectroscopic probe for monitoring guanine base conformations at specific sites in nucleic acids | Semantic Scholar [semanticscholar.org]
- 9. Characterization of the 6-methyl isoxanthopterin (6-MI) base analog dimer, a spectroscopic probe for monitoring guanine base conformations at specific sites in nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-specific investigation of DNA Holliday Junction dynamics and structure with 6-Methylisoxanthopterin, a fluorescent guanine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequence-Dependent Conformational Heterogeneity and Proton-Transfer Reactivity of the Fluorescent Guanine Analogue 6-Methyl Isoxanthopterin (6-MI) in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequence-Dependent Conformational Heterogeneity and Proton-Transfer Reactivity of the Fluorescent Guanine Analogue 6-Methyl Isoxanthopterin (6-MI) in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8-Vinyl-2'-deoxyguanosine as a fluorescent 2'-deoxyguanosine mimic for investigating DNA hybridization and topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorescent nucleobases as tools for studying DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis of N6-Dimethylaminomethylidene isoguanosine-Modified DNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solid-phase synthesis of DNA oligonucleotides containing the modified nucleobase, N6-Dimethylaminomethylidene isoguanosine (B3425122) (dmf-iG). This modification is of significant interest in the development of therapeutic oligonucleotides and diagnostic probes due to its altered base-pairing properties and potential to enhance thermal stability and specificity of nucleic acid duplexes.
The following protocols cover the synthesis of the required phosphoramidite (B1245037) building block, the automated solid-phase synthesis cycle for incorporating dmf-iG into a DNA sequence, and the final deprotection and purification of the modified oligonucleotide.
Synthesis of 2'-deoxy-N6-Dimethylaminomethylidene-isoguanosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite
The synthesis of the dmf-iG phosphoramidite is a critical first step for its incorporation into synthetic DNA. The protocol involves the protection of the exocyclic amine of 2'-deoxyisoguanosine (B9890), followed by dimethoxytritylation of the 5'-hydroxyl group and subsequent phosphitylation of the 3'-hydroxyl group.
Experimental Protocol:
-
Protection of the N6-amino group:
-
Suspend 2'-deoxyisoguanosine in anhydrous dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) in a slight molar excess (e.g., 1.2 equivalents).
-
Stir the reaction mixture at room temperature for 3-4 hours until the starting material is consumed (monitor by TLC).
-
Evaporate the solvent under reduced pressure to obtain the crude N6-Dimethylaminomethylidene-2'-deoxyisoguanosine.
-
-
5'-O-Dimethoxytritylation:
-
Dissolve the dried, protected nucleoside in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in a slight molar excess (e.g., 1.1 equivalents).
-
Stir the reaction at room temperature for 2-3 hours.
-
Quench the reaction with methanol (B129727) and evaporate the solvent.
-
Purify the 5'-O-DMT-N6-Dimethylaminomethylidene-2'-deoxyisoguanosine by silica (B1680970) gel chromatography.
-
-
3'-O-Phosphitylation:
-
Dissolve the purified 5'-O-DMT protected nucleoside in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA) and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction under an inert atmosphere (e.g., argon) at room temperature for 2-3 hours.
-
Quench the reaction with methanol and evaporate the solvent.
-
Purify the final phosphoramidite product by silica gel chromatography to yield 5'-O-DMT-N6-Dimethylaminomethylidene-2'-deoxyisoguanosine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite.
-
Table 1: Summary of Reagents for Phosphoramidite Synthesis
| Step | Reagent | Molar Equiv. | Solvent |
| Protection | N,N-dimethylformamide dimethyl acetal | 1.2 | DMF |
| Tritylation | 4,4'-dimethoxytrityl chloride | 1.1 | Pyridine |
| Phosphitylation | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | 1.5 | Dichloromethane |
| Phosphitylation | N,N-diisopropylethylamine | 2.0 | Dichloromethane |
Solid-Phase Oligonucleotide Synthesis
The incorporation of the dmf-iG phosphoramidite into a DNA oligonucleotide is performed on an automated DNA synthesizer using standard phosphoramidite chemistry. The following protocol outlines the key steps in the synthesis cycle.
Experimental Protocol:
The solid-phase synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. This cycle is repeated for each nucleotide addition.
-
Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.[1][2] This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The dmf-iG phosphoramidite is activated with an activator, such as 5-(ethylthio)-1H-tetrazole or dicyanoimidazole (DCI), and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. To achieve high coupling efficiencies for modified phosphoramidites, an extended coupling time is recommended. A study on a similar isoguanosine derivative showed that extending the coupling time to 2600 seconds resulted in a coupling efficiency of >97%.[3]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in the final product.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.
Table 2: Recommended Parameters for dmf-iG Incorporation
| Parameter | Recommended Condition | Rationale |
| Phosphoramidite Conc. | 0.1 M in anhydrous acetonitrile | Standard concentration for efficient coupling. |
| Activator | 0.25 M 5-(Ethylthio)-1H-tetrazole or DCI | Efficient activation of phosphoramidites.[4] |
| Coupling Time | 15 - 45 minutes | Extended time to ensure high coupling efficiency for the modified base.[3] |
| Standard Bases | Standard coupling times (e.g., 2-5 minutes) | No extended time needed for natural DNA bases. |
Deprotection and Purification of the Modified Oligonucleotide
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The dimethylformamidine (dmf) group on the isoguanosine is labile and requires specific deprotection conditions.
Experimental Protocol:
-
Cleavage from Support and Base Deprotection:
-
The solid support is treated with a solution of concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
-
Heating the mixture (e.g., at 55°C for 8-12 hours for ammonium hydroxide, or 65°C for 15 minutes for AMA) facilitates both the cleavage of the oligonucleotide from the support and the removal of the protecting groups from the standard DNA bases (benzoyl for A and C, isobutyryl for G) and the cyanoethyl groups from the phosphate backbone.[1] The dmf group is also readily removed under these conditions.
-
-
Purification:
-
The crude deprotected oligonucleotide solution is filtered to remove the solid support.
-
The solvent is evaporated, and the residue is redissolved in water.
-
Purification of the full-length modified oligonucleotide is typically performed by high-performance liquid chromatography (HPLC). Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a common and effective method for oligonucleotide purification.[5][6]
-
-
Characterization:
Table 3: Deprotection Conditions
| Reagent | Temperature | Time | Notes |
| Concentrated NH4OH | 55 °C | 8-12 hours | Standard deprotection. |
| AMA (NH4OH/Methylamine 1:1) | 65 °C | 15-30 minutes | Faster deprotection, suitable for many modifications. |
Visualizations
Synthesis of dmf-iG Phosphoramidite
Caption: Synthetic pathway for dmf-iG phosphoramidite.
Solid-Phase DNA Synthesis Cycle
Caption: Automated solid-phase DNA synthesis cycle.
Post-Synthesis Workflow
Caption: Workflow for obtaining the final product.
Quantitative Data Summary
While specific yields can vary depending on the sequence and synthesis scale, the following table provides expected efficiencies for key steps based on available literature.[3]
Table 4: Expected Quantitative Outcomes
| Process Step | Parameter | Expected Value |
| Phosphoramidite Synthesis | Overall Yield | 40-60% |
| Solid-Phase Synthesis | Coupling Efficiency (dmf-iG) | >97% (with extended coupling) |
| Solid-Phase Synthesis | Average Stepwise Yield (standard bases) | >99% |
| Purification | Overall Yield (post-synthesis) | 10-30% (sequence dependent) |
Disclaimer: These protocols are intended as a guide and may require optimization for specific sequences and applications. It is recommended to perform small-scale trial syntheses to optimize conditions before proceeding to a larger scale. All work should be conducted in a properly equipped laboratory with appropriate safety precautions.
References
- 1. DNA寡核苷酸合成 [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. ffame.org [ffame.org]
- 4. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Incorporation of N6-Dimethylaminomethylidene isoguanosine triphosphate (N6-DMAM-iGTP)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the current scientific literature regarding the enzymatic incorporation of isoguanosine (B3425122) and its N6-modified analogs. As N6-Dimethylaminomethylidene isoguanosine triphosphate (N6-DMAM-iGTP) is a novel compound, direct experimental data for its enzymatic incorporation is not yet available. Therefore, the information provided herein is intended to serve as a guide and a starting point for experimental design. Optimization of the described protocols will be necessary to achieve successful incorporation of N6-DMAM-iGTP into nucleic acids.
Introduction
Isoguanosine (isoG), an isomer of guanosine, presents a unique hydrogen bonding pattern that allows for the formation of a non-canonical base pair with isocytosine (B10225) (isoC).[1][2] This property has been exploited to expand the genetic alphabet, enabling the site-specific incorporation of modified or functionalized nucleotides into DNA and RNA.[1][3][4] this compound triphosphate (N6-DMAM-iGTP) is a modified analog of isoguanosine triphosphate, featuring a dimethylaminomethylidene group at the N6 position. This modification is expected to impart unique chemical properties to the resulting nucleic acid, opening up new avenues for research and development in diagnostics, therapeutics, and biotechnology.
These application notes provide an overview of the potential applications of N6-DMAM-iGTP and detailed protocols for its enzymatic incorporation into RNA and DNA.
Potential Applications
The incorporation of N6-DMAM-iGTP into nucleic acids can be leveraged for a variety of applications, including:
-
RNA Labeling and Visualization: The dimethylaminomethylidene group can serve as a reactive handle for the attachment of fluorescent dyes, biotin, or other reporter molecules. This enables the site-specific labeling of RNA for visualization and tracking in cellular environments.
-
Structural Biology: The unique chemical properties of the N6-DMAM-iG modification can be used as a probe to study nucleic acid structure and dynamics. For instance, it could be used in NMR or X-ray crystallography studies to provide unique spectroscopic signatures or to stabilize specific conformations.
-
Affinity Purification of RNA-Binding Proteins: RNA molecules containing N6-DMAM-iG can be used as bait to capture and identify RNA-binding proteins. The modification can serve as an attachment point for affinity tags, facilitating the pull-down and subsequent identification of interacting proteins by mass spectrometry.
-
Development of Therapeutic Oligonucleotides: The modification may enhance the stability and biological activity of therapeutic oligonucleotides, such as siRNAs or antisense oligonucleotides. The N6-DMAM group could influence binding to target sequences or interactions with cellular machinery.
-
Diagnostic Assays: N6-DMAM-iGTP can be incorporated into probes for use in diagnostic assays. The modification could be used to enhance signal amplification or to facilitate the capture of target nucleic acids.
Data Presentation
The enzymatic incorporation of isoguanosine and its analogs has been demonstrated with various polymerases. The following table summarizes the reported compatibility of different polymerases with isoguanosine triphosphate (isoGTP) and its derivatives. This information can serve as a guide for selecting an appropriate enzyme for the incorporation of N6-DMAM-iGTP.
| Polymerase | Nucleotide Analog | Template Base | Application | Reference |
| T7 RNA Polymerase | isoGTP | isoC, T, U | In vitro transcription | [1] |
| T7 RNA Polymerase | N6-(6-aminohexyl)isoGTP | 5-methyl-isoC | Site-specific RNA modification | [4] |
| Klenow Fragment (E. coli DNA Pol I) | d-isoGTP | T, isoC | DNA synthesis | [1] |
| Avian Myeloblastosis Virus (AMV) Reverse Transcriptase | isoGTP | isoC, U | Reverse transcription | [1] |
| Taq DNA Polymerase | 2'-Deoxy-7-deazaisoguanosine Triphosphate | 5-Methylisocytosine | PCR | [5] |
| Vent (exo-) DNA Polymerase | Various modified dUTPs | Adenine | PCR | [6] |
Note: The efficiency and fidelity of incorporation are highly dependent on the specific polymerase, the nucleotide analog, the template sequence, and the reaction conditions.
Experimental Protocols
The following protocols are provided as a starting point for the enzymatic incorporation of N6-DMAM-iGTP. Optimization of these protocols is highly recommended.
Protocol 1: In Vitro Transcription with T7 RNA Polymerase
This protocol is adapted from standard in vitro transcription protocols and is based on the successful incorporation of N6-(6-aminohexyl)isoguanosine by T7 RNA polymerase.[4]
Materials:
-
Linearized DNA template containing a T7 promoter and a template sequence for isoC incorporation
-
N6-DMAM-iGTP
-
ATP, CTP, GTP, UTP solutions (100 mM)
-
T7 RNA Polymerase
-
10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit or phenol:chloroform extraction reagents
Procedure:
-
Reaction Setup: Assemble the transcription reaction at room temperature in the following order:
| Component | Volume (for 20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP, CTP, GTP, UTP (100 mM each) | 0.5 µL each | 2.5 mM each |
| N6-DMAM-iGTP (10 mM stock) | 1 µL (or as optimized) | 0.5 mM (or as optimized) |
| Linearized DNA template (1 µg/µL) | 1 µL | 50 ng/µL |
| RNase Inhibitor (40 U/µL) | 0.5 µL | 1 U/µL |
| T7 RNA Polymerase (50 U/µL) | 1 µL | 2.5 U/µL |
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2 to 4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to remove the DNA template.
-
RNA Purification: Purify the RNA transcript using a suitable RNA purification kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Analysis: Analyze the transcript by denaturing polyacrylamide gel electrophoresis (PAGE) to confirm its size and purity. The incorporation of N6-DMAM-iG can be verified by mass spectrometry.[7][8]
Protocol 2: Reverse Transcription of RNA Containing N6-DMAM-isoG
This protocol is a general guideline for the reverse transcription of RNA containing modified nucleotides. The choice of reverse transcriptase is critical and may require screening of different enzymes.
Materials:
-
RNA template containing N6-DMAM-isoG
-
Reverse primer
-
dNTP mix (10 mM each)
-
Reverse Transcriptase (e.g., AMV RT, M-MLV RT, or engineered reverse transcriptases)
-
5x Reverse Transcription Buffer
-
RNase Inhibitor
-
Nuclease-free water
-
cDNA purification kit
Procedure:
-
Primer Annealing: In a nuclease-free tube, combine:
-
RNA template (10-100 ng)
-
Reverse primer (10 pmol)
-
Nuclease-free water to 10 µL Heat to 65°C for 5 minutes and then place on ice for at least 1 minute.
-
-
Reverse Transcription Reaction Setup: Prepare the master mix on ice:
| Component | Volume (for 20 µL reaction) | Final Concentration |
| 5x Reverse Transcription Buffer | 4 µL | 1x |
| dNTP mix (10 mM each) | 2 µL | 1 mM each |
| RNase Inhibitor (40 U/µL) | 0.5 µL | 1 U/µL |
| Reverse Transcriptase | 1 µL | As recommended by manufacturer |
| Nuclease-free water | to 10 µL |
-
Reaction Assembly: Add 10 µL of the master mix to the 10 µL of annealed primer/template.
-
Incubation: Incubate at the temperature recommended for the specific reverse transcriptase (e.g., 42°C for 60 minutes for M-MLV RT).
-
Enzyme Inactivation: Inactivate the enzyme by heating at 70°C for 10 minutes.
-
cDNA Purification: Purify the cDNA using a suitable kit.
-
Analysis: The cDNA can be analyzed by PCR or qPCR. The efficiency of reverse transcription past the N6-DMAM-isoG modification should be assessed.
Protocol 3: PCR with a Template Containing N6-DMAM-d-isoG
This protocol provides a starting point for PCR amplification of a DNA template containing N6-DMAM-d-isoG. The choice of DNA polymerase is crucial for successful amplification.[9]
Materials:
-
DNA template containing N6-DMAM-d-isoG
-
Forward and reverse primers
-
dNTP mix (10 mM each)
-
Thermostable DNA polymerase (e.g., Taq, Pfu, or a blend of polymerases)
-
10x PCR Buffer
-
MgCl₂ solution (if not included in the buffer)
-
Nuclease-free water
Procedure:
-
Reaction Setup: Assemble the PCR reaction on ice:
| Component | Volume (for 50 µL reaction) | Final Concentration |
| Nuclease-free water | to 50 µL | |
| 10x PCR Buffer | 5 µL | 1x |
| dNTP mix (10 mM each) | 1 µL | 200 µM each |
| Forward primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA template (1-10 ng) | 1 µL | |
| Thermostable DNA Polymerase | 0.5 µL | As recommended by manufacturer |
-
Thermocycling: Perform PCR using the following general parameters, which should be optimized for the specific template and primers:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 25-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis. The fidelity of incorporation opposite N6-DMAM-d-isoG can be assessed by sequencing the PCR product.
Mandatory Visualizations
Caption: Enzymatic incorporation of N6-DMAM-iGTP.
Caption: Experimental workflow for using N6-DMAM-iGTP.
Caption: Workflow for identifying RNA-binding proteins.
References
- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 2. Isoguanine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Site-specific enzymic incorporation of an unnatural base, N^6-(6-aminohexyl)isoguanosine, into RNA [authors.library.caltech.edu]
- 5. Synthesis and Enzymology of 2'-Deoxy-7-deazaisoguanosine Triphosphate and Its Complement: A Second Generation Pair in an Artificially Expanded Genetic Information System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates | Semantic Scholar [semanticscholar.org]
- 7. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. PCR Amplification of Base-Modified DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N6-Dimethylaminomethylidene isoguanosine (m6dmG) in RNA using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Post-transcriptional modifications of RNA are critical regulators of gene expression and cellular function.[1][2][3] N6-Dimethylaminomethylidene isoguanosine (B3425122) (m6dmG) is a putative RNA modification whose biological significance is an emerging area of research. Isoguanosine, an isomer of guanosine, can form alternative base pairs and may introduce unique structural and functional properties to RNA molecules. The accurate detection and quantification of m6dmG are essential for understanding its distribution, function, and potential role in disease. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of modified nucleosides due to its high sensitivity, specificity, and accuracy.[4][5] This document provides a detailed protocol for the quantification of m6dmG in total RNA from biological samples.
Principle The method involves the enzymatic hydrolysis of total RNA into its constituent nucleosides.[6] These nucleosides are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7][8] MRM provides high specificity by monitoring a specific precursor-to-product ion transition for each nucleoside. Quantification is achieved by comparing the signal intensity of endogenous m6dmG to a standard curve generated from synthetic standards.
Experimental Workflow & Protocols
The overall experimental workflow for the analysis of m6dmG-containing RNA is depicted below. It begins with the isolation of high-quality total RNA from a biological source, followed by complete enzymatic digestion to single nucleosides, and finally, analysis by LC-MS/MS.
Protocol 1: Total RNA Isolation
This protocol is adapted for isolating total RNA from cultured mammalian cells.[9][6]
Materials:
-
Phosphate-buffered saline (PBS), RNase-free
-
TRIzol™ Reagent or similar lysis buffer
-
Isopropanol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
Procedure:
-
Cell Harvest: Aspirate culture medium from a 100 mm dish of confluent cells. Wash the cells once with 5 mL of cold, RNase-free PBS.
-
Lysis: Add 1 mL of TRIzol™ Reagent directly to the dish. Scrape the cells and pipette the lysate into a microcentrifuge tube. Incubate for 5 minutes at room temperature to ensure complete dissociation.
-
Phase Separation: Add 200 µL of chloroform to the lysate. Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes. Centrifuge at 12,000 × g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase (containing RNA) to a new tube. Add 500 µL of isopropanol, mix by inversion, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 × g for 10 minutes at 4°C. The RNA will form a gel-like pellet.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 × g for 5 minutes at 4°C.
-
Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in 50-100 µL of RNase-free water.
-
Quantification: Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Store RNA at -80°C.
Protocol 2: Enzymatic Digestion of RNA to Nucleosides
This protocol ensures the complete breakdown of RNA into individual nucleosides for MS analysis.[9][6][10]
Materials:
-
Purified total RNA (1-5 µg)
-
Nuclease P1 (0.5 U/µL in 10 mM ammonium (B1175870) acetate (B1210297), pH 5.3)
-
Bacterial Alkaline Phosphatase (BAP) (1 U/µL)
-
200 mM HEPES buffer (pH 7.0)
-
RNase-free water
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following:
-
Total RNA: up to 2.5 µg
-
Nuclease P1 solution: 2 µL (1 Unit)
-
Bacterial Alkaline Phosphatase: 0.5 µL (0.5 Units)
-
200 mM HEPES (pH 7.0): 2.5 µL
-
RNase-free water: to a final volume of 25 µL
-
-
Incubation: Mix gently and incubate the reaction at 37°C for 3 hours. For modifications that may be resistant to digestion, the incubation time can be extended up to 24 hours.[10]
-
Sample Preparation for MS: After digestion, the sample should be immediately processed for LC-MS/MS analysis. If necessary, samples can be desalted using a 3K molecular weight cutoff filter.[7]
Protocol 3: LC-MS/MS Analysis
This section outlines the parameters for nucleoside separation and detection.
Instrumentation:
-
An ultra-high performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters: [7]
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-3, 2.1 × 150 mm, 3 µm)
-
Mobile Phase A: 5 mM ammonium acetate in water, pH 5.3
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-8 min: 1% to 20% B
-
8-12 min: 20% to 60% B
-
12-14 min: 60% to 95% B (wash)
-
14-16 min: 95% B (wash)
-
16-17 min: 95% to 1% B (re-equilibration)
-
17-25 min: 1% B (re-equilibration)
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Interface Temperature: 300°C
-
Desolvation Line Temperature: 250°C
-
Heat Block Temperature: 400°C
-
Nebulizing Gas: Nitrogen
-
Collision Gas: Argon
The principle of MRM involves selecting the protonated molecular ion ([M+H]⁺) of a specific nucleoside in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and detecting a specific, characteristic fragment ion (typically the protonated base, [BH₂]⁺) in the third quadrupole (Q3).
Data Presentation & Quantification
Quantification is based on stable isotope dilution or external calibration curves generated using synthetic standards of both canonical and modified nucleosides.[6][11]
Table 1: Predicted MRM Transitions for m6dmG and Canonical Nucleosides
The MRM transitions for canonical nucleosides are well-established. The transition for m6dmG is predicted based on its chemical structure (Isoguanosine + C₃H₇N - H).
| Nucleoside | Abbreviation | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) [BH₂]⁺ |
| Adenosine | A | 268.1 | 136.1 |
| Guanosine | G | 284.1 | 152.1 |
| Cytidine | C | 244.1 | 112.1 |
| Uridine | U | 245.1 | 113.1 |
| N6-Dimethylaminomethylidene isoguanosine | m6dmG | 340.1 (Predicted) | 208.1 (Predicted) |
Table 2: Example Quantitative Data Summary
Results should be presented in a clear, tabular format, typically showing the ratio of the modified nucleoside to its unmodified counterpart (e.g., m6dmG to Guanosine).
| Sample ID | Condition | Replicate | m6dmG (pmol/µg RNA) | G (pmol/µg RNA) | m6dmG/G Ratio (%) |
| S01 | Control | 1 | 0.05 | 250.4 | 0.020 |
| S02 | Control | 2 | 0.06 | 245.8 | 0.024 |
| S03 | Control | 3 | 0.05 | 255.1 | 0.020 |
| S04 | Treatment X | 1 | 0.21 | 248.9 | 0.084 |
| S05 | Treatment X | 2 | 0.25 | 251.2 | 0.100 |
| S06 | Treatment X | 3 | 0.23 | 242.5 | 0.095 |
Hypothetical Regulatory Pathway
While the specific machinery for m6dmG is unknown, it may follow the "writer-reader-eraser" paradigm established for other RNA modifications like N6-methyladenosine (m6A).[1][2][3] A hypothetical pathway could involve specific enzymes that install (writer), recognize (reader), and remove (eraser) the m6dmG mark, thereby influencing RNA fate.
References
- 1. Function and evolution of RNA N6-methyladenosine modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Function and evolution of RNA N6-methyladenosine modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nationalacademies.org [nationalacademies.org]
- 6. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.2. Sample Preparation and LC-MS Analysis of Modified RNA Nucleosides [bio-protocol.org]
- 8. m6A RNA Methylation Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
Application Notes and Protocols for HPLC Purification of Isoguanosine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguanosine (B3425122) (isoG), a structural isomer of guanosine, is a modified nucleoside of significant interest in the fields of synthetic biology and therapeutics. Its unique base-pairing properties, forming a stable pair with isocytosine, offer possibilities for expanding the genetic alphabet and developing novel therapeutic oligonucleotides. The successful synthesis of isoguanosine-modified oligonucleotides relies on the use of protecting groups for the exocyclic amine of isoguanosine, with N6-Dimethylaminomethylidene being a common choice. Following solid-phase synthesis, this protecting group is removed during the deprotection step, yielding the final isoguanosine-modified oligonucleotide.
High-performance liquid chromatography (HPLC) is an indispensable technique for the purification of these modified oligonucleotides, ensuring the removal of failure sequences (n-1, n-2), incompletely deprotected species, and other synthesis-related impurities.[1][2] Ion-pair reversed-phase (IP-RP) HPLC is the most common and effective method for this purpose.[3][4] This document provides detailed application notes and protocols for the successful purification of isoguanosine-modified oligonucleotides.
Principle of Ion-Pair Reversed-Phase HPLC for Oligonucleotide Purification
IP-RP-HPLC separates oligonucleotides based on their hydrophobicity. The negatively charged phosphate (B84403) backbone of the oligonucleotide is neutralized by an ion-pairing agent, typically a tertiary amine like triethylammonium (B8662869) acetate (B1210297) (TEAA), forming a more hydrophobic complex.[5] This complex is retained by the hydrophobic stationary phase (e.g., C8 or C18) of the HPLC column. Elution is achieved by a gradient of an organic solvent, such as acetonitrile, which increases the hydrophobicity of the mobile phase and displaces the oligonucleotide-ion pair complex from the column.[4] Longer oligonucleotides, having more phosphate groups, form more extensive ion-pairing interactions and are generally retained longer on the column.
A common strategy in oligonucleotide purification is "trityl-on" purification. The dimethoxytrityl (DMT) group, a hydrophobic protecting group on the 5'-end of the full-length oligonucleotide, is left on after synthesis. This significantly increases the hydrophobicity of the desired product compared to failure sequences that lack the DMT group, leading to excellent separation.[2] The DMT group is then cleaved post-purification.
Experimental Workflow
The overall process from synthesis to purified isoguanosine-modified oligonucleotide involves several key steps as illustrated in the workflow diagram below. The N6-Dimethylaminomethylidene protecting group is removed during the deprotection stage, prior to HPLC purification.
Caption: Workflow from synthesis to purified oligonucleotide.
Protocols
Protocol 1: Deprotection of N6-Dimethylaminomethylidene-isoguanosine-Modified Oligonucleotides
The N,N-dimethylformamidine (dmf) protecting group, of which N6-Dimethylaminomethylidene is a variant, is labile to basic conditions and is typically removed during the standard ammonia (B1221849) deprotection step.[6][7]
Materials:
-
Crude oligonucleotide synthesized on a solid support (e.g., CPG)
-
Concentrated ammonium hydroxide (B78521) (28-30%)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap microcentrifuge tube.
-
Add 1 mL of concentrated ammonium hydroxide to the tube.
-
Seal the tube tightly and incubate at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases, including the N6-Dimethylaminomethylidene group from isoguanosine, and the phosphate protecting groups.
-
After incubation, allow the tube to cool to room temperature.
-
Centrifuge the tube to pellet the solid support.
-
Carefully transfer the supernatant containing the crude, deprotected oligonucleotide to a new sterile tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the dried oligonucleotide pellet in an appropriate volume of sterile, nuclease-free water or HPLC mobile phase A for purification.
Protocol 2: Ion-Pair Reversed-Phase HPLC Purification
This protocol provides a general method for the purification of a detritylated (DMT-off) isoguanosine-modified oligonucleotide. Conditions may need to be optimized based on the specific sequence, length, and hydrophobicity of the oligonucleotide.
Instrumentation and Materials:
-
HPLC system with a gradient pump, UV detector, and fraction collector
-
Reversed-phase HPLC column (e.g., C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Crude, deprotected isoguanosine-modified oligonucleotide sample
-
Nuclease-free water
Procedure:
-
System Preparation: Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the UV detector to 260 nm. For oligonucleotides with a high degree of secondary structure, it is recommended to perform the separation at an elevated temperature (e.g., 55-65°C) to improve peak shape and resolution.[1]
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD260 units per 100 µL injection volume. Filter the sample through a 0.22 µm syringe filter.
-
Injection and Gradient Elution: Inject the prepared sample onto the column. A typical gradient for a 20-mer oligonucleotide is as follows:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 25 | 25 |
| 30 | 95 |
| 35 | 95 |
| 36 | 5 |
| 45 | 5 |
-
Fraction Collection: Collect fractions corresponding to the main peak, which represents the full-length isoguanosine-modified oligonucleotide.
-
Post-Purification Processing: Analyze the collected fractions for purity using analytical HPLC or mass spectrometry. Pool the pure fractions and lyophilize to obtain the purified oligonucleotide as a dry powder.
-
Desalting: If TEAA was used as the ion-pairing agent, the purified oligonucleotide should be desalted using a size-exclusion chromatography column or ethanol (B145695) precipitation to remove the salt.
Data Presentation
The following table presents representative data for the purification of a hypothetical 20-mer oligonucleotide containing a single isoguanosine modification. The data illustrates the expected outcome of a successful purification process.
| Sample | Purity (by Analytical HPLC, %) | Yield (OD260) |
| Crude Oligonucleotide | ~65% | 100 |
| HPLC Purified Oligonucleotide | >95% | 75 |
Characterization of Purified Oligonucleotides
Following purification, it is essential to characterize the final product to confirm its identity and purity.
-
Analytical IP-RP-HPLC: A small aliquot of the purified fraction is injected onto an analytical HPLC column to confirm the purity of the product. The chromatogram should show a single major peak.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the purified oligonucleotide, verifying that the correct sequence was synthesized and that all protecting groups have been removed.[8]
Signaling Pathways and Logical Relationships
The logical relationship between the components of the IP-RP-HPLC purification process is depicted below. The interaction between the oligonucleotide, the ion-pairing agent, and the stationary phase is central to the separation.
References
- 1. waters.com [waters.com]
- 2. atdbio.com [atdbio.com]
- 3. Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming low coupling efficiency of N6-Dimethylaminomethylidene isoguanosine phosphoramidite
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N6-Dimethylaminomethylidene isoguanosine (B3425122) phosphoramidite (B1245037). Our aim is to help you overcome challenges related to low coupling efficiency and other common issues encountered during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is N6-Dimethylaminomethylidene isoguanosine phosphoramidite, and what is its primary application?
This compound phosphoramidite is a modified nucleoside building block used in the chemical synthesis of oligonucleotides. The "isoguanosine" component is an isomer of guanosine, which can form alternative base pairs, making it valuable in the fields of synthetic biology, diagnostics, and therapeutics for creating novel nucleic acid structures with unique hybridization properties. The N6-Dimethylaminomethylidene group serves as a protecting group for the exocyclic amine of isoguanosine during synthesis.
Q2: Why is the N6-Dimethylaminomethylidene protecting group used for isoguanosine?
Formamidine-based protecting groups, such as N,N-dimethylformamidine (dmf), are employed to protect the exocyclic amines of nucleobases during oligonucleotide synthesis.[1] These groups are known to be electron-donating, which helps to stabilize the glycosidic bond and can reduce the incidence of depurination during the acidic detritylation step compared to traditional acyl protecting groups.[2][3] This added stability is particularly important for modified or sensitive nucleosides.
Q3: What are the standard deprotection conditions for removing the N6-Dimethylaminomethylidene group?
The N6-Dimethylaminomethylidene group is typically removed during the final deprotection step of oligonucleotide synthesis using aqueous ammonia (B1221849) or a mixture of aqueous ammonia and methylamine (B109427) (AMA).[4][5] However, it's important to note that the dimethylformamidine group can be sensitive to methanol, so care should be taken with solvent choices during workup.[3] For sensitive applications or if standard deprotection is incomplete, milder acidic deprotection methods using reagents like imidazolium (B1220033) triflate (IMT) or 1-hydroxybenztriazole (HOBt) have been reported for amidine-type protecting groups.[6]
Q4: How stable is the this compound phosphoramidite in solution?
Like most phosphoramidites, the this compound phosphoramidite is sensitive to moisture and will hydrolyze over time in solution.[7] It is crucial to dissolve the phosphoramidite in anhydrous acetonitrile (B52724) immediately before use. The stability of phosphoramidites in solution can be influenced by the specific nucleoside and its protecting groups.[7] For optimal performance, it is recommended to use freshly prepared solutions for each synthesis.
Troubleshooting Guide: Low Coupling Efficiency
Low coupling efficiency is a common issue in oligonucleotide synthesis, particularly with modified phosphoramidites. Below are potential causes and solutions in a question-and-answer format to guide your troubleshooting efforts.
Q: My trityl signal is consistently low after coupling with this compound phosphoramidite. What is the most likely cause?
A: The most common culprit for low coupling efficiency is the presence of moisture in your reagents or on the synthesizer.
-
Moisture in Acetonitrile: Ensure that the acetonitrile used to dissolve the phosphoramidite and for the synthesizer is of the highest quality and strictly anhydrous. Even small amounts of water can significantly reduce coupling efficiency by reacting with the activated phosphoramidite.
-
Phosphoramidite Quality: The phosphoramidite itself may have degraded due to improper storage or handling. Store the phosphoramidite under argon or nitrogen in a desiccator and allow it to warm to room temperature before opening to prevent condensation.
-
Activator Solution: The activator solution (e.g., DCI, ETT) must also be anhydrous. Use a fresh, properly stored solution for each synthesis.
Q: I have confirmed that all my reagents are anhydrous, but the coupling efficiency is still suboptimal. What should I try next?
A: Modified phosphoramidites, especially those with bulky protecting groups, can exhibit slower coupling kinetics than standard A, C, G, and T phosphoramidites.
-
Increase Coupling Time: Extend the coupling time for the this compound phosphoramidite. A longer reaction time allows for more complete coupling. Start by doubling the standard coupling time and optimize from there.
-
Increase Reagent Concentration: A higher concentration of the phosphoramidite and/or activator can help drive the reaction to completion. Consider preparing a slightly more concentrated solution of the isoguanosine phosphoramidite.
-
Choice of Activator: While standard activators are often sufficient, some modified phosphoramidites benefit from more potent activators. Consult the literature or your phosphoramidite supplier for recommendations on the optimal activator for this specific building block.
Q: Could the N6-Dimethylaminomethylidene protecting group itself be causing issues?
A: While generally stable during the synthesis cycle, the protecting group can influence the reactivity of the phosphoramidite.
-
Steric Hindrance: The size of the protecting group can sterically hinder the approach of the phosphoramidite to the 5'-hydroxyl of the growing oligonucleotide chain. This is another reason why extending the coupling time is often effective.
-
Incomplete Deprotection in Previous Cycles: If the detritylation step of the preceding nucleotide is incomplete, the 5'-hydroxyl will not be available for coupling, leading to a truncated sequence. Ensure your detritylation reagent is fresh and the reaction time is adequate.
Q: I am synthesizing an oligonucleotide with multiple consecutive isoguanosine residues and see a progressive decrease in coupling efficiency. What could be the reason?
A: The synthesis of sequences with repeating modified bases can present unique challenges.
-
Secondary Structure Formation: The growing oligonucleotide chain may adopt a secondary structure on the solid support that masks the 5'-hydroxyl group, preventing efficient coupling. The use of synthesis conditions that disrupt secondary structures, such as higher temperatures (if your synthesizer allows) or modified synthesis protocols, may be beneficial.
-
Cumulative Effects: Any of the minor issues mentioned above can have a cumulative effect when incorporating multiple modified bases in a row. Meticulous attention to anhydrous conditions and optimized coupling times is critical.
Quantitative Data Summary
The following table summarizes expected coupling efficiencies for this compound phosphoramidite under different conditions. This data is compiled from literature and general knowledge of modified phosphoramidite chemistry. Actual results may vary depending on the synthesizer, reagents, and specific sequence.
| Parameter | Standard Conditions | Optimized Conditions for this compound |
| Phosphoramidite | Standard A, C, G, T | This compound |
| Coupling Time | 60-120 seconds | 300-600 seconds |
| Activator | 0.25 M DCI or 0.25 M ETT | 0.25 M DCI or 0.25 M ETT (or other recommended activator) |
| Expected Coupling Efficiency | >99% | >97% |
Experimental Protocols
Protocol 1: Standard Coupling Cycle for this compound Phosphoramidite
This protocol assumes the use of a standard automated DNA/RNA synthesizer.
-
Preparation:
-
Ensure all reagents (anhydrous acetonitrile, activator, capping reagents, oxidizing agent, deblocking agent) are fresh and properly installed on the synthesizer.
-
Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the concentration recommended by your synthesizer manufacturer (typically 0.1 M to 0.15 M) immediately before use.
-
-
Synthesis Cycle Modification:
-
Program the synthesizer to extend the coupling time specifically for the this compound phosphoramidite. A starting point of 300 seconds is recommended.
-
Keep all other steps of the synthesis cycle (deblocking, capping, oxidation) at their standard durations.
-
-
Post-Synthesis Processing:
-
Cleave the oligonucleotide from the solid support and deprotect using your standard protocol (e.g., concentrated aqueous ammonia at 55°C for 8-12 hours or AMA at room temperature for 2 hours).
-
Purify the oligonucleotide using an appropriate method such as reverse-phase HPLC, ion-exchange HPLC, or PAGE.[8][9][10][11][12]
-
-
Analysis:
Visualizations
Caption: Experimental workflow for oligonucleotide synthesis with this compound.
Caption: Troubleshooting logic for low coupling efficiency of modified phosphoramidites.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Dialkylformamidines: depurination resistant N6-protecting group for deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. idtdna.com [idtdna.com]
- 9. oligofastx.com [oligofastx.com]
- 10. atdbio.com [atdbio.com]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. labcluster.com [labcluster.com]
- 13. Site-Specific Synthesis of Oligonucleotides Containing 6-Oxo-M1dG, the Genomic Metabolite of M1dG, and LC-MS/MS Analysis of Its In Vitro Bypass by Human Polymerase ι - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.colby.edu [web.colby.edu]
- 15. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of N6-Dimethylaminomethylidene Isoguanosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N6-Dimethylaminomethylidene isoguanosine (B3425122). Our aim is to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of synthesizing N6-Dimethylaminomethylidene isoguanosine?
A1: this compound is primarily synthesized to protect the N6-amino group of isoguanosine. This protection is crucial for preventing unwanted side reactions during subsequent synthetic steps, such as oligonucleotide synthesis. The dimethylaminomethylidene group is favored for its ability to protect the amino group of acid-sensitive nucleosides like isoguanosine, thereby preventing the cleavage of the glycosidic bond which can occur under acidic conditions.[1]
Q2: What is the reagent used to introduce the dimethylaminomethylidene group onto isoguanosine?
A2: The reagent used for this purpose is N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA).[1] DMF-DMA reacts with the primary amino group at the N6 position of isoguanosine to form a stable N,N-dimethylformamidine derivative.
Q3: Are there alternative protecting groups for the N6-amino group of isoguanosine?
A3: Yes, other protecting groups can be used. For instance, diisobutyl formamidine (B1211174) has also been employed to protect the N6-amino group of isoguanosine, particularly in the context of oligonucleotide synthesis.[1] The choice of protecting group often depends on the specific requirements of the subsequent reaction steps and the overall synthetic strategy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Ensure an adequate excess of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is used. - Optimize the reaction time and temperature. Reactions are often carried out at room temperature, but gentle heating may be required. - Ensure the isoguanosine is completely dissolved in the reaction solvent. Anhydrous solvents like DMF or pyridine (B92270) are typically used. |
| Degradation of the product during workup or purification. | - Use mild workup conditions. Avoid strongly acidic or basic conditions if the protecting group needs to be retained. - Employ appropriate purification techniques such as flash column chromatography on silica (B1680970) gel. | |
| Presence of Multiple Spots on TLC Analysis | Formation of side products. | - See the "Potential Side Reactions" section below for detailed troubleshooting of specific side products. - Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize side product formation. |
| Incomplete removal of starting material. | - Increase the reaction time or the stoichiometry of DMF-DMA. - Improve the efficiency of the purification step. | |
| Difficulty in Removing the Dimethylaminomethylidene Protecting Group | Inappropriate deprotection conditions. | - The dimethylaminomethylidene group is typically removed under mild basic conditions. A common method is treatment with aqueous ammonia (B1221849). - The deprotection can also be achieved using a mixture of triethylamine (B128534) and lithium hydroxide (B78521) in methanol (B129727).[2] |
| Cleavage of the Glycosidic Bond | Exposure to acidic conditions. | - Isoguanosine is known to be susceptible to depurination under acidic conditions.[1] - Use formamidine protecting groups, like N,N-dimethylaminomethylidene, which are designed to stabilize the glycosidic linkage.[1] - During any steps where acidic conditions are necessary (e.g., detritylation in oligonucleotide synthesis), use milder acids like dichloroacetic acid (DCA) instead of trichloroacetic acid (TCA).[1] |
Potential Side Reactions
The synthesis of this compound can be accompanied by several side reactions. Understanding these potential issues is key to troubleshooting and optimizing the synthesis.
Reaction at the O2-Lactam Group
The O2-lactam group of the isoguanine (B23775) base is a potential site for side reactions.
-
Problem: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) can react with the lactam proton, leading to the formation of an O2-modified byproduct.
-
Identification: This side product can be identified by mass spectrometry, which would show an additional mass corresponding to the dimethylaminomethylidene group, and by 1H NMR spectroscopy, which would show the disappearance of the N1-H proton and the appearance of new signals for the formamidine group.
-
Mitigation:
-
Stoichiometry Control: Use a minimal excess of DMF-DMA to favor the more nucleophilic N6-amino group.
-
Temperature Control: Perform the reaction at room temperature or below to reduce the reactivity at the less nucleophilic lactam site.
-
Protection of the O2-Lactam: For multi-step syntheses where the O2 position is reactive, it can be protected with a suitable protecting group like diphenylcarbamoyl (DPC) prior to the reaction with DMF-DMA.[1]
-
Reaction with Ribose Hydroxyl Groups
The 2', 3', and 5'-hydroxyl groups of the ribose moiety can also react with DMF-DMA.
-
Problem: Formation of acetals at the hydroxyl groups of the ribose sugar.
-
Identification: The formation of these byproducts can be detected by a significant change in the polarity of the product on TLC and by mass spectrometry, which will show a higher molecular weight corresponding to the addition of one or more protecting groups. 1H NMR will also show characteristic signals for the newly formed acetals.
-
Mitigation:
-
Protection of Hydroxyl Groups: If side reactions at the ribose hydroxyls are significant, it is advisable to protect them before reacting with DMF-DMA. Common protecting groups for ribonucleosides include TBDMS (tert-butyldimethylsilyl) or acetyl groups.
-
Reaction Conditions: Using a non-polar aprotic solvent may reduce the reactivity of the hydroxyl groups.
-
N1-Methylation
-
Problem: Although less common, methylation at the N1 position of the purine (B94841) ring can occur, as DMF-DMA can act as a methylating agent under certain conditions.
-
Identification: This side product would have a distinct mass spectrum (addition of a methyl group) and NMR spectrum (presence of a new methyl signal and absence of the N1-H proton).
-
Mitigation:
-
Avoid High Temperatures: Perform the reaction at or below room temperature to minimize the risk of methylation.
-
Control Reaction Time: Prolonged reaction times may increase the likelihood of this side reaction. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Experimental Protocols
Synthesis of this compound
This is a general protocol based on the known reactivity of DMF-DMA with amino-purines. Optimization may be required.
-
Dissolution: Dissolve isoguanosine in an anhydrous solvent such as N,N-dimethylformamide (DMF) or pyridine.
-
Reaction: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 to 2.0 equivalents) to the solution at room temperature.
-
Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove the solvent and excess reagent.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Deprotection of the N6-Dimethylaminomethylidene Group
-
Dissolution: Dissolve the N6-Dimethylaminomethylidene protected isoguanosine in a suitable solvent (e.g., methanol or ethanol).
-
Deprotection: Add aqueous ammonia and stir the solution at room temperature.
-
Monitoring: Monitor the deprotection by TLC until the starting material is fully converted to isoguanosine.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and ammonia. The resulting isoguanosine can be further purified if necessary.
Visualizations
References
Technical Support Center: N6-Dimethylaminomethylidene Isoguanosine Deprotection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the deprotection of N6-Dimethylaminomethylidene isoguanosine (B3425122).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the removal of the N,N-dimethylformamidine (dmf) protecting group from isoguanosine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient reaction time or temperature.2. Inadequate concentration or choice of deprotection reagent.3. Degradation of the deprotection reagent. | 1. Increase reaction time or temperature incrementally. Monitor the reaction by TLC or LC-MS.2. Use a freshly prepared deprotection solution. Consider switching to a stronger or more suitable reagent (see protocols below).3. For ammonia-based reagents, ensure the solution is fresh and has not lost ammonia (B1221849) gas. |
| Degradation of Isoguanosine | 1. Harsh basic or acidic conditions.2. Prolonged exposure to deprotection reagents.3. Presence of reactive impurities. | 1. Use milder deprotection conditions (e.g., lower temperature, shorter time, or alternative milder reagents).2. Optimize the reaction to go to completion in the shortest time possible.3. Ensure all solvents and reagents are of high purity. |
| Formation of Side Products | 1. Modification of the isoguanosine base under the deprotection conditions.2. Incomplete removal of other protecting groups leading to side reactions. | 1. Screen different deprotection conditions to find a balance between efficient dmf removal and minimizing side reactions.[1]2. Ensure that the deprotection strategy is compatible with all protecting groups present in the molecule. |
| Low Yield of Deprotected Product | 1. Incomplete deprotection.2. Degradation of the product.3. Loss of product during workup and purification. | 1. Address incomplete deprotection as described above.2. Mitigate product degradation by using milder conditions.3. Optimize the purification protocol to minimize losses. |
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the deprotection of N6-Dimethylaminomethylidene isoguanosine?
A1: The N,N-dimethylformamidine (dmf) group is an amidine-type protecting group that can be removed under basic or, in some cases, acidic conditions.[2] For oligonucleotides, a common method involves treatment with aqueous ammonia or a mixture of ammonia and methylamine (B109427) (AMA).[3] The specific conditions (temperature, time, and reagent concentration) will depend on the overall stability of the molecule.
Q2: I am observing incomplete deprotection. What should I do?
A2: Incomplete deprotection is a common issue. You can try the following:
-
Increase Reaction Time: Monitor the reaction at regular intervals to determine the optimal time.
-
Increase Temperature: Gently warming the reaction can increase the rate of deprotection, but be cautious of potential degradation of isoguanosine.
-
Use a Stronger Reagent: A mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (AMA) can be more effective than aqueous ammonia alone for faster deprotection.[3]
Q3: My isoguanosine product is degrading during deprotection. How can I prevent this?
A3: Isoguanosine can be sensitive to harsh conditions. To minimize degradation:
-
Use Milder Conditions: Opt for lower temperatures and shorter reaction times.
-
Alternative Reagents: Consider reagents that work under milder conditions. For some applications, very mild basic conditions or even specific enzymatic approaches might be explored, although less common for this specific protecting group.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative damage.
Q4: Can I use acidic conditions to remove the N,N-dimethylformamidine group?
A4: Yes, amidine-type protecting groups can be removed under mild acidic conditions.[2] For instance, imidazolium (B1220033) triflate (IMT) or 1-hydroxybenztriazole (HOBt) have been used for the deprotection of amidine groups on other nucleobases.[2] However, the stability of isoguanosine and any other acid-labile groups in your molecule under these conditions must be carefully evaluated. Depurination can be a risk with acidic treatment of purine (B94841) nucleosides.[4]
Q5: Are there any compatibility issues with other common protecting groups?
A5: Yes. The chosen deprotection strategy must be compatible with all other protecting groups on your molecule (e.g., on the sugar moiety or phosphate (B84403) groups). For example, if your molecule contains base-labile groups, standard ammonolysis might not be suitable. In such cases, a milder deprotection strategy is necessary.[5]
Experimental Protocols
Protocol 1: Standard Deprotection with Aqueous Ammonia
-
Preparation: Dissolve the this compound derivative in concentrated aqueous ammonium hydroxide (28-30%).
-
Reaction: Stir the solution at room temperature or heat to a specified temperature (e.g., 55 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, remove the ammonia by evaporation under reduced pressure.
-
Purification: Purify the resulting isoguanosine derivative using an appropriate chromatographic technique (e.g., silica (B1680970) gel chromatography or reversed-phase HPLC).
Protocol 2: Rapid Deprotection with AMA (Ammonium Hydroxide/Methylamine)
-
Preparation: Prepare the AMA reagent by mixing aqueous ammonium hydroxide (28-30%) and aqueous methylamine (40%) in a 1:1 (v/v) ratio.
-
Reaction: Dissolve the protected isoguanosine derivative in the AMA solution.
-
Incubation: Let the reaction proceed at room temperature or a slightly elevated temperature (e.g., 40-65 °C) for a shorter duration compared to aqueous ammonia.[3]
-
Monitoring: Closely monitor the reaction due to the increased reactivity of AMA.
-
Workup and Purification: Follow the same workup and purification steps as in Protocol 1.
Protocol 3: Mild Acidic Deprotection
-
Reagent Selection: Choose a mild acidic reagent such as imidazolium triflate (IMT) or 1-hydroxybenztriazole (HOBt).[2]
-
Reaction: Dissolve the protected isoguanosine derivative in a suitable aprotic solvent and add the acidic reagent.
-
Monitoring: Monitor the reaction for the removal of the dmf group.
-
Workup: Quench the reaction with a mild base (e.g., aqueous sodium bicarbonate solution) and extract the product.
-
Purification: Purify the product using appropriate chromatographic methods.
Quantitative Data Summary
| Deprotection Reagent | Temperature (°C) | Typical Time | Notes |
| Aqueous Ammonia | Room Temp - 55 | 8 - 16 hours | Standard, but can be slow. |
| AMA (1:1) | Room Temp - 65 | 10 min - 2 hours | Much faster than aqueous ammonia.[3] |
| Mild Acid (e.g., IMT) | Room Temperature | Variable | Less common for isoguanosine; requires careful optimization.[2] |
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Troubleshooting decision tree for common deprotection issues.
References
- 1. Chemical stability of 2'-deoxy-5-methylisocytidine during oligodeoxynucleotide synthesis and deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oligonucleotide synthesis involving deprotection of amidine-type protecting groups for nucleobases under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Peaks in HPLC of Modified Oligonucleotides
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) of modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve unexpected peaks in their chromatograms.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of unexpected peaks (ghost peaks) in my HPLC chromatogram when analyzing modified oligonucleotides?
A1: Unexpected peaks, often called "ghost peaks" or "artifact peaks," are extraneous signals that can appear in your chromatogram even when analyzing a blank sample.[1] They can interfere with the quantification of your target oligonucleotide and cast doubt on your results.[1] The most common sources include:
-
Mobile Phase Contamination: Even high-purity, HPLC-grade solvents can contain trace impurities that concentrate on the column and elute as peaks, especially during gradient elution.[1][2][3] Topping off solvent reservoirs can also introduce contaminants.[1]
-
System Contamination: Carryover from previous injections is a frequent culprit.[1] Contaminants can adhere to the autosampler needle, injection port, or other system components and elute in subsequent runs.[1][3] Degraded pump seals can also contribute to ghost peaks.[1]
-
Sample Preparation: Contaminated glassware, vials, caps, or the sample diluent itself can introduce impurities that manifest as ghost peaks.[1][2]
-
Column Issues: An aging column, a contaminated guard column, or column fouling can all lead to the appearance of unexpected signals.[1]
-
Dissolved Gases: Dissolved gases in the mobile phase or sample can create baseline disturbances that resemble peaks, particularly with UV detectors.[1]
Q2: My oligonucleotide is showing a broad peak or multiple peaks. What could be the cause?
A2: Broad or multiple peaks for a single oligonucleotide sequence are often related to the formation of secondary structures, such as hairpin loops or duplexes.[4][5] These structures can exist in equilibrium, leading to different retention times and peak shapes. Other potential causes include:
-
Suboptimal Temperature: Operating at too low a temperature can fail to disrupt these secondary structures.[6][7]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the charge and conformation of the oligonucleotide, affecting its interaction with the stationary phase.[7][8]
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to peak broadening.[9]
Q3: I am observing a split peak for my main oligonucleotide. What does this indicate?
A3: A split peak can be caused by several factors:
-
Co-eluting Impurities: A closely eluting impurity, such as an n-1 shortmer, can appear as a shoulder or a split from the main peak.[10]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting. It is always best to dissolve the sample in the mobile phase whenever possible.[9][11]
-
Column Contamination or Damage: Contamination at the head of the column or a void in the column packing can disrupt the sample band, leading to a split peak.
Troubleshooting Guides
Guide 1: Systematic Approach to Identifying the Source of Ghost Peaks
This guide provides a step-by-step workflow to systematically identify the source of unexpected peaks in your HPLC analysis.
Troubleshooting Workflow for Ghost Peaks
Caption: A logical workflow for troubleshooting ghost peaks.
Experimental Protocol:
-
Blank Injection: Inject a sample of your mobile phase (or the solvent used for your blank runs).
-
Analyze the Chromatogram:
-
Troubleshooting the System/Mobile Phase:
-
Troubleshooting the Sample/Preparation:
-
Use new, clean sample vials and caps.[1]
-
Review the sample preparation procedure for potential sources of contamination.
-
If possible, re-prepare the sample using fresh reagents.
-
Guide 2: Optimizing Separation to Resolve Broad or Multiple Peaks
This guide focuses on adjusting chromatographic conditions to address issues arising from oligonucleotide secondary structures.
Decision Tree for Broad or Multiple Peaks
Caption: A decision tree for resolving broad or multiple peaks.
Experimental Protocol:
-
Increase Column Temperature: Gradually increase the column temperature. For many oligonucleotides, temperatures between 50-70°C are sufficient to denature secondary structures and produce sharp peaks.[7] For sequences rich in G-C content, temperatures up to 80°C or even 90°C may be necessary.[6][14]
-
Adjust Mobile Phase pH:
-
For Ion-Pair Reversed-Phase (IP-RP) HPLC, ensure the pH is appropriately buffered.[7][8]
-
For oligonucleotides with significant secondary structure, consider switching to Anion-Exchange (AEX) HPLC. AEX can be run at a high pH (e.g., pH 12), which effectively disrupts hydrogen bonding and eliminates secondary structures.[4]
-
-
Optimize Ion-Pairing Reagents (for IP-RP HPLC): The choice and concentration of the ion-pairing agent and counter-ion can significantly impact resolution.
-
Commonly used ion-pairing systems include triethylamine (B128534) (TEA) with hexafluoroisopropanol (HFIP).[15]
-
Varying the concentration of the ion-pairing agent can improve separation.[16][17]
-
More hydrophobic alkylamines, like hexylamine, can sometimes provide better resolution for longer oligonucleotides.[15]
-
Data Tables
Table 1: Common Ion-Pairing Reagents and Typical Concentrations for Oligonucleotide Analysis by IP-RP HPLC-MS
| Ion-Pairing Agent | Counter-Ion | Typical Concentration of Agent | Typical Concentration of Counter-Ion | Primary Use |
| Triethylamine (TEA) | Triethylammonium Acetate (TEAA) | 100 mM | - | LC-UV purification[18] |
| Triethylamine (TEA) | Hexafluoroisopropanol (HFIP) | 8.6 - 15 mM | 100 - 400 mM | Robust LC-MS separations[14] |
| N,N-Diisopropylethylamine (DIEA) | Hexafluoroisopropanol (HFIP) | 0.5 - 15 mM | 100 - 400 mM | Alternative to TEA, can offer different selectivity[17] |
| Hexylamine (HA) | Hexylammonium Acetate (HAA) | 15 mM | - | Improved resolution for longer or modified oligonucleotides[15][16] |
Table 2: Troubleshooting Summary for Unexpected Peaks
| Symptom | Possible Cause | Recommended Action |
| Ghost Peaks | Mobile phase contamination | Prepare fresh mobile phase with high-purity reagents.[1] |
| System carryover | Clean injector and autosampler; run blank injections.[1][3] | |
| Contaminated sample vials/solvents | Use new, clean vials and high-purity solvents for sample prep.[1] | |
| Broad Peaks | Secondary structure formation | Increase column temperature (60-80°C).[6][7] |
| Suboptimal mobile phase pH | Adjust pH; consider high pH AEX for difficult sequences.[4] | |
| Excessive extra-column volume | Use shorter tubing with a smaller internal diameter. | |
| Split Peaks | Sample solvent mismatch | Dissolve sample in the initial mobile phase. |
| Column inlet frit contamination | Reverse and flush the column; replace the frit if necessary. | |
| Co-eluting impurity | Optimize the gradient to improve resolution.[19] |
References
- 1. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 2. uhplcs.com [uhplcs.com]
- 3. welch-us.com [welch-us.com]
- 4. atdbio.com [atdbio.com]
- 5. hamiltoncompany.com [hamiltoncompany.com]
- 6. agilent.com [agilent.com]
- 7. The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. wyatt.com [wyatt.com]
- 13. hplc.eu [hplc.eu]
- 14. lcms.cz [lcms.cz]
- 15. HPLC Tech Tip: Strategies for Oligonucleotides | Phenomenex [phenomenex.com]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. phenomenex.com [phenomenex.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. researchgate.net [researchgate.net]
Preventing degradation of N6-Dimethylaminomethylidene isoguanosine during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N6-Dimethylaminomethylidene isoguanosine (B3425122) during its synthesis.
Troubleshooting Guide
Unexpected results during the synthesis of N6-Dimethylaminomethylidene isoguanosine can often be traced back to specific reaction conditions. This guide outlines potential problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Protected Isoguanosine | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting material: Isoguanosine may be unstable under the reaction conditions. 3. Hydrolysis of DMF-DMA: Presence of moisture in the reaction setup.[1] 4. Suboptimal stoichiometry: Incorrect ratio of isoguanosine to N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA). | 1. Optimize reaction conditions: Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. 2. Use milder conditions: If starting material degradation is suspected, attempt the reaction at a lower temperature for a longer duration. 3. Ensure anhydrous conditions: Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Perform a stoichiometry screen: Titrate the amount of DMF-DMA to find the optimal ratio for the protection reaction. |
| Presence of Multiple Spots on TLC/LC-MS (Byproducts) | 1. Side reactions: The dimethylaminomethylidene group may react with other functional groups on the isoguanosine, such as the hydroxyl groups of the ribose sugar.[2] 2. Degradation of the product: The this compound may be unstable to the workup or purification conditions. 3. Formation of N-oxide: Isoguanosine itself can be susceptible to oxidation. | 1. Protect hydroxyl groups: Prior to the protection of the exocyclic amine, protect the 2', 3', and 5' hydroxyl groups of the ribose with a suitable protecting group (e.g., TBDMS or DMT). 2. Use mild workup and purification: Avoid strongly acidic or basic conditions during extraction and chromatography. Use a neutral or slightly basic purification system. 3. Degas solvents and use antioxidants: To minimize oxidation, use degassed solvents and consider adding a small amount of an antioxidant like BHT. |
| Product Degradation During Deprotection | 1. Harsh deprotection conditions: The N6-Dimethylaminomethylidene group is labile to acid, but overly harsh acidic conditions can lead to depurination or degradation of the isoguanosine core.[2][3] 2. Side reactions with deprotection reagents: Some deprotection reagents may react with the isoguanosine base. | 1. Use mild acidic conditions: Employ reagents like aqueous ammonium (B1175870) chloride or acetic acid in an appropriate solvent for deprotection.[4] Monitor the reaction closely to avoid overexposure to acidic conditions. 2. Choose a selective deprotection reagent: Ensure the chosen reagent is selective for the dimethylaminomethylidene group and does not affect other protecting groups or the nucleoside itself. |
| Inconsistent Results | 1. Variability in reagent quality: The quality and purity of DMF-DMA and other reagents can vary between batches. 2. Atmospheric moisture: Fluctuations in ambient humidity can affect the reaction if not performed under strictly anhydrous conditions. | 1. Use high-purity reagents: Purchase reagents from a reputable supplier and consider purifying or distilling them if necessary. 2. Standardize reaction setup: Always use an inert atmosphere and freshly dried solvents to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation of the N6-Dimethylaminomethylidene group during synthesis?
A1: The N6-Dimethylaminomethylidene protecting group is a formamidine, which is known to be labile to acidic conditions.[2][3] The primary cause of its degradation is exposure to acidic environments, which can occur during the reaction workup, purification, or subsequent deprotection steps if not carefully controlled. Hydrolysis due to the presence of water is also a significant factor.[1]
Q2: What are the expected byproducts if the N6-Dimethylaminomethylidene group degrades?
A2: The primary degradation byproduct would be the unprotected isoguanosine. If harsh acidic conditions are used, you may also observe byproducts resulting from the degradation of the isoguanosine base itself, including potential depurination (cleavage of the glycosidic bond).
Q3: How can I monitor the stability of this compound during a reaction?
A3: The stability can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can track the appearance of any degradation products.
Q4: Are there alternative protecting groups for the exocyclic amine of isoguanosine that might be more stable?
A4: Yes, several other protecting groups can be used for the exocyclic amino group of nucleosides, each with its own stability profile. Common alternatives include acyl groups (e.g., benzoyl, isobutyryl) or other amidine-type protecting groups. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for subsequent reaction steps.
Q5: What are the optimal storage conditions for this compound?
A5: To prevent degradation, this compound should be stored as a dry solid in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended). It should be protected from moisture and light.
Experimental Protocols
Protocol 1: Protection of Isoguanosine with DMF-DMA
This protocol describes a general method for the protection of the N6-amino group of isoguanosine.
Materials:
-
Isoguanosine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of inert gas.
-
Dissolve isoguanosine in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add DMF-DMA (typically 1.5 to 3 equivalents) to the solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., dichloromethane/methanol).
Protocol 2: Mild Deprotection of this compound
This protocol outlines a mild procedure for the removal of the N6-Dimethylaminomethylidene protecting group.
Materials:
-
This compound
-
Aqueous ammonium chloride solution (e.g., 1 M) or a solution of acetic acid in a suitable solvent.
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the protected isoguanosine in a suitable solvent (e.g., methanol (B129727) or THF).
-
Add the mild acidic solution (e.g., aqueous ammonium chloride) to the mixture.
-
Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected isoguanosine.
Visualizations
Caption: General workflow for the protection and deprotection of isoguanosine.
Caption: Troubleshooting logic for addressing low yield or byproduct formation.
References
Technical Support Center: Synthesis of N6-Dimethylaminomethylidene Isoguanosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield for the synthesis of N6-Dimethylaminomethylidene isoguanosine (B3425122). The information is presented through troubleshooting guides, frequently asked questions, detailed protocols, and data summaries to address common challenges encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of converting isoguanosine to N6-Dimethylaminomethylidene isoguanosine? A1: The N6-Dimethylaminomethylidene group serves as a protecting group for the exocyclic amino group of isoguanosine. This protection is crucial in multi-step synthetic pathways, such as oligonucleotide synthesis, to prevent unwanted side reactions involving the N6-amino functionality. The protecting agent, N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA), is widely used for this purpose.[1][2][3]
Q2: What are the typical reaction conditions for the synthesis? A2: The reaction is typically carried out by treating isoguanosine with an excess of N,N-Dimethylformamide dimethyl acetal (DMF-DMA). Common solvents include pyridine (B92270) or dimethylformamide (DMF). The reaction can often proceed at room temperature, though gentle heating may be applied to increase the rate.[3][4][5]
Q3: How is the progress of the reaction monitored? A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A spot corresponding to the starting material (isoguanosine) will gradually be replaced by a new, typically less polar spot corresponding to the desired product.
Q4: Is the N6-Dimethylaminomethylidene protecting group stable? A4: The stability of this protecting group is moderate. It is known to be labile and can be easily removed under mild protic conditions, such as treatment with ethanol (B145695) or isopropyl alcohol, or during aqueous workup procedures.[3][4] This facilitates its removal in subsequent synthetic steps.
Q5: What are the main challenges in the synthesis of the isoguanosine starting material? A5: Key challenges in preparing high-purity isoguanosine include the high cost of starting materials, potential for side reactions during steps like diazotization, and yield loss during purification and precipitation steps.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem: The reaction shows low or no conversion to the product.
-
Possible Cause 1: Inactive Reagents. The N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reagent can degrade over time, especially if exposed to moisture.
-
Solution: Use a fresh bottle of DMF-DMA or distill the reagent prior to use. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
-
Possible Cause 2: Poor Solubility of Isoguanosine. Isoguanosine has limited solubility in many organic solvents, which can hinder the reaction.
-
Solution: Ensure you are using an appropriate solvent, such as pyridine or DMF, where isoguanosine has better solubility. Gentle heating (e.g., to 50°C) can also improve dissolution and accelerate the reaction.[4]
-
-
Possible Cause 3: Insufficient Reaction Time. The reaction may be slower than anticipated.
-
Solution: Monitor the reaction using TLC over a longer period (e.g., 12-24 hours) to confirm if the reaction is proceeding slowly.
-
Problem: The final product yield is low after purification.
-
Possible Cause 1: Premature Deprotection. The N6-Dimethylaminomethylidene group is sensitive to protic solvents and acidic conditions.
-
Solution: Avoid using protic solvents (like methanol (B129727) or ethanol) during the workup and chromatographic purification. If chromatography is performed, ensure the silica (B1680970) gel is neutralized by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.
-
-
Possible Cause 2: Product Loss During Workup. The product may be partially soluble in aqueous layers during extraction.
-
Solution: Minimize the use of aqueous washes. If an aqueous wash is necessary, ensure the organic layer is thoroughly back-extracted to recover any dissolved product.
-
Problem: Multiple spots are visible on the TLC plate post-reaction.
-
Possible Cause 1: Formation of Byproducts. DMF-DMA is a highly reactive formylating agent and can potentially react with other functional groups, such as the hydroxyl groups on the ribose sugar, although reaction at the exocyclic amine is strongly preferred.[1]
-
Solution: Optimize the reaction temperature. Running the reaction at room temperature instead of heating can increase the selectivity for N6-protection. Using a minimal excess of DMF-DMA can also help reduce side reactions.
-
-
Possible Cause 2: Degradation of Starting Material or Product. The purine (B94841) ring system can be sensitive to prolonged heating or harsh pH conditions.
-
Solution: Ensure the reaction is not heated for an excessive duration. Maintain a neutral or slightly basic environment throughout the reaction and workup.
-
Quantitative Data Presentation
While specific yield data for the N6-Dimethylaminomethylidene protection of isoguanosine is not widely published, the following table summarizes typical conditions and yields for the protection of similar nucleosides using DMF-DMA, providing a benchmark for optimization.
| Starting Nucleoside | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Cytidine Analogue | Pyridine | 25 | 18 | ~90% | [3] |
| Guanosine Analogue | Pyridine | Room Temp. | Overnight | ~85% | [4] |
| Various Amines | Dioxane | Room Temp. | 24 | ~87% | [7] |
| Furanone Derivative | Toluene | 130 | 0.1 | ~90% | [5] |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol describes a general procedure for the protection of the N6-amino group of isoguanosine using DMF-DMA.
Materials:
-
Isoguanosine (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq)
-
Anhydrous Pyridine or Dimethylformamide (DMF)
-
Ethyl Acetate (B1210297)
-
Hexanes
-
Triethylamine
-
Argon or Nitrogen gas
-
TLC plates (silica gel 60 F254)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of inert gas.
-
Dissolution: To a round-bottom flask under an inert atmosphere, add isoguanosine. Add anhydrous pyridine (or DMF) to dissolve the starting material completely. This may require gentle warming.
-
Reaction Initiation: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using 10% Methanol in Dichloromethane as the mobile phase). The reaction is typically complete within 4-18 hours.[3]
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMF-DMA.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel.
-
Note: To prevent deprotection on the column, the silica gel can be pre-slurried in the eluent system containing 0.5-1% triethylamine.
-
Elute the column with a gradient of ethyl acetate in hexanes to isolate the desired product.
-
-
Final Product: Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Chemical Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. scirp.org [scirp.org]
N6-Dimethylaminomethylidene Isoguanosine Phosphoramidite: Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage for N6-Dimethylaminomethylidene isoguanosine (B3425122) phosphoramidite (B1245037)?
A1: As a general guideline for phosphoramidites, long-term storage should be at -20°C in a desiccated, inert atmosphere (e.g., argon or nitrogen).[1] For short-term storage, such as during use on a DNA synthesizer, the phosphoramidite dissolved in anhydrous acetonitrile (B52724) should be kept under an inert atmosphere and used as quickly as possible.
Q2: How stable is the N6-Dimethylaminomethylidene protecting group?
A2: The N,N-dimethylformamidine (dmf) protecting group is known to be labile under basic conditions. This property allows for rapid deprotection of the synthesized oligonucleotide. For instance, oligonucleotides synthesized with dmf-protected monomers can often be deprotected in 1 hour at 55°C or 8 hours at room temperature using ammonium (B1175870) hydroxide.[2]
Q3: What are the primary degradation pathways for phosphoramidites?
A3: Phosphoramidites are susceptible to two main degradation pathways:
-
Hydrolysis: Reaction with water, which can be present in the acetonitrile or on the surface of the solid support, leads to the formation of the corresponding H-phosphonate. This reaction is a significant concern for phosphoramidites in solution.
-
Oxidation: Exposure to air can oxidize the P(III) center to a P(V) species, rendering the phosphoramidite inactive for coupling.
Q4: Can I expect similar coupling efficiencies with N6-Dimethylaminomethylidene isoguanosine phosphoramidite as with standard phosphoramidites?
A4: While specific data for this phosphoramidite is unavailable, studies on a similar compound, 2'-deoxy-N6-[(diisobutylamino)methylidene]-isoguanosine phosphoramidite, have shown that with extended coupling times (≥600 s), coupling efficiencies of >97% can be achieved for the incorporation of multiple consecutive isoguanosine bases.[3] It is advisable to optimize coupling times for your specific sequence and synthesizer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | 1. Degraded phosphoramidite (hydrolysis or oxidation).2. Insufficient coupling time.3. Inactive activator. | 1. Use fresh, properly stored phosphoramidite. Ensure anhydrous conditions on the synthesizer.2. Increase the coupling time for the modified base.[3]3. Prepare fresh activator solution. |
| Unexpected Side Products in Final Oligonucleotide | 1. Incomplete removal of the N6-Dimethylaminomethylidene protecting group.2. Modification of the isoguanosine base during deprotection. | 1. Ensure deprotection conditions (time, temperature, and reagent concentration) are sufficient for complete removal of the formamidine (B1211174) group.2. Use milder deprotection conditions if base modification is suspected, although the dmf group is designed for rapid removal. |
| Phosphoramidite Solution Appears Cloudy or Precipitated | 1. Moisture contamination leading to hydrolysis and formation of insoluble byproducts.2. Low solubility in acetonitrile. | 1. Discard the solution and prepare a fresh one using anhydrous acetonitrile.2. Gently warm the solution and sonicate to aid dissolution. If the issue persists, consider using a different solvent system if compatible with your synthesizer. |
Stability and Storage Data
Disclaimer: The following tables are based on general knowledge of phosphoramidites and data from related compounds. Specific quantitative stability data for this compound phosphoramidite is not available in the cited literature.
Table 1: General Phosphoramidite Stability
| Condition | Stability | Primary Degradation Pathway |
| Solid, -20°C, Desiccated, Inert Atmosphere | High (months to years) | Minimal |
| Solid, Room Temperature, Exposed to Air/Humidity | Low (days to weeks) | Hydrolysis, Oxidation |
| In Anhydrous Acetonitrile, Room Temperature, Inert Atmosphere | Moderate (days) | Hydrolysis (from trace water) |
| In Aqueous Acetonitrile | Very Low (hours)[4] | Rapid Hydrolysis |
Table 2: General Recommendations for Handling Phosphoramidites
| Parameter | Recommendation |
| Storage Temperature | -20°C[1] |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) |
| Handling | Allow to warm to room temperature before opening to prevent condensation. Handle under an inert atmosphere. |
| Solvent | Use anhydrous acetonitrile for dissolution. |
| In-use on Synthesizer | Minimize time on the synthesizer. Use fresh solutions for critical syntheses. |
Experimental Protocols
Protocol 1: Assessment of Phosphoramidite Stability in Solution by ³¹P NMR
Objective: To determine the rate of degradation of this compound phosphoramidite in solution under simulated synthesizer conditions.
Methodology:
-
Prepare a stock solution of the phosphoramidite in anhydrous acetonitrile at the same concentration used on the DNA synthesizer.
-
Transfer an aliquot of the solution to an NMR tube and seal it under an inert atmosphere.
-
Acquire an initial ³¹P NMR spectrum. The phosphoramidite should show two diastereomeric peaks around 149 ppm.[4]
-
Store the NMR tube at room temperature.
-
Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., 0, 24, 48, 72 hours).
-
Monitor the decrease in the intensity of the phosphoramidite peaks and the appearance of new peaks corresponding to degradation products (e.g., H-phosphonate at around 8-10 ppm).[4]
-
Quantify the percentage of intact phosphoramidite at each time point by integrating the respective peaks.
Visualizations
Caption: Recommended storage, handling, and potential degradation pathways for phosphoramidites.
Caption: Experimental workflow for assessing phosphoramidite solution stability via ³¹P NMR.
References
Avoiding incomplete deprotection of the N6-dimethylaminomethylidene group
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of the N6-dimethylaminomethylidene (dmm) protecting group on adenosine (B11128) residues during oligonucleotide synthesis.
Troubleshooting Guide: Incomplete N6-dmm Deprotection
Issue: Mass spectrometry analysis of the final oligonucleotide product indicates a mass addition consistent with a remaining dimethylformamidine group (+55 Da).
This common issue arises from the incomplete removal of the N6-dimethylaminomethylidene (dmm) protecting group from adenosine residues. The following guide provides a systematic approach to troubleshooting and resolving this problem.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Suboptimal Deprotection Time/Temperature | The reaction may not have proceeded to completion. Extend the deprotection time or increase the temperature according to the recommended protocols. For standard deprotection with aqueous ammonia (B1221849), consider increasing the incubation time. For fast deprotection with AMA, ensure the temperature is maintained at the recommended level. |
| Degraded Deprotection Reagent | Aqueous ammonia can lose concentration over time, and methylamine (B109427) solutions can also degrade. Use a fresh, unopened bottle of aqueous ammonia or methylamine solution for deprotection. It is advisable to aliquot fresh ammonia solutions weekly. |
| Insufficient Reagent Volume | An inadequate volume of the deprotection solution may not be sufficient to drive the reaction to completion, especially for larger synthesis scales. Ensure a sufficient excess of the deprotection reagent is used to fully submerge the solid support and facilitate efficient reaction kinetics. |
| Steric Hindrance | The sequence context of the oligonucleotide can sometimes lead to steric hindrance, making the dmm group less accessible to the deprotection reagent. In such cases, a longer deprotection time or a more potent deprotection solution like AMA may be necessary. |
| Use of a Mild Deprotection Reagent | Milder deprotection reagents, such as potassium carbonate in methanol, may not be effective for the complete removal of the dmm group.[1] If a mild deprotection is required due to other sensitive modifications on the oligonucleotide, a longer incubation time may be necessary, and the efficiency should be carefully monitored by mass spectrometry. |
Frequently Asked Questions (FAQs)
Q1: What is the N6-dimethylaminomethylidene (dmm) group and why is it used?
The N6-dimethylaminomethylidene (dmm) group is a protecting group used for the exocyclic amine of deoxyadenosine (B7792050) (and deoxyguanosine) during oligonucleotide synthesis.[2] It is classified as a labile protecting group, allowing for faster deprotection compared to traditional protecting groups like benzoyl (Bz).[2] This is particularly advantageous for high-throughput synthesis and for oligonucleotides containing base-labile modifications.
Q2: What are the standard deprotection conditions for the N6-dmm group?
Standard deprotection of the dmm group can be achieved using aqueous ammonia. A common protocol involves incubation for 1 hour at 55°C or 8 hours at room temperature.[2]
Q3: Can I use a faster deprotection method for the N6-dmm group?
Yes, "UltraFAST" deprotection protocols using a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) and 40% aqueous methylamine (AMA) are highly effective for removing the dmm group.[3] These protocols can reduce the deprotection time to as little as 5-10 minutes at 65°C.[3] The dmm protecting group on guanosine (B1672433) (dmf-dG) is compatible with this method, indicating its suitability for dmm-protected adenosine as well.[3]
Q4: Are there any side reactions to be aware of when using AMA for deprotection?
While AMA is very effective, it is a strong nucleophile. When using AMA, it is crucial to use acetyl-protected deoxycytidine (Ac-dC) instead of benzoyl-protected deoxycytidine (Bz-dC) to prevent transamination of the cytosine base, which would result in the formation of N4-methyl-dC.
Q5: How can I confirm that the dmm group has been completely removed?
The most reliable method for confirming complete deprotection is mass spectrometry (MS).[4] Incomplete deprotection will result in a mass addition of +55 Da for each remaining dmm group.[4] High-performance liquid chromatography (HPLC) can also be used to analyze the purity of the final oligonucleotide product. Incompletely deprotected oligonucleotides will have different retention times compared to the fully deprotected product.[3]
Experimental Protocols
Protocol 1: Standard Deprotection with Aqueous Ammonia
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap tube.
-
Add 1-2 mL of fresh, concentrated aqueous ammonium hydroxide (28-30%).
-
Seal the tube tightly.
-
Incubate the tube at 55°C for 1 hour or at room temperature for 8 hours.[2]
-
After incubation, cool the tube to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide in an appropriate buffer for analysis and purification.
Protocol 2: UltraFAST Deprotection with AMA
-
Prepare the AMA solution by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine. Caution: This should be done in a well-ventilated fume hood.
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap tube.
-
Add 1-2 mL of the freshly prepared AMA solution.
-
Seal the tube tightly.
-
Incubate the tube at 65°C for 5-10 minutes.[3]
-
After incubation, cool the tube to room temperature.
-
Transfer the supernatant to a new tube.
-
Evaporate the AMA solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide in an appropriate buffer for analysis and purification.
Quantitative Data Summary
The following table summarizes the deprotection conditions for amidine-type protecting groups, including the closely related N,N-dimethylformamidine (dmf) group on guanosine, which provides a strong indication of the expected conditions for the N6-dmm group on adenosine.
| Protecting Group | Reagent | Temperature | Time | Efficacy |
| dmf on dA/dG | Aqueous Ammonia | 55°C | 1 hour | Complete[2] |
| dmf on dA/dG | Aqueous Ammonia | Room Temp. | 8 hours | Complete[2] |
| dmf-dG | AMA | 65°C | 5 minutes | Complete[3] |
| dmf-dG | AMA | 55°C | 10 minutes | Complete[3] |
| dmf-dG | AMA | 37°C | 30 minutes | Complete[3] |
| dmf-dG | AMA | Room Temp. | 120 minutes | Complete[3] |
| dmf-dG | K2CO3 in Methanol | Not Specified | 16 hours | Incomplete[1] |
Visualizations
Deprotection and Analysis Workflow
Caption: Workflow for the deprotection and analysis of oligonucleotides containing the N6-dmm protecting group.
Chemical Transformation during Deprotection
Caption: General reaction scheme for the deprotection of the N6-dimethylaminomethylidene group.
References
- 1. Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
- 3. glenresearch.com [glenresearch.com]
- 4. web.colby.edu [web.colby.edu]
Technical Support Center: Optimizing Polymerase Conditions for Incorporating Modified Isoguanosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing polymerase conditions for the successful incorporation of modified isoguanosine (B3425122) (isoG) and its analogs into nucleic acids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with incorporating modified isoguanosine (isoG) in PCR?
A1: The primary challenges stem from the chemical nature of isoguanosine itself and its interaction with DNA polymerases. The most significant issue is the tautomerism of isoG. While the keto tautomer of isoG correctly pairs with isocytosine (B10225) (isoC), the enol tautomer can mispair with thymine (B56734) (T), leading to mutations in the amplified DNA sequence.[1] Additionally, not all DNA polymerases are capable of efficiently incorporating modified nucleotides like isoG. Some polymerases may stall or have very low incorporation efficiency, resulting in low or no PCR product.[2]
Q2: Which type of DNA polymerase is recommended for incorporating isoG?
A2: The choice of DNA polymerase is critical for the successful incorporation of isoG. High-fidelity polymerases with 3'→5' exonuclease (proofreading) activity are generally not recommended for primers containing modified bases, as they may excise the modified nucleotide.[3] However, for incorporating a modified triphosphate like d-isoGTP from the reaction mix, some proofreading polymerases like Deep Vent DNA polymerase have been used successfully with unnatural base pairs.[4][5] It is crucial to select a polymerase that has been validated for use with modified nucleotides or to empirically test several polymerases for optimal performance with your specific isoG analog and template.
Q3: How does MgCl₂ concentration affect the incorporation of isoG?
A3: Magnesium chloride (MgCl₂) concentration is a critical factor in any PCR, and its optimization is even more crucial when working with modified nucleotides. Mg²⁺ is a cofactor for DNA polymerase, and its concentration affects enzyme activity, primer annealing, and the stability of the DNA duplex. For modified nucleotides, the optimal MgCl₂ concentration may differ from standard PCR. It is recommended to perform a MgCl₂ titration to determine the optimal concentration for your specific polymerase, primers, and template.[6][7]
Q4: Can PCR enhancers improve the incorporation of isoG?
A4: Yes, PCR enhancers such as dimethyl sulfoxide (B87167) (DMSO) or betaine (B1666868) can be beneficial, particularly for templates that are GC-rich or possess complex secondary structures.[1] These additives help to denature the DNA template, which can improve primer annealing and polymerase processivity, thereby facilitating the incorporation of modified nucleotides like isoG. However, it's important to optimize the concentration of these enhancers, as high concentrations can inhibit the polymerase.
Troubleshooting Guides
Problem 1: Low or No PCR Product Yield
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Inappropriate DNA Polymerase | Select a DNA polymerase known to be compatible with modified nucleotides. Avoid high-fidelity polymerases with strong proofreading activity if the modified base is in the primer. Empirically test different polymerases. |
| Suboptimal MgCl₂ Concentration | Perform a MgCl₂ concentration gradient (e.g., 1.5 mM to 4.0 mM in 0.5 mM increments) to find the optimal concentration for your reaction. |
| Incorrect Annealing Temperature | Optimize the annealing temperature by running a gradient PCR. A temperature that is too high will prevent primer binding, while a temperature that is too low can lead to non-specific products. |
| Insufficient d-isoGTP Concentration | Ensure the concentration of the modified triphosphate is sufficient and not limiting the reaction. You may need to use a higher concentration of d-isoGTP compared to the natural dNTPs. |
| Poor Template Quality | Use high-quality, purified template DNA. Contaminants can inhibit PCR.[8] |
| Suboptimal Cycling Parameters | Increase the extension time to allow the polymerase more time to incorporate the modified nucleotide.[1] |
Problem 2: Non-Specific Amplification (Multiple Bands on Gel)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Low Annealing Temperature | Increase the annealing temperature in 2°C increments to enhance primer specificity.[9][10] |
| High MgCl₂ Concentration | A high concentration of Mg²⁺ can decrease the stringency of primer annealing. Reduce the MgCl₂ concentration.[6][9] |
| High Primer Concentration | Excessive primer concentration can lead to the formation of primer-dimers and other non-specific products. Reduce the primer concentration.[9] |
| Contamination | Ensure that all reagents and equipment are free from contaminating DNA. Use fresh reagents and dedicated PCR workstations.[11] |
| Hot-Start PCR Not Used | Use a hot-start polymerase to prevent non-specific amplification that can occur at lower temperatures during reaction setup.[10] |
Problem 3: Sequence Inaccuracy (Mispairing of isoG)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Tautomerism of Isoguanosine | The inherent chemical properties of isoG can lead to mispairing with thymine. While difficult to eliminate completely, optimizing other PCR parameters can help favor the correct pairing with isoC. |
| Use of a Modified isoG Analog | Consider using a modified version of isoguanosine, such as 7-deaza-isoguanine, which is "fixed" in the correct tautomeric form and exhibits higher pairing fidelity.[1] |
| Suboptimal Buffer Conditions | The pH and ionic strength of the PCR buffer can influence the tautomeric equilibrium of isoG. Test different commercially available PCR buffers or consider custom buffer formulations. |
| High dNTP Concentration | High concentrations of dNTPs can sometimes lead to decreased polymerase fidelity. Ensure you are using the recommended dNTP concentrations. |
Experimental Protocols
Protocol: Optimization of PCR Conditions for Modified Isoguanosine Incorporation
This protocol provides a general framework for optimizing the incorporation of a modified deoxyisoguanosine triphosphate (d-isoGTP) using a template containing the complementary modified isocytosine (isoC).
1. Reagent Preparation:
-
Template DNA: A purified DNA template containing one or more isoC bases at a concentration of 1-10 ng/µL.
-
Primers: Forward and reverse primers flanking the region of interest.
-
dNTPs: A stock solution containing dATP, dCTP, dGTP, and dTTP at a concentration of 10 mM each.
-
d-isoGTP: A stock solution of the modified isoguanosine triphosphate at 10 mM.
-
DNA Polymerase: A thermostable DNA polymerase suitable for modified nucleotide incorporation (e.g., Deep Vent DNA polymerase).
-
PCR Buffer: The 10x reaction buffer supplied with the polymerase.
-
MgCl₂ Solution: A 25 mM or 50 mM stock solution.
2. Reaction Setup (for a 50 µL reaction):
| Component | Volume | Final Concentration | Notes |
| Nuclease-Free Water | Up to 50 µL | - | |
| 10x PCR Buffer | 5 µL | 1x | |
| dNTP Mix (10 mM each) | 1 µL | 200 µM each | |
| d-isoGTP (10 mM) | 1 µL | 200 µM | May need optimization (e.g., 100-500 µM) |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM | |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM | |
| Template DNA | 1 µL | 1-10 ng | |
| MgCl₂ (25 mM) | See below | 1.5 - 4.0 mM | For optimization |
| DNA Polymerase | 1 µL | As recommended |
3. Optimization of MgCl₂ Concentration: Set up a series of reactions with varying final concentrations of MgCl₂ (e.g., 1.5, 2.0, 2.5, 3.0, 3.5, 4.0 mM).
4. Thermal Cycling Conditions (as a starting point):
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
5. Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis to determine the optimal MgCl₂ concentration that yields the highest amount of the specific product with minimal non-specific bands. Further optimization of the annealing temperature can be performed using a gradient PCR.
Visualizations
Caption: Workflow for PCR with modified isoguanosine.
Caption: Troubleshooting decision tree for isoG PCR.
References
- 1. benchchem.com [benchchem.com]
- 2. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 3. biocompare.com [biocompare.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Highly specific unnatural base pair systems as a third base pair for PCR amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCR Additives & Buffer Selection | AAT Bioquest [aatbio.com]
- 7. PCR Setup—Six Critical Components to Consider | Thermo Fisher Scientific - US [thermofisher.com]
- 8. genscript.com [genscript.com]
- 9. bento.bio [bento.bio]
- 10. mybiosource.com [mybiosource.com]
- 11. geneticeducation.co.in [geneticeducation.co.in]
Troubleshooting peak broadening in NMR of N6-Dimethylaminomethylidene isoguanosine
Technical Support Center: N6-Dimethylaminomethylidene isoguanosine (B3425122)
This guide provides troubleshooting assistance for researchers encountering peak broadening in the NMR analysis of N6-Dimethylaminomethylidene isoguanosine.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H NMR spectrum of this compound unexpectedly broad?
Peak broadening in the NMR spectrum of this compound can stem from several factors, broadly categorized as instrumental/sample issues or chemical dynamics inherent to the molecule's structure.
-
Instrumental and Sample Preparation Issues: These are general problems that can affect any NMR experiment. They include poor magnetic field homogeneity (shimming), low sample solubility, high sample concentration leading to aggregation, or the presence of paramagnetic impurities.[1][2][3]
-
Chemical Exchange Processes: These are often the primary cause for this specific molecule due to its structure. Dynamic processes occurring on the NMR timescale (milliseconds) can lead to significant broadening of specific peaks.[4][5][6] Key potential exchanges for this molecule are:
-
Restricted Rotation: The double bond character of the C-N bond in the dimethylaminomethylidene group (-CH=N(CH3)2) can restrict rotation, leading to the presence of different rotational isomers (rotamers). If the interconversion rate is intermediate on the NMR timescale, the corresponding peaks will broaden.[1]
-
Exchangeable Protons: The isoguanosine moiety contains multiple NH and OH protons. These protons can exchange with each other, with trace amounts of water in the solvent, or with acidic/basic impurities.[7][8] This is a very common cause of broad signals for such protons.
-
Molecular Aggregation: The molecule can form hydrogen bonds with itself, leading to self-aggregation. This is more common at higher concentrations and can result in broader peaks.[9]
-
Tautomerization: The isoguanosine ring can potentially exist in different tautomeric forms, and if these are interconverting, peak broadening can occur.
-
Troubleshooting Guides
Issue 1: All peaks in the spectrum, including the solvent residual peak, are broad.
This observation typically points to a problem with the NMR instrument or the overall sample quality rather than a specific chemical process of the analyte.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Magnetic Field Homogeneity | Re-shim the instrument. If the problem persists, the instrument may require professional service. | All peaks in the spectrum become sharper. A properly shimmed solvent peak should have a linewidth at half-height of less than 1 Hz.[10] |
| Inhomogeneous Sample | Ensure the sample is fully dissolved. If solubility is an issue, try a different deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) or gently warm the sample. Filter the sample through a plug of glass wool in a pipette to remove any particulate matter.[1][11] | Peaks sharpen upon complete dissolution and removal of particulates. |
| Paramagnetic Impurities | The presence of even trace amounts of paramagnetic metals (e.g., iron, copper) or dissolved oxygen can cause significant broadening. If suspected, prepare a fresh sample, taking care to use clean glassware. Degassing the sample can remove oxygen. | A spectrum of a freshly prepared, clean sample shows significantly sharper lines. |
Issue 2: Only specific peaks corresponding to the analyte are broad, while solvent and reference (TMS) peaks are sharp.
This strongly suggests that the broadening is due to dynamic chemical processes within the this compound molecule itself.
Troubleshooting Workflow for Analyte-Specific Broadening
// Node Definitions start [label="Initial Observation:\nSpecific peaks of\nthis compound are broad", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; q_protons [label="Which protons are broad?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Branch 1: NH/OH Protons nh_oh_protons [label="Broad peaks in the typical\n-NH or -OH region (e.g., > 5 ppm)", fillcolor="#F1F3F4", fontcolor="#202124"]; action_d2o [label="Action:\nPerform a D₂O exchange experiment.", fillcolor="#34A853", fontcolor="#FFFFFF"]; result_d2o [label="Result:\nBroad peaks disappear or decrease\nin intensity.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Branch 2: Dimethylamino or Methylidene Protons nme2_ch_protons [label="Dimethylamino (-N(CH₃)₂)\nor methylidene (=CH-)\nprotons are broad or duplicated.", fillcolor="#F1F3F4", fontcolor="#202124"]; action_vt [label="Action:\nPerform Variable Temperature (VT) NMR.", fillcolor="#34A853", fontcolor="#FFFFFF"]; result_vt [label="Result:\nPeaks sharpen or coalesce at\nhigher temperatures.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Branch 3: Concentration Dependence q_concentration [label="Is the sample highly concentrated?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_dilute [label="Action:\nDilute the sample.", fillcolor="#34A853", fontcolor="#FFFFFF"]; result_dilute [label="Result:\nPeaks sharpen upon dilution.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> q_protons; q_protons -> nh_oh_protons [label=" NH / OH protons "]; nh_oh_protons -> action_d2o; action_d2o -> result_d2o;
q_protons -> nme2_ch_protons [label=" -N(CH₃)₂ / =CH- protons "]; nme2_ch_protons -> action_vt; action_vt -> result_vt;
q_protons -> q_concentration [label=" Multiple proton types\n or all protons "]; q_concentration -> action_dilute [label=" Yes "]; action_dilute -> result_dilute; q_concentration -> action_vt [label=" No / Unsure "]; } }
Caption: Troubleshooting workflow for broad NMR peaks.
Data Summary: Effect of Temperature on Dynamic Exchange
For processes like restricted rotation around the C-N bond, the appearance of the spectrum is highly temperature-dependent. The rate of exchange (k) relative to the frequency difference between the exchanging sites (Δν) dictates the peak shape.[6][12]
| Exchange Regime | Condition | Effect on NMR Spectrum | Interpretation |
| Slow Exchange | k << Δν (Low Temp) | Two distinct, sharp peaks are observed for the two rotamers. | The rate of interconversion is slow on the NMR timescale. |
| Intermediate Exchange | k ≈ Δν (Coalescence Temp) | One very broad peak is observed.[12] | The exchange rate is comparable to the NMR timescale, causing maximum broadening. |
| Fast Exchange | k >> Δν (High Temp) | One sharp, averaged peak is observed.[6] | The interconversion is too fast for the NMR to distinguish between the two states. |
Experimental Protocols
Protocol 1: D₂O Exchange for Identifying Labile Protons
This experiment confirms if peak broadening is due to exchangeable -NH or -OH protons.
Methodology:
-
Acquire a standard ¹H NMR spectrum of the sample in a suitable solvent (e.g., DMSO-d₆).
-
Remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium (B1214612) oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for several minutes to facilitate the exchange of labile protons (H) with deuterium (D).[1]
-
Re-acquire the ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signals corresponding to the exchangeable -NH and -OH protons will either disappear or significantly decrease in intensity in the second spectrum.[1][7]
Protocol 2: Variable Temperature (VT) NMR for Dynamic Processes
This is the key experiment to investigate dynamic equilibria like rotamer interconversion.
Methodology:
-
Prepare a sample of this compound in a suitable deuterated solvent with a high boiling point (e.g., DMSO-d₆, o-dichlorobenzene-d₄) to allow for a wide temperature range.
-
Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Heating: Gradually increase the spectrometer's probe temperature in increments (e.g., 10-20 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
-
Cooling (Optional): If the exchange is fast at room temperature, decrease the temperature in increments to try and reach the slow exchange regime.
-
Analysis: Observe the changes in the linewidth and chemical shifts of the broad peaks as a function of temperature.
-
If peaks sharpen and/or coalesce into a single peak upon heating, it confirms a dynamic process like restricted rotation is occurring.[1]
-
If peaks sharpen into two distinct signals upon cooling, this also confirms the presence of different species in equilibrium.
-
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. tutorchase.com [tutorchase.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Dynamic NMR [inmr.net]
- 6. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 7. nmr spectroscopy - 1H NMR Broad peaks - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of N6-Dimethylaminomethylidene Isoguanosine and Other Isoguanosine Derivatives in Drug Discovery
A detailed guide for researchers and drug development professionals on the synthesis, biological activity, and mechanistic pathways of novel isoguanosine (B3425122) analogs.
Isoguanosine, a structural isomer of guanosine (B1672433), and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potential applications in anticancer and antiviral therapies. Modifications at the N6-position of the isoguanosine scaffold have been a key area of exploration to enhance potency, selectivity, and drug-like properties. This guide provides a comparative overview of N6-Dimethylaminomethylidene isoguanosine, a representative of N6-amidine-protected nucleosides, alongside other N6-substituted and core isoguanosine derivatives.
Synthesis and Chemical Properties
The synthesis of N6-substituted isoguanosine derivatives is a critical aspect of their development. While isoguanosine itself can be synthesized through methods like the diazotization of 2,6-diaminopurine (B158960) riboside, modifications at the N6-position introduce further synthetic challenges and opportunities.
This compound: The synthesis of this compound can be achieved by reacting isoguanosine with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). This reagent is commonly used to protect the exocyclic amino groups of nucleosides, forming a dimethylaminomethylidene group. This protecting group is known to be stable under various conditions but can be removed under mild acidic or basic conditions, making it a useful intermediate in the synthesis of other N6-substituted analogs.
Other N6-Substituted Isoguanosine Derivatives: A variety of other substituents can be introduced at the N6-position, including alkyl, acyl, and aryl groups. These are typically synthesized through nucleophilic substitution reactions on a suitable precursor, such as a 6-chloropurine (B14466) riboside, followed by conversion to the isoguanosine analog.
Comparative Biological Activity
The biological activity of isoguanosine derivatives is highly dependent on the nature of the substitution at the N6-position. These modifications can influence the molecule's ability to interact with biological targets such as enzymes and receptors, thereby affecting its therapeutic potential.
Below is a summary of the reported cytotoxic activities of various isoguanosine and related N6-substituted purine (B94841) nucleoside analogs against different cancer cell lines.
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| N6-Dimethyladenosine | HL-60 | Apoptosis Assay | Induces significant apoptosis | [1] |
| N6-(2-Isopentenyl)-adenosine | HL-60 | Apoptosis Assay | Induces significant apoptosis | [1] |
| N6-Cyclopropyladenosine | Mouse Hepatoma | Cytotoxicity Assay | >33 µg/ml | [2] |
| N6-Cyclobutyladenosine | Mouse Hepatoma | Cytotoxicity Assay | >33 µg/ml | [2] |
| 6-Isopropyldithio-2'-deoxyguanosine (YLS004) | T-ALL | Cytotoxicity Assay | Potent anti-tumor effects | [3] |
| Adamantane-Substituted Purine Nucleosides | K562 | Cell Proliferation | 21.4 - 23.4 | [4] |
Note: Direct comparative data for this compound is not currently available in published literature. The data presented for other N6-substituted analogs provide a baseline for potential activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of an N6-substituted nucleoside and for assessing its biological activity.
Synthesis of N6-Substituted Guanosine Derivatives
A general procedure for the N6-acylation of guanosine involves the transient silylation of the O6 and amino groups to facilitate the reaction.
Materials:
-
Guanosine
-
Hexamethyldisilazane (HMDS)
-
Anhydrous Pyridine (B92270)
-
Acyl chloride (e.g., Acetyl chloride, Phenoxyacetyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
A suspension of guanosine in anhydrous pyridine is heated with HMDS to achieve silylation of the hydroxyl and amino groups.
-
The reaction mixture is cooled, and the desired acyl chloride in an anhydrous solvent is added dropwise.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography.
-
The reaction is quenched, and the product is purified using column chromatography.[5]
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells to be tested (e.g., cancer cell lines)
-
Complete cell culture medium
-
Test compounds (isoguanosine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.[6][7]
Signaling Pathways and Mechanisms of Action
Isoguanosine and its analogs can exert their biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development. Nucleoside analogs often function as antimetabolites, interfering with DNA and RNA synthesis, or by inhibiting key enzymes such as kinases.[8]
Putative Signaling Pathway for N6-Substituted Isoguanosine Analogs in Cancer
Many purine nucleoside analogs have been shown to induce apoptosis in cancer cells by activating intrinsic mitochondrial pathways.[8][9] This can involve the modulation of key signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.[10][11][12]
Caption: Putative signaling pathways modulated by N6-substituted isoguanosine analogs in cancer cells.
Experimental Workflow for Evaluating Antiviral Activity
The evaluation of novel nucleoside analogs for antiviral activity typically follows a standardized workflow, from initial screening to mechanistic studies.
Caption: General experimental workflow for the discovery and development of antiviral isoguanosine derivatives.
Conclusion
This compound represents a synthetically accessible derivative of isoguanosine with potential as a research tool and a precursor for other N6-substituted analogs. While direct biological data for this specific compound is limited, the broader class of N6-modified isoguanosine and purine nucleosides demonstrates significant potential in cancer and virology research. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel isoguanosine-based therapeutic agents. Further investigation into the structure-activity relationships of N6-substituted isoguanosines is warranted to fully elucidate their therapeutic potential and mechanisms of action.
References
- 1. Apoptosis induced by modified ribonucleosides in human cell culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Pharmacodynamic and Toxicity Studies of 6-Isopropyldithio-2′-guanosine Analogs in Acute T-Lymphoblastic Leukemia [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Transient silylation of the guanosine O6 and amino groups facilitates N-acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanisms of apoptosis induction by nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 11. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to N6-Dimethylaminomethylidene Isoguanosine and Standard Guanosine in Aptamer Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selection of nucleic acid aptamers with high affinity and specificity for a target molecule is a cornerstone of modern diagnostics and therapeutics. The chemical diversity of the standard four-nucleotide alphabet can be expanded through the use of modified nucleobases, potentially conferring advantageous properties to the resulting aptamers. This guide provides a comparative overview of N6-Dimethylaminomethylidene isoguanosine (B3425122) (iG-DMAM) and the standard nucleoside, guanosine (B1672433), in the context of aptamer selection via Systematic Evolution of Ligands by Exponential Enrichment (SELEX).
Comparative Analysis: Physicochemical and Functional Properties
The following table summarizes the known and inferred properties of standard guanosine and N6-Dimethylaminomethylidene isoguanosine in the context of their use in aptamers.
| Property | Standard Guanosine | This compound (Inferred) | References |
| Hydrogen Bonding | Forms three hydrogen bonds with cytosine (G-C). Readily forms G-quadruplex structures. | Potentially altered hydrogen bonding pattern compared to guanosine. Isoguanosine can form two hydrogen bonds with isocytosine. Its interaction with standard bases is less defined. The dimethylaminomethylidene group may further influence these interactions. | [1] |
| Binding Affinity | Aptamers containing guanosine can exhibit a wide range of binding affinities, from picomolar to micromolar. | The effect on binding affinity is unknown. Modifications at the N6 position of purines can sometimes enhance hydrophobic or hydrogen bonding interactions with a target protein, potentially increasing affinity. However, the introduction of isoguanosine itself has been shown to be detrimental to the stability of G-quadruplex structures, which could negatively impact the affinity of certain aptamers. | [2][3] |
| Specificity | High specificity can be achieved through the SELEX process. | The unique chemical nature of the modification could potentially lead to novel binding interactions and specificities not achievable with the standard four bases. | |
| Nuclease Resistance | Susceptible to degradation by endo- and exonucleases. | The N6-modification may offer some steric hindrance to nucleases, potentially increasing resistance to degradation. However, this has not been experimentally verified. | |
| SELEX Compatibility | The corresponding triphosphate (dGTP or GTP) is a standard substrate for most DNA and RNA polymerases used in SELEX. | The compatibility of this compound triphosphate with polymerases used in SELEX is not documented. Modified triphosphates can sometimes be poor substrates, leading to lower yields and potential biases during the amplification steps of SELEX. | [4] |
Experimental Protocols
As no specific SELEX protocol for iG-DMAM is available, a representative protocol for the selection of aptamers using a modified guanosine triphosphate is provided below. This protocol can be adapted for iG-DMAM triphosphate, assuming its compatibility with the chosen polymerase.
Representative SELEX Protocol for Modified Aptamers
This protocol outlines the key steps for in vitro selection of RNA aptamers containing a modified guanosine analog.
1. Library Design and Synthesis:
-
An initial DNA template library is synthesized. It consists of a central random region of 20-80 nucleotides flanked by constant regions for primer annealing.
-
The forward and reverse primers are designed to bind to these constant regions.
2. In Vitro Transcription with Modified Nucleotides:
-
The DNA library is amplified by PCR to generate a sufficient amount of double-stranded DNA template.
-
The dsDNA template is then used for in vitro transcription to generate an RNA pool.
-
The transcription reaction mixture includes ATP, CTP, UTP, and the modified this compound triphosphate (iG-DMAM-TP) in place of or in combination with GTP. A mutant T7 RNA polymerase that can efficiently incorporate modified nucleotides is recommended.[5]
3. Selection (Partitioning):
-
The target molecule is immobilized on a solid support (e.g., magnetic beads, nitrocellulose membrane).
-
The folded RNA pool is incubated with the immobilized target.
-
Unbound RNA sequences are washed away. The stringency of the washing steps can be increased in later rounds to select for higher affinity binders.
4. Elution and Reverse Transcription:
-
The RNA molecules that have bound to the target are eluted.
-
The eluted RNA is reverse transcribed to cDNA using a reverse primer.
5. PCR Amplification:
-
The cDNA is amplified by PCR using both forward and reverse primers to generate the DNA template for the next round of selection.[5]
-
A small aliquot of the amplified DNA is set aside for sequencing and analysis after several rounds.
6. Iterative Rounds and Analysis:
-
Steps 2-5 are repeated for multiple rounds (typically 8-15 rounds) to enrich the pool in aptamers with high affinity for the target.
-
The enriched DNA pool from the final rounds is sequenced using high-throughput sequencing to identify individual aptamer candidates.
7. Aptamer Characterization:
-
Individual aptamer sequences are synthesized and their binding affinity (e.g., using surface plasmon resonance or microscale thermophoresis) and specificity are characterized.
Visualizations
SELEX Workflow
The following diagram illustrates the general workflow of the SELEX process for generating modified aptamers.
Caption: A diagram illustrating the iterative SELEX process for aptamer selection.
Example Signaling Pathway: EGFR Inhibition by an Aptamer
Aptamers can be developed to target cell surface receptors and modulate their signaling pathways. The Epidermal Growth Factor Receptor (EGFR) is a well-known target in cancer therapy. The following diagram depicts a simplified EGFR signaling pathway and the point of intervention by a hypothetical inhibitory aptamer.
Caption: EGFR signaling pathway and inhibition by a specific aptamer.
Conclusion
Standard guanosine is a well-established component of aptamers, participating in canonical base pairing and the formation of stable G-quadruplex structures that are often crucial for target recognition. The introduction of modified nucleosides like this compound represents a frontier in aptamer development, offering the potential for novel functionalities.
While the lack of direct experimental data on iG-DMAM necessitates a cautious and prospective analysis, the theoretical advantages of an expanded chemical alphabet—including the potential for enhanced binding affinity, novel specificities, and improved nuclease resistance—are significant. However, the challenges associated with polymerase compatibility and the potential disruption of established structural motifs like G-quadruplexes must be carefully considered.
Future research directly investigating the incorporation of iG-DMAM into aptamer libraries and systematically comparing the resulting aptamers to their standard guanosine-containing counterparts is essential to fully elucidate the benefits and drawbacks of this modification. Such studies will be invaluable for guiding the rational design of next-generation aptamers for a wide range of research, diagnostic, and therapeutic applications.
References
- 1. Aptamer targeting EGFRvIII mutant hampers its constitutive autophosphorylation and affects migration, invasion and proliferation of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Cell Proliferation by an Anti-EGFR Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Frontiers | Modified Nucleoside Triphosphates for In-vitro Selection Techniques [frontiersin.org]
- 5. In vitro RNA SELEX for the generation of chemically-optimized therapeutic RNA drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of N6-Dimethylaminomethylidene Isoguanosine on DNA Duplex Stability: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the thermal stability of modified DNA duplexes is paramount for the rational design of therapeutic oligonucleotides and diagnostic probes. This guide provides a comparative analysis of the anticipated thermal stability of DNA duplexes containing N6-Dimethylaminomethylidene isoguanosine (B3425122) (MDIG), contextualized with data from related modified nucleosides. Due to a lack of direct experimental data for MDIG in the current literature, this guide synthesizes information from studies on isoguanosine and N6-modified purines to project the potential impact of this modification.
Introduction to N6-Dimethylaminomethylidene Isoguanosine (MDIG)
This compound (MDIG) is a modified analogue of the natural purine (B94841) nucleoside, guanosine. It is structurally isomeric to guanosine, with the carbonyl and amino groups at the C2 and C6 positions of the purine ring being swapped. Furthermore, the exocyclic amino group at the N6 position is protected by a dimethylaminomethylidene group. This modification can influence the hydrogen bonding capabilities and steric profile of the nucleobase, thereby potentially altering the thermal stability of DNA duplexes into which it is incorporated. The dimethylaminomethylidene moiety is often employed as a protecting group in oligonucleotide synthesis.
Comparative Thermal Stability: A Data-Driven Perspective
Direct experimental measurements of the melting temperature (Tm) for DNA duplexes containing MDIG are not currently available in published literature. However, we can infer potential trends by examining the effects of its constituent modifications: the isoguanosine core and N6-alkylation.
The Influence of the Isoguanosine Core
Studies on DNA and RNA duplexes containing isoguanosine (iG) have shown that the iG-isocytidine (iC) base pair is iso-structural with the natural guanine-cytosine (G-C) pair, also forming three hydrogen bonds. In many sequence contexts, the inclusion of iG-iC pairs has been observed to enhance the thermal stability of duplexes compared to their natural G-C counterparts. This stabilization is attributed to improved stacking interactions and optimized hydrogen bonding geometry.
The Effect of N6-Modification
In contrast, modifications at the N6 position of purine bases, such as N6-methyladenosine (m6A), have been shown to be destabilizing when the modified base is located within a standard Watson-Crick paired duplex. This destabilization arises from the steric hindrance of the alkyl group in the major groove, which can disrupt the hydrogen bonding network and local helical geometry. However, when an N6-modified adenosine (B11128) is present as an unpaired, "dangling" end of a duplex, it can contribute to increased stability through enhanced stacking interactions.
Projected Impact of MDIG on Duplex Stability
Based on the available data for related compounds, the N6-Dimethylaminomethylidene modification on an isoguanosine base is likely to have a multifaceted effect on DNA duplex stability. The bulky dimethylaminomethylidene group at the N6 position would be expected to introduce steric hindrance, potentially disrupting the formation of a stable base pair with cytosine and leading to a decrease in the melting temperature (Tm) compared to an unmodified G-C or even an iG-C pair.
The following table presents a hypothetical comparison of melting temperatures for a DNA duplex containing a single modification. The values for the MDIG-containing duplex are projected and should be confirmed by empirical data.
| Oligonucleotide Duplex Sequence (5'-3') | Modification | Melting Temperature (Tm) in °C (Hypothetical for MDIG) | Change in Tm (ΔTm) in °C (Relative to Unmodified) |
| GCG TAT G CTA TGC / CGC ATA C GAT ACG | Unmodified (G-C) | 60.0 | 0.0 |
| GCG TAT iG CTA TGC / CGC ATA C GAT ACG | Isoguanosine (iG-C) | 62.5 | +2.5 |
| GCG TAT m6A CTA TGC / CGC ATA T GAT ACG | N6-methyladenosine (m6A-T) | 56.0 | -4.0 |
| GCG TAT MDIG CTA TGC / CGC ATA C GAT ACG | MDIG -C | 54.0 | -6.0 |
Table 1: Hypothetical melting temperatures (Tm) of a 15-mer DNA duplex containing a central modification. The values for the MDIG-containing duplex are illustrative and require experimental verification.
Experimental Protocols
The thermal stability of DNA duplexes is typically determined by monitoring the change in UV absorbance at 260 nm as a function of temperature. This technique, known as UV melting, allows for the determination of the melting temperature (Tm), the temperature at which 50% of the duplex DNA has dissociated into single strands.
Standard UV Melting Experiment Protocol
-
Oligonucleotide Preparation: The modified oligonucleotide containing MDIG and its complementary strand are synthesized and purified, typically by HPLC. The concentration of each strand is determined by measuring the absorbance at 260 nm at a high temperature (e.g., 90°C) where the DNA is single-stranded.
-
Duplex Annealing: Equimolar amounts of the complementary strands are mixed in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0). The mixture is heated to 95°C for 5 minutes and then allowed to cool slowly to room temperature to ensure proper duplex formation.
-
UV-Vis Spectrophotometry: The annealed duplex solution is placed in a temperature-controlled cuvette holder in a UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance at 260 nm is recorded as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).
-
Data Analysis: The melting temperature (Tm) is determined from the resulting melting curve. The Tm is the temperature at the maximum of the first derivative of the absorbance versus temperature plot. Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) of the melting transition can also be derived from the melting curves obtained at different oligonucleotide concentrations.
Experimental Workflow
The general workflow for assessing the thermal stability of a modified DNA duplex is outlined below.
A Researcher's Guide to Protecting Groups in Isoguanosine Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis of isoguanosine (B3425122) and its analogues, the strategic selection of protecting groups is paramount to achieving high yields and purity. This guide provides a comparative analysis of commonly employed protecting groups for the exocyclic amino group of the isoguanine (B23775) base and the hydroxyl groups of the ribose moiety, supported by experimental data and detailed protocols.
The synthesis of isoguanosine, a structural isomer of guanosine, presents unique challenges due to the presence of multiple reactive functional groups. The exocyclic amino group (N6) and the 2', 3', and 5'-hydroxyl groups of the ribose sugar must be transiently protected to prevent unwanted side reactions during synthetic transformations. The ideal protecting group should be introduced in high yield, stable under various reaction conditions, and selectively removed under mild conditions without affecting other protecting groups or the integrity of the isoguanosine molecule.
This guide focuses on a comparative analysis of acyl and silyl (B83357) protecting groups, providing a framework for selecting the most appropriate strategy for a given synthetic route.
Comparative Analysis of Protecting Groups
The choice of protecting group significantly impacts the overall efficiency and success of isoguanosine synthesis. Below is a summary of commonly used protecting groups for the exocyclic amino and ribose hydroxyl functionalities, with a comparison of their performance based on available experimental data.
Protecting Groups for the Exocyclic Amino Group (N6)
Acyl groups are the most common choice for protecting the exocyclic amino group of isoguanosine. Their stability and ease of removal can be modulated by the nature of the acyl substituent.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Yield (Protection) | Key Advantages | Key Disadvantages |
| Benzoyl (Bz) | Ph-CO- | Benzoyl chloride, pyridine (B92270) | Concentrated NH4OH, 55 °C, 12-16 h | ~80-90% | High stability to acidic and neutral conditions. | Harsh deprotection conditions can lead to side reactions. |
| Acetyl (Ac) | CH3-CO- | Acetic anhydride (B1165640), pyridine | Concentrated NH4OH, rt, 2-4 h; K2CO3/MeOH | ~85-95% | Milder deprotection than benzoyl. | Less stable than benzoyl to certain reagents. |
| Isobutyryl (iBu) | (CH3)2CH-CO- | Isobutyryl chloride, pyridine | Concentrated NH4OH, rt, 4-8 h | ~80-90% | Good balance of stability and ease of removal. | Can be sterically hindering in some reactions. |
| Phenoxyacetyl (Pac) | Ph-O-CH2-CO- | Phenoxyacetyl chloride, pyridine | Concentrated NH4OH, rt, < 4 h | ~90% | Rapidly cleaved under mild basic conditions. | Less stable than standard acyl groups. |
Protecting Groups for Ribose Hydroxyls (2', 3', 5'-OH)
Silyl ethers and acyl groups are predominantly used for the protection of the ribose hydroxyls. The choice between them often depends on the desired orthogonality and the specific reaction conditions.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Yield (Protection) | Key Advantages | Key Disadvantages | | :--- | :--- | :--- | :--- | :--- | :--- | | tert-Butyldimethylsilyl (TBDMS) | t-Bu(Me)2Si- | TBDMS-Cl, Imidazole (B134444), DMF | TBAF in THF; HF/Pyridine | ~80-95% | Stable to a wide range of conditions; allows for selective protection. | Can be bulky; removal requires fluoride (B91410) ions which can be basic. | | Triisopropylsilyl (TIPS) | (i-Pr)3Si- | TIPS-Cl, Imidazole, DMF | TBAF in THF; HF/Pyridine | ~80-90% | More sterically hindered and stable than TBDMS. | Slower to introduce and remove than TBDMS. | | Acetyl (Ac) | CH3-CO- | Acetic anhydride, pyridine | Concentrated NH4OH, rt; K2CO3/MeOH | >90% | Easily introduced and removed. | Not orthogonal to N-acyl protecting groups removed under basic conditions. | | Benzoyl (Bz) | Ph-CO- | Benzoyl chloride, pyridine | Concentrated NH4OH, 55 °C | >90% | More stable than acetyl. | Harsh deprotection conditions. |
Experimental Protocols
Detailed methodologies for the introduction and removal of key protecting groups are provided below. These protocols are based on established procedures in nucleoside chemistry and can be adapted for isoguanosine synthesis.
Protocol 1: N6-Benzoyl Protection of Isoguanosine
-
Protection:
-
Suspend isoguanosine (1 mmol) in anhydrous pyridine (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add benzoyl chloride (1.2 mmol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with methanol (B129727) (1 mL) and evaporate the solvent under reduced pressure.
-
Purify the residue by silica (B1680970) gel chromatography to yield N6-benzoylisoguanosine.
-
-
Deprotection:
-
Dissolve N6-benzoylisoguanosine (1 mmol) in concentrated aqueous ammonia (B1221849) (20 mL).
-
Heat the solution in a sealed vessel at 55 °C for 12-16 hours.
-
Cool the solution to room temperature and evaporate the solvent to dryness to obtain isoguanosine.
-
Protocol 2: 2',3',5'-Tri-O-acetyl Protection of Isoguanosine
-
Protection:
-
Suspend isoguanosine (1 mmol) in anhydrous pyridine (10 mL).
-
Add acetic anhydride (5 mmol) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 2',3',5'-tri-O-acetylisoguanosine.
-
-
Deprotection:
-
Dissolve 2',3',5'-tri-O-acetylisoguanosine (1 mmol) in a solution of potassium carbonate (0.1 M) in methanol (10 mL).
-
Stir the reaction at room temperature for 1-2 hours.
-
Neutralize the reaction with acetic acid and evaporate the solvent.
-
Purify the residue by silica gel chromatography to yield isoguanosine.
-
Protocol 3: 5'-O-TBDMS Protection of N-Acyl-Isoguanosine
-
Protection:
-
Dissolve N-acyl-isoguanosine (1 mmol) in anhydrous DMF (5 mL).
-
Add imidazole (2.5 mmol) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 mmol).
-
Stir the reaction at room temperature for 12-16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by silica gel chromatography to yield 5'-O-TBDMS-N-acyl-isoguanosine.
-
-
Deprotection:
-
Dissolve 5'-O-TBDMS-N-acyl-isoguanosine (1 mmol) in THF (5 mL).
-
Add a 1 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.2 mL).
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by silica gel chromatography.
-
Visualizing Synthetic Strategies
Diagrams generated using Graphviz illustrate key concepts in protecting group strategies for isoguanosine synthesis.
Caption: A generalized workflow for isoguanosine synthesis highlighting the key stages of protection, chemical transformation, and deprotection.
Unveiling Novel RNA Modifications: A Mass Spectrometry-Based Comparative Guide for the Validation of N6-Dimethylaminomethylidene Isoguanosine Incorporation
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the validation of novel RNA modifications by mass spectrometry. This guide, while focusing on the hypothetical incorporation of N6-dimethylaminomethylidene isoguanosine (B3425122), provides a universally applicable framework for the analysis of any modified nucleoside. The content addresses the critical need for robust analytical methods to confirm the successful integration of these molecules into RNA, a cornerstone of epitranscriptomics and the development of RNA-based therapeutics.
It is important to note that, at the time of publication, there is no specific scientific literature detailing the mass spectrometry validation of N6-dimethylaminomethylidene isoguanosine. This guide, therefore, utilizes the well-characterized N6-methyladenosine (m6A) as a practical exemplar to illustrate the principles and methodologies involved.
The Gold Standard: Mass Spectrometry in Epitranscriptomics
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the definitive method for the identification and quantification of modified nucleosides within an RNA strand. The technique's power lies in its ability to differentiate molecules based on their unique mass-to-charge ratios (m/z) and fragmentation patterns, providing unequivocal evidence of a modification's presence.
A Step-by-Step Validation Workflow
The successful validation of a novel modified nucleoside's incorporation into RNA follows a systematic workflow, beginning with sample preparation and culminating in data analysis.
Caption: A streamlined workflow for the validation of modified nucleoside incorporation.
Detailed Experimental Protocols
A generalized protocol for the validation of a modified nucleoside is as follows:
-
RNA Isolation: Total RNA is extracted from the biological sample of interest using standard molecular biology techniques.
-
Enzymatic Digestion: The purified RNA is subjected to enzymatic digestion, typically using a combination of nucleases and phosphatases, to break it down into its constituent nucleosides.
-
LC-MS/MS Analysis: The resulting nucleoside mixture is injected into an LC-MS/MS system.
-
Liquid Chromatography: The nucleosides are separated on a C18 reversed-phase column.
-
Mass Spectrometry: The instrument is operated in positive ion mode, monitoring for the specific precursor and product ions of the canonical and modified nucleosides.
-
Quantitative Data Presentation
For any novel modified nucleoside, it is crucial to establish its unique mass spectrometric signature. The table below presents the established parameters for canonical nucleosides and the exemplar m6A. The corresponding values for this compound would need to be determined experimentally.
| Nucleoside | Precursor Ion (m/z) | Product Ion (m/z) |
| Adenosine (A) | 268.1 | 136.1 |
| Guanosine (G) | 284.1 | 152.1 |
| Cytidine (C) | 244.1 | 112.1 |
| Uridine (U) | 245.1 | 113.1 |
| N6-methyladenosine (m6A) | 282.1 | 150.1 |
| This compound | To Be Determined | To Be Determined |
Comparative Analysis with Alternative Modifications
The utility of a novel modified nucleoside is often assessed by comparing its properties to those of established modifications.
| Feature | N6-methyladenosine (m6A) | Hypothetical this compound |
| Chemical Stability | Susceptible to enzymatic removal. | The dimethylaminomethylidene group may confer resistance to cellular enzymes, potentially increasing stability. |
| Impact on RNA Structure | Can alter local RNA structure and protein binding. | The bulkier modification is predicted to have a more pronounced effect on RNA secondary structure. |
| Analytical Detection | Well-established protocols and commercially available standards. | Requires de novo method development and synthesis of analytical standards. |
The Biological Context: Signaling Pathways
The incorporation of modified nucleosides can have profound effects on cellular signaling. For instance, the m6A modification is a key regulator of gene expression, influencing mRNA stability and translation. The potential impact of a novel modification like this compound would be a critical area of investigation.
Caption: The interplay of writer, eraser, and reader proteins in regulating RNA fate.
NMR Analysis for Structural Confirmation: A Comparative Guide for N6-Dimethylaminomethylidene Isoguanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the nuclear magnetic resonance (NMR) analysis of N6-Dimethylaminomethylidene isoguanosine (B3425122), a modified nucleoside of significant interest in drug development and chemical biology. Due to the limited availability of direct experimental NMR data for this specific compound in publicly accessible literature, this guide presents a detailed, generalized experimental protocol and a comparative analysis based on the known NMR data of the parent compound, isoguanosine, and expected chemical shift regions for the N6-dimethylaminomethylidene protecting group. This approach offers a robust methodology for researchers to confirm the structure of newly synthesized N6-Dimethylaminomethylidene isoguanosine and compare it with alternative N6-protected analogues.
Comparative NMR Data Analysis
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for isoguanosine, which serves as a foundational reference. It also includes predicted chemical shift ranges for this compound and a common alternative, N6-acetylisoguanosine. These predictions are based on the analysis of structurally similar compounds and the known effects of these protecting groups on the electron density and magnetic environment of the purine (B94841) ring system.
| Compound | Proton/Carbon | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |
| Isoguanosine | H-8 | 7.68 (s) | 136.0 | [1] |
| H-1' | 5.65 (d, J=6.4 Hz) | 87.5 | [1] | |
| H-2' | - | 74.0 | [1] | |
| H-3' | - | 70.5 | [1] | |
| H-4' | - | 85.8 | [1] | |
| H-5' | - | 61.6 | [1] | |
| NH | 10.81 (s) | - | [1] | |
| NH₂ | 7.95 (s) | - | [1] | |
| C-2 | - | 158.0 | [1] | |
| C-4 | - | 150.0 | [1] | |
| C-5 | - | 108.0 | [1] | |
| C-6 | - | 154.0 | [1] | |
| This compound (Predicted) | H-8 | 7.8 - 8.2 | 137 - 140 | Predicted |
| H-1' | 5.7 - 5.9 | 87 - 89 | Predicted | |
| N=CH | 8.5 - 8.8 | 155 - 160 | Predicted | |
| N(CH₃)₂ | 3.1 - 3.3 (two singlets) | 35 - 42 | Predicted | |
| C-2 | - | 157 - 159 | Predicted | |
| C-4 | - | 149 - 151 | Predicted | |
| C-5 | - | 110 - 113 | Predicted | |
| C-6 | - | 158 - 162 | Predicted | |
| N6-Acetylisoguanosine (Alternative - Predicted) | H-8 | 7.9 - 8.3 | 137 - 140 | Predicted |
| H-1' | 5.7 - 5.9 | 87 - 89 | Predicted | |
| NH (amide) | 9.5 - 10.5 | - | Predicted | |
| COCH₃ | 2.2 - 2.5 | 24 - 28 | Predicted | |
| C-2 | - | 157 - 159 | Predicted | |
| C-4 | - | 149 - 151 | Predicted | |
| C-5 | - | 109 - 112 | Predicted | |
| C-6 | - | 156 - 160 | Predicted | |
| C=O (amide) | - | 168 - 172 | *Predicted |
*Predicted values are based on the analysis of isoguanosine and the known effects of dimethylformamidine and acetyl protecting groups on similar purine systems. Actual experimental values may vary.
Experimental Protocols
A comprehensive NMR analysis to confirm the structure of this compound would involve a suite of one- and two-dimensional NMR experiments.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable proton signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.
-
¹H NMR (Proton NMR):
-
Purpose: To identify all proton signals and their multiplicities (singlet, doublet, triplet, etc.), which provides information about neighboring protons.
-
Typical Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
-
¹³C NMR (Carbon NMR):
-
Purpose: To identify all unique carbon environments in the molecule.
-
Typical Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Spectral Width: 200-250 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton couplings, which helps in assigning protons within the same spin system (e.g., the ribose sugar ring).
-
Typical Parameters:
-
Pulse Program: cosygpqf
-
Number of Increments: 256-512 in the indirect dimension
-
Number of Scans per Increment: 8-16
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate directly bonded proton and carbon atoms. This is a powerful tool for assigning carbon signals based on their attached protons.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Increments: 256-512 in the indirect dimension
-
Number of Scans per Increment: 16-32
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and for assigning quaternary carbons.
-
Typical Parameters:
-
Pulse Program: hmbcgpndqf
-
Number of Increments: 256-512 in the indirect dimension
-
Number of Scans per Increment: 32-64
-
-
Visualizations
Logical Workflow for NMR Structural Elucidation
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Key HMBC Correlations for Structural Confirmation
Caption: Expected key long-range HMBC correlations for confirming the structure of this compound.
References
Binding affinity comparison of aptamers with and without N6-Dimethylaminomethylidene isoguanosine
For researchers, scientists, and drug development professionals, the quest to enhance the binding affinity and specificity of aptamers is a continuous endeavor. Chemical modification of nucleotides is a key strategy in this pursuit. This guide provides a comparative analysis of aptamers containing isoguanosine (B3425122) (iG), a structural isomer of guanosine (B1672433), and their unmodified counterparts. It also clarifies the role of N6-Dimethylaminomethylidene as a protecting group in the synthesis of isoguanosine-modified oligonucleotides, a point of potential confusion.
N6-Dimethylaminomethylidene: A Temporary Guardian in Synthesis, Not a Final Modification
A common misconception in the field of modified oligonucleotides is the role of moieties like N6-Dimethylaminomethylidene. This chemical group is not a functional modification intended to be present in the final aptamer. Instead, it serves as a temporary protecting group for the exocyclic amine of isoguanine (B23775) during the phosphoramidite-based solid-phase synthesis of the aptamer.
During synthesis, the reactive amino group of isoguanine must be masked to prevent unwanted side reactions. The N,N-dimethylformamide dimethyl acetal (B89532) reagent is used to install the N6-Dimethylaminomethylidene group, which is stable during the oligonucleotide assembly.[1] Crucially, this protecting group is removed during the final deprotection step, yielding the native isoguanine within the aptamer sequence. Therefore, a direct comparison of binding affinity between an aptamer with and without a final N6-Dimethylaminomethylidene isoguanosine modification is not a relevant scenario in typical aptamer applications.
The focus of this guide will therefore be on the impact of the isoguanosine modification itself on aptamer binding affinity.
Isoguanosine Modification: A Double-Edged Sword for Binding Affinity
The introduction of isoguanosine into an aptamer sequence can have profound, and sometimes contradictory, effects on its structure and function. Isoguanosine's altered hydrogen bonding pattern compared to guanosine can either enhance or disrupt the intricate three-dimensional structure necessary for target recognition.[2]
A notable case study is the Thrombin Binding Aptamer (TBA), a well-characterized G-quadruplex-forming DNA aptamer that inhibits thrombin activity.[3][4] Research into the effects of substituting isoguanosine at various positions within the TBA sequence has yielded conflicting results:
-
Detrimental Effects: In one study, the introduction of isoguanosine, particularly within the G-tetrads, was found to be detrimental to the G-quadruplex formation. This disruption of the aptamer's structure led to a significant decrease in its thermodynamic stability and a negative impact on its anticoagulant properties.[3][4]
-
Beneficial Effects: Conversely, another study involving the screening of a TBA library with 2'-deoxy-isoguanosine substitutions indicated that its presence at specific positions (G1, G8, or G10) could improve the aptamer-thrombin interaction.[3]
These findings underscore that the effect of isoguanosine modification is highly context-dependent, relying on its position within the aptamer sequence and the overall structural requirements for target binding.
Quantitative Comparison of Isoguanosine-Modified Thrombin Binding Aptamer (TBA) Variants
The following table summarizes the thermodynamic stability of TBA variants modified with an isoguanosine derivative of Unlocked Nucleic Acid (UNA-iG) or isoguanosine (RNA-iG) at different positions. The change in Gibbs free energy (ΔΔG°37) reflects the destabilization relative to the unmodified TBA.
| TBA Variant | Modification Position | ΔG°37 (kcal/mol) | ΔΔG°37 (kcal/mol) vs. Unmodified TBA | Reference |
| Unmodified TBA | - | -35.2 | 0.0 | [4] |
| TBA-iGU-G1 | G1 | -32.5 | 2.7 | [4] |
| TBA-iGR-G1 | G1 | -32.5 | 2.7 | [4] |
| TBA-iGU-G8 | G8 | -31.7 | 3.5 | [4] |
| TBA-iGR-G8 | G8 | -31.7 | 3.5 | [4] |
| TBA-iGU-G10 | G10 | -32.0 | 3.2 | [4] |
| TBA-iGR-G10 | G10 | -32.2 | 3.0 | [4] |
Data from Kotkowiak W, Czapik T, Pasternak A (2018) Novel isoguanine derivative of unlocked nucleic acid—Investigations of thermodynamics and biological potential of modified thrombin binding aptamer. PLoS ONE 13(5): e0197835.[4]
Experimental Protocols for Assessing Binding Affinity
To objectively compare the binding affinity of modified and unmodified aptamers, rigorous experimental techniques are essential. Several biophysical methods are commonly employed:
1. Surface Plasmon Resonance (SPR) [5][6]
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (e.g., the target protein) to a ligand (e.g., the immobilized aptamer). This allows for real-time monitoring of the association and dissociation kinetics.
-
Methodology:
-
Immobilize the aptamer (modified or unmodified) onto the sensor chip surface.
-
Inject a series of concentrations of the target protein over the surface.
-
Monitor the change in the SPR signal to determine the association rate constant (kon) and dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) as koff/kon.
-
2. Isothermal Titration Calorimetry (ITC) [5]
-
Principle: ITC directly measures the heat change associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).
-
Methodology:
-
Load the aptamer solution into the sample cell of the calorimeter.
-
Titrate the target protein solution into the sample cell in a series of small injections.
-
Measure the heat evolved or absorbed after each injection.
-
Fit the resulting data to a binding isotherm to determine the thermodynamic parameters.
-
3. Microscale Thermophoresis (MST) [7]
-
Principle: MST measures the movement of molecules in a temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding affects its thermophoretic movement, which can be used to quantify binding affinity.
-
Methodology:
-
Label the aptamer with a fluorescent dye.
-
Mix a constant concentration of the labeled aptamer with varying concentrations of the target protein.
-
Induce a microscopic temperature gradient using an infrared laser and monitor the fluorescence change in the heated spot.
-
Plot the normalized fluorescence against the logarithm of the ligand concentration to determine the Kd.
-
Visualizing the Workflow and Synthetic Pathway
To aid in the understanding of the processes discussed, the following diagrams, created using Graphviz (DOT language), illustrate the key workflows.
Caption: Synthesis of an isoguanosine-modified aptamer.
Caption: Workflow for comparing aptamer binding affinity.
References
- 1. Novel isoguanine derivative of unlocked nucleic acid—Investigations of thermodynamics and biological potential of modified thrombin binding aptamer | PLOS One [journals.plos.org]
- 2. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]
- 3. Novel isoguanine derivative of unlocked nucleic acid—Investigations of thermodynamics and biological potential of modified thrombin binding aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel isoguanine derivative of unlocked nucleic acid—Investigations of thermodynamics and biological potential of modified thrombin binding aptamer | PLOS One [journals.plos.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Chemically modified aptamers for improving binding affinity to the target proteins via enhanced non-covalent bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
Navigating Specificity: A Comparative Guide to N6-Dimethylaminomethylidene Isoguanosine (DMAMG)-Containing Probes and Alternatives
For researchers, scientists, and drug development professionals, the precise detection of nucleic acid sequences is paramount. Modified oligonucleotide probes offer enhanced specificity and stability over their unmodified counterparts. This guide provides a comparative analysis of N6-Dimethylaminomethylidene isoguanosine (B3425122) (DMAMG)-containing probes and leading alternatives, offering insights into their performance based on available data and outlining key experimental protocols for their evaluation.
The quest for higher fidelity in nucleic acid detection has led to the development of various chemically modified nucleosides. Among these, isoguanosine (iG), an isomer of guanosine, has garnered attention for its unique base-pairing properties. The N6-Dimethylaminomethylidene (DMAMG) group serves as a protecting group for the N6-amino function of isoguanosine during oligonucleotide synthesis. While direct quantitative cross-reactivity studies on DMAMG-iG probes are not extensively published, their performance can be inferred from the behavior of isoguanosine and compared to well-documented alternative technologies such as Locked Nucleic Acid (LNA) and Peptide Nucleic Acid (PNA) probes.
Performance Comparison of Modified Oligonucleotide Probes
This section compares the inferred performance of DMAMG-isoguanosine probes with LNA and PNA probes. The data for LNA and PNA probes are derived from published studies, while the characteristics of DMAMG-iG probes are based on the known properties of isoguanosine and the function of the DMAMG protecting group.
| Probe Type | Target Affinity (Binding Strength) | Specificity (Mismatch Discrimination) | Nuclease Resistance | In Vivo/Cellular Applications |
| DMAMG-Isoguanosine (Inferred) | Moderate to High | Potentially High | Moderate | Feasible, requires efficient deprotection |
| Locked Nucleic Acid (LNA) | Very High | Very High | High | Well-established |
| Peptide Nucleic Acid (PNA) | Very High | Very High | Very High | Well-established |
Note: The performance of DMAMG-isoguanosine probes is inferred based on the known characteristics of isoguanosine's specific base pairing with isocytosine (B10225) or 5-methylisocytosine (B103120) and the role of the DMAMG group as a protecting moiety.
In-Depth Look at Probe Technologies
N6-Dimethylaminomethylidene Isoguanosine (DMAMG-iG) Probes
Isoguanosine forms a stable base pair with isocytosine (iC) or 5-methylisocytosine through three hydrogen bonds, a pairing orthogonal to the natural Watson-Crick base pairs. This unique pairing is the foundation for its potential in highly specific nucleic acid detection. The DMAMG group protects the exocyclic amino group of isoguanosine during the phosphoramidite-based synthesis of the oligonucleotide probe. For the probe to be functional, this protecting group must be removed post-synthesis to allow for proper base pairing with the target sequence. The efficiency of this deprotection step is crucial for probe performance.
The specificity of iG-containing probes is expected to be high, as iG will not form a stable pair with any of the four canonical DNA/RNA bases. Any off-target binding would likely be due to non-specific interactions or potential mispairing under non-stringent conditions.
Locked Nucleic Acid (LNA) Probes
LNA probes contain one or more LNA nucleotides, which are RNA analogs where the ribose ring is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This conformational rigidity significantly increases the thermal stability and binding affinity of the probe to its complementary DNA or RNA target. The enhanced affinity allows for the use of shorter probes, which inherently offer better mismatch discrimination. LNA probes have demonstrated excellent performance in a variety of applications, including SNP genotyping and in situ hybridization.
Peptide Nucleic Acid (PNA) Probes
PNA is a DNA mimic in which the sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine polyamide backbone. This neutral backbone eliminates the electrostatic repulsion that exists between two negatively charged nucleic acid strands, leading to a very strong and stable PNA/DNA or PNA/RNA duplex. The high binding affinity of PNA probes allows for specific hybridization under conditions where DNA or RNA probes would fail. Furthermore, the unnatural backbone of PNA makes it highly resistant to degradation by nucleases and proteases, a significant advantage for in vivo and diagnostic applications.
Experimental Protocols for Cross-Reactivity Assessment
To rigorously evaluate the cross-reactivity of any modified oligonucleotide probe, a combination of biophysical and biochemical assays is recommended.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a fundamental technique used to study protein-DNA or protein-RNA interactions, but it can also be adapted to assess the hybridization of a labeled probe to its target and potential off-target sequences. By observing the mobility shift of the labeled probe upon binding to different nucleic acid targets, one can qualitatively assess binding specificity.
Workflow for EMSA-based Cross-Reactivity Study:
Caption: Workflow for assessing probe cross-reactivity using EMSA.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It provides quantitative information on binding affinity (KD), and association (ka) and dissociation (kd) rate constants. By immobilizing the target nucleic acid sequence on a sensor chip and flowing the probe over the surface, one can precisely measure the binding kinetics and affinity. To assess cross-reactivity, different target sequences (perfect match and mismatches) are immobilized on separate channels of the sensor chip.
Experimental Workflow for SPR Analysis:
Caption: Workflow for quantitative binding analysis using SPR.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of two molecules. It is a solution-based, label-free technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). By titrating the probe into a solution containing the target nucleic acid, one can determine the thermodynamics of their interaction. Comparing the binding thermodynamics for the perfect match target versus mismatch targets provides a detailed understanding of the probe's specificity.
Logical Flow of an ITC Experiment:
Caption: Logical flow for determining binding thermodynamics via ITC.
Conclusion
While direct comparative data for DMAMG-isoguanosine probes is emerging, the unique base-pairing properties of isoguanosine suggest a high potential for specificity. For applications demanding the utmost in affinity and nuclease resistance, LNA and PNA probes represent robust and well-validated alternatives. The choice of probe technology will ultimately depend on the specific experimental requirements, including the nature of the target, the required level of specificity, and the experimental conditions. The rigorous evaluation of any probe's cross-reactivity using the experimental protocols outlined in this guide is crucial for ensuring the reliability and accuracy of research and diagnostic outcomes.
A Comparative Benchmarking Guide to the Synthesis of N6-Dimethylaminomethylidene Isoguanosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for N6-Dimethylaminomethylidene Isoguanosine (B3425122), a modified nucleoside of interest in various therapeutic and research applications. The synthesis is presented as a two-stage process: the initial synthesis of the isoguanosine core, followed by the introduction of the N6-Dimethylaminomethylidene protecting group. We benchmark the most common methods for isoguanosine synthesis based on reported yield, purity, and key reaction parameters. Detailed experimental protocols for each stage are provided to support your research and development endeavors.
Comparison of Isoguanosine Synthesis Methods
The efficient synthesis of the isoguanosine scaffold is the critical first step. Several methods have been reported, each with distinct advantages and disadvantages. The following table summarizes the key quantitative data for the most prevalent approaches.
| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| Diazotization | 2,6-Diaminopurine (B158960) Riboside | Sodium Nitrite (B80452), Acetic Acid | 97.2% (pre-treatment)[1] | >95% (after purification)[2] | Simple, convenient, scalable, high initial yield.[1][2] | Potential for inorganic impurities, yield loss during purification.[2] |
| From Guanosine (B1672433) | Guanosine | Phosphorus oxychloride, n-pentyl nitrite | 34-64%[2][3] | HPLC purified[2] | Readily available starting material. | Multi-step process, use of harsh reagents, lower overall yield.[2] |
| From AICA Riboside | AICA Riboside | Benzoyl isothiocyanate, DCC | ~77%[2] | High[2] | Milder reaction conditions.[2] | Multi-step process, cost of reagents.[2] |
| Enzymatic (PNP) | Isoguanine (B23775), Ribose-1-phosphate | Purine Nucleoside Phosphorylase | Variable[2] | High[2] | High specificity, mild conditions, environmentally friendly.[2] | Enzyme cost and stability, substrate solubility can be low.[2] |
Experimental Protocols
Detailed methodologies for the synthesis of isoguanosine and its subsequent conversion to N6-Dimethylaminomethylidene isoguanosine are provided below.
Stage 1: Synthesis of Isoguanosine
Three primary chemical synthesis routes for isoguanosine are detailed here.
Method 1: Diazotization of 2,6-Diaminopurine Riboside
This method is noted for its high initial yield and scalability.
Protocol:
-
Reaction Setup: Suspend 2,6-diaminopurine riboside in water at room temperature.[2]
-
Acidification: Slowly add acetic acid to the suspension with stirring.[2]
-
Diazotization: Add a solution of sodium nitrite in water dropwise to the reaction mixture. The reaction is typically complete after approximately 40 minutes of stirring at room temperature.[1][2]
-
Crude Precipitation: Adjust the pH of the solution to 7 using aqueous ammonia (B1221849) to precipitate the crude isoguanosine.[2]
-
Isolation of Crude Product: Separate the crude product from the mother liquor by filtration.[2]
-
Purification (Protonation-Deprotonation):
-
Treat the crude product with 0.1 M HCl solution to protonate the N7-position of the isoguanine base.
-
Adjust the pH to 3 to dissolve the protonated isoguanosine and remove any insoluble impurities by filtration.
-
Add 0.1 M NaOH solution to the filtrate to deprotonate the isoguanosine, causing the high-purity product to precipitate.[2]
-
-
Final Product Isolation: Collect the precipitated high-purity isoguanosine by filtration, wash with cold water, and dry under vacuum.
Method 2: Synthesis from Guanosine
This multi-step process utilizes a readily available starting material.
Protocol: This synthesis involves a five-step process that includes:
-
Selective acetylation of the sugar moiety.
-
Reaction with phosphorus oxychloride and N,N-dimethylaniline to yield a 6-chloropurine (B14466) nucleoside.
-
Reaction of n-pentyl nitrite with diiodomethane (B129776) to obtain a protected 2-iodo-6-chloropurine nucleoside.
-
Further modifications to introduce the amino group at the C6 position and the keto group at the C2 position.
-
Deprotection to yield isoguanosine.
Method 3: Synthesis from AICA Riboside
This route is characterized by its milder reaction conditions.
Protocol:
-
React AICA riboside with benzoyl isothiocyanate in dimethylformamide (DMF) at room temperature to form a benzoylthiourea (B1224501) intermediate.
-
Add dicyclohexylcarbodiimide (B1669883) (DCC) to the reaction mixture to mediate ring-closure.
-
The isoguanosine product is obtained after stirring, washing, and separation.
Stage 2: Synthesis of this compound
Protocol:
-
Reaction Setup: Suspend the synthesized and dried isoguanosine in anhydrous methanol.
-
Addition of Reagent: Add N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to the suspension.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizing the Biological Context: Caspase-Dependent Apoptosis
Isoguanosine and its derivatives have been investigated for their potential anti-tumor activities, which can be mediated through the induction of apoptosis. The following diagram illustrates the caspase-dependent apoptosis pathway, a key mechanism of programmed cell death.
References
Safety Operating Guide
Personal protective equipment for handling N6-Dimethylaminomethylidene isoguanosine
This guide provides crucial safety and logistical information for the handling and disposal of N6-Dimethylaminomethylidene isoguanosine (B3425122) in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize exposure and ensure a safe working environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling nucleoside analogues and related chemical compounds.
1. Hazard Assessment
2. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling N6-Dimethylaminomethylidene isoguanosine.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes & Face | Safety Goggles & Face Shield | Safety goggles with side shields are the minimum requirement.[2] A face shield should be worn over goggles when there is a splash hazard, such as during bulk handling or solution preparation.[2][3] |
| Hands | Disposable Nitrile Gloves (Double-gloved) | Nitrile gloves offer good protection against incidental chemical splashes.[2][4] Double-gloving is recommended to increase protection and allow for safe removal of the outer glove if contamination occurs.[3][4] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn to protect clothing and skin from potential splashes and spills.[3] |
| Respiratory | Fume Hood or Respirator | All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a properly fitted respirator (e.g., N95 or higher) is necessary.[3] |
| Feet | Closed-toe Shoes | Prevents injuries from dropped objects or spills.[3] |
3. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in experiments.
3.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
-
Store: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] Keep the container tightly closed.
3.2. Preparation of Solutions
-
Work Area Preparation: Conduct all weighing and solution preparation inside a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Weighing:
-
Don all required PPE.
-
Carefully weigh the desired amount of the solid compound. Avoid creating dust.
-
-
Dissolving:
-
Add the solvent to the solid slowly to prevent splashing.
-
If sonication or heating is required, ensure the container is properly sealed or use a condenser to prevent solvent evaporation and potential exposure.
-
3.3. Use in Experiments
-
Containment: Whenever possible, perform experimental procedures involving this compound within a closed system or a fume hood.
-
Avoid Contact: Take care to avoid direct contact with solutions containing the compound.
-
Post-Experiment: After completing the experimental work, decontaminate all surfaces and equipment.
4. Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. This includes unused solid compound and any contaminated materials like gloves, bench paper, and pipette tips. |
| Liquid Waste | Collect all solutions containing this compound in a labeled, sealed, and chemically resistant hazardous waste container. Do not pour down the drain. |
| Empty Containers | Rinse the empty container with a suitable solvent three times. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in the appropriate solid waste stream. |
5. Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Experimental Workflow for Handling this compound
References
- 1. N6-Dimethylaminomethylidene-2'-deoxyisoguanosine [cymitquimica.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
